molecular formula C7H7Br2N B1268884 2,6-Bis(bromomethyl)pyridine CAS No. 7703-74-4

2,6-Bis(bromomethyl)pyridine

Cat. No.: B1268884
CAS No.: 7703-74-4
M. Wt: 264.94 g/mol
InChI Key: QUTSYCOAZVHGGT-UHFFFAOYSA-N
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Description

Crystal of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c axis. It participates in the synthesis of dicationic imidazolium-linked cyclophane.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSYCOAZVHGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345314
Record name 2,6-Bis(bromomethyl)pyridine
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Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7703-74-4
Record name 2,6-Bis(bromomethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(bromomethyl)pyridine
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Foundational & Exploratory

Synthesis of 2,6-Bis(bromomethyl)pyridine from 2,6-Lutidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(bromomethyl)pyridine, a versatile building block in the development of supramolecular structures, fluorescent materials, and pharmaceutical agents.[1] The primary focus of this document is the direct conversion of 2,6-lutidine to the target compound via free-radical bromination, a common and effective synthetic route.

Synthetic Pathways

There are two main synthetic routes to obtain this compound. The first and most direct method is the free-radical bromination of the methyl groups of 2,6-lutidine. An alternative two-step approach involves the initial oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, followed by the substitution of the hydroxyl groups with bromine.

Direct Bromination of 2,6-Lutidine

The direct bromination of 2,6-lutidine involves a free-radical substitution reaction at the benzylic positions of the pyridine (B92270) ring.[2][3] This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.[2][4]

The overall transformation is depicted in the following reaction scheme:

G cluster_0 Synthesis of this compound from 2,6-Lutidine cluster_1 Reagents & Conditions 2_6_lutidine 2,6-Lutidine plus1 + NBS N-Bromosuccinimide (NBS) arrow -> product This compound AIBN AIBN (initiator) CCl4 CCl4 (solvent) Heat Heat (reflux) G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,6-Lutidine in CCl4 reagents Prepare solution of Brominating Agent & AIBN addition Slowly add reagent solution to Lutidine reflux Reflux at 80°C for 24h addition->reflux cool Cool to RT & Filter reflux->cool Reaction Completion wash Wash with NaHCO3 & NaCl solutions cool->wash dry Dry organic layer (MgSO4) wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate chromatography Column Chromatography evaporate->chromatography Crude Product product Pure this compound chromatography->product

References

Synthesis of 2,6-Bis(bromomethyl)pyridine using Hydrobromic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-bis(bromomethyl)pyridine, a crucial building block in the development of various pharmaceutical compounds and supramolecular structures.[1][2] The primary method described herein involves the bromination of 2,6-bis(hydroxymethyl)pyridine using hydrobromic acid (HBr), a robust and scalable approach.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction, where the hydroxyl groups of the starting material, 2,6-bis(hydroxymethyl)pyridine, are replaced by bromide ions from hydrobromic acid.[3] The reaction is typically acid-catalyzed, involving the protonation of the alcohol's hydroxyl group to form a good leaving group (water), which is then displaced by the bromide nucleophile.[4][5][6] Given that the starting material contains primary alcohols, the reaction likely follows an S(N)2 mechanism.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of this compound using HBr.

ParameterValueReference
Starting Material 2,6-Bis(hydroxymethyl)pyridine[7][8]
(Pyridine-2,6-dimethanol)[9]
Reagent Hydrobromic Acid (HBr)[7][8]
HBr Concentration 48% or 60% aqueous solution[7][8]
Reaction Temperature 125 °C (Reflux)[7][8]
Reaction Time 6 hours[7][8]
Work-up Neutralization with NaHCO₃ or K₂CO₃ to pH 8[7][8]
Extraction with Dichloromethane (B109758) (CH₂Cl₂)[7][8]
Purification Flash Column Chromatography[7][8]
Eluent System Ethyl acetate (B1210297)/Hexane (B92381) gradient (e.g., 1:9 to 1:4)[7]
Petroleum ether/Ethyl acetate (2:1)[8]
Yield 43% to 96%[7][8]
Product Appearance White solid[7][8]

Detailed Experimental Protocol

This protocol is a composite of established procedures and provides a comprehensive method for the synthesis.[7][8]

Materials:

  • 2,6-Bis(hydroxymethyl)pyridine (Pyridine-2,6-dimethanol)

  • Hydrobromic acid (48% or 60% aqueous solution)

  • Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,6-bis(hydroxymethyl)pyridine (e.g., 2 g, 14 mmol).[7][8]

  • Addition of HBr: Slowly add hydrobromic acid (e.g., 15 mL of 60% HBr or 30 mL of 48% HBr) to the starting material.[7][8]

  • Reflux: Heat the reaction mixture to reflux at 125 °C and maintain this temperature for 6 hours.[7][8]

  • Cooling and Quenching: After 6 hours, cool the reaction mixture to room temperature. The resulting residue is then dissolved in water (e.g., 50 mL) to form a yellow solution.[7][8]

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate or potassium carbonate dropwise to the aqueous solution until the pH reaches 8.[7][8]

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract with dichloromethane (e.g., 4 x 50 mL).[7][8]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[7][8] Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1:9 and gradually increasing the polarity to 1:4) to afford pure this compound as a white solid.[7]

Characterization:

The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2_6_bis_hydroxymethyl_pyridine 2,6-Bis(hydroxymethyl)pyridine 2_6_bis_bromomethyl_pyridine This compound 2_6_bis_hydroxymethyl_pyridine->2_6_bis_bromomethyl_pyridine 125 °C, 6h HBr HBr (aq) HBr->2_6_bis_bromomethyl_pyridine H2O 2 H₂O

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Experimental_Workflow A 1. Mix 2,6-Bis(hydroxymethyl)pyridine and HBr B 2. Reflux at 125 °C for 6 hours A->B C 3. Cool to Room Temperature B->C D 4. Dissolve in Water C->D E 5. Neutralize with NaHCO₃/K₂CO₃ to pH 8 D->E F 6. Extract with CH₂Cl₂ E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify by Column Chromatography H->I J 10. Obtain Pure this compound I->J

Caption: Step-by-step experimental workflow.

Purification Logic

Purification_Logic Crude Crude Product Load Load on Silica Gel Column Crude->Load Elute_NonPolar Elute with Low Polarity Solvent (e.g., Hexane) Load->Elute_NonPolar Elute_Polar Gradually Increase Polarity (add Ethyl Acetate) Elute_NonPolar->Elute_Polar Collect Collect Fractions Elute_Polar->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Logic flow for purification.

References

A Comprehensive Technical Guide to 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Bis(bromomethyl)pyridine, a versatile bifunctional reagent crucial in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a pyridine (B92270) ring flanked by two bromomethyl groups, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules and novel therapeutic agents.

Core Compound Properties

This compound, also known as α,α′-Dibromo-2,6-lutidine, is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 7703-74-4[1][2][3][4]
Molecular Formula C₇H₇Br₂N[1][2][3][4]
Molecular Weight 264.95 g/mol [1][2][3][4]
Appearance White to almost white powder or crystalline solid[1]
Melting Point 85-89 °C[1][3][4]
Purity ≥98%[4][5]
Solubility Soluble in various organic solvents
InChI Key QUTSYCOAZVHGGT-UHFFFAOYSA-N
SMILES String BrCc1cccc(CBr)n1

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2,6-bis(hydroxymethyl)pyridine (also known as pyridine-2,6-dimethanol). Several variations of this protocol exist, with the most common methods utilizing hydrobromic acid.

Experimental Protocol: Synthesis from 2,6-Bis(hydroxymethyl)pyridine

This protocol is a compilation of commonly cited methods for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, slowly add hydrobromic acid (e.g., 15 mL of 60% HBr) to 2,6-bis(hydroxymethyl)pyridine (e.g., 2 g, 14 mmol).[2]

  • Heating: Heat the reaction mixture to 125 °C and maintain this temperature for 6 hours.[2][6]

  • Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. Dissolve the resulting residue in water (e.g., 50 mL).[2][6]

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate or potassium carbonate dropwise to the aqueous solution until the pH reaches 8.[2][6]

  • Extraction: Extract the aqueous layer with dichloromethane (e.g., 4 x 50 mL).[2][6]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate.[2][6] Remove the solvent by rotary evaporation.[2]

  • Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield this compound as a white solid.[2]

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2][7]

Applications in Research and Drug Development

The reactivity of the two bromomethyl groups makes this compound a versatile precursor for a wide array of chemical structures. Its applications span various fields, from materials science to the synthesis of biologically active compounds.

Key Application Areas:
  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[1]

  • Polymer Chemistry: This compound is utilized in the development of specialty polymers, contributing to enhanced thermal stability and chemical resistance in high-performance materials.[1]

  • Organic Synthesis: Researchers employ it as a building block for creating complex molecules and in cross-coupling reactions.[1] Its ability to form macrocycles is a notable feature.[8]

  • Material Science: It is explored for developing new coatings and adhesives with improved durability and adhesion properties.[1]

  • Ligand Synthesis: The pyridine nitrogen and the two reactive arms allow for the synthesis of various ligands for coordination chemistry.

The synthetic utility of this compound is highlighted in its ability to undergo sequential or double nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures.

Caption: Synthetic pathways utilizing this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:
  • Acute toxicity, oral (Category 4): Harmful if swallowed.[9][10]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[9][10]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[9][10]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[9][10]

Recommended Safety Precautions:
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[10][12]

    • Skin Protection: Wear protective gloves and a lab coat.[10][11][12]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[11][12]

The logical workflow for handling and utilizing this compound in a research setting is depicted below.

Research_Workflow cluster_prep Preparation and Safety cluster_synthesis Synthesis and Workup cluster_analysis Purification and Analysis A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood B->C D Perform Synthesis Protocol C->D E Reaction Quenching and Extraction D->E F Drying and Solvent Removal E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Store Purified Product H->I

Caption: A typical laboratory workflow for this compound.

References

An In-depth Technical Guide on the Crystal Structure of 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 2,6-Bis(bromomethyl)pyridine, a vital precursor in the synthesis of a wide range of pyridine (B92270) derivatives and macrocycles.[1] Its flexible bromomethyl arms and the presence of a nitrogen donor atom make it a versatile building block in coordination chemistry and materials science.[1][2]

Molecular and Crystal Structure

The molecule, with the chemical formula C₇H₇Br₂N, features a pyridine ring substituted at the 2 and 6 positions with bromomethyl groups.[1][3] In the crystalline state, the C—Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring, nearly perpendicular to its plane.[1][3] The crystal packing is characterized by stacks of molecules arranged along the c-axis, facilitated by a c-glide-plane operation.[3][4] Notably, π-π stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.778 (2) Å.[1] Additionally, a short Br⋯Br contact of 3.6025 (11) Å exists between inversion-related molecules.[1][3]

Quantitative Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement. [1][3]

ParameterValue
Empirical formulaC₇H₇Br₂N
Formula weight264.96
Temperature293 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a9.2955 (19) Å
b12.980 (3) Å
c7.5288 (15) Å
β110.75 (3)°
Volume849.5 (3) ų
Z4
Calculated density2.072 Mg m⁻³
Absorption coefficient9.47 mm⁻¹
F(000)504
Data collection
DiffractometerNonius KappaCCD
Theta range for data collection2.8 to 30.4°
Index ranges-11≤h≤13, -17≤k≤14, -10≤l≤8
Reflections collected10219
Independent reflections2480
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2480 / 0 / 92
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]R₁ = 0.044, wR₂ = 0.119
R indices (all data)R₁ = 0.048, wR₂ = 0.119
Largest diff. peak and hole0.99 and -1.06 e Å⁻³

Table 2: Selected Bond Lengths (Å). [3]

BondLength (Å)
Br1—C61.956 (4)
Br2—C71.950 (4)
N1—C11.334 (5)
N1—C51.343 (5)
C1—C21.382 (6)
C1—C61.496 (5)
C2—C31.383 (6)
C3—C41.383 (6)
C4—C51.387 (6)
C5—C71.493 (5)

Table 3: Selected Bond Angles (°). [3]

AngleDegrees (°)
C1—N1—C5118.1 (3)
N1—C1—C2122.3 (4)
N1—C1—C6116.6 (3)
C2—C1—C6121.1 (4)
C1—C2—C3118.9 (4)
C2—C3—C4118.4 (4)
C3—C4—C5119.2 (3)
N1—C5—C4122.6 (3)
N1—C5—C7116.9 (3)
C4—C5—C7120.5 (4)
N1—C1—C6—Br1-100.1 (3)
C2—C1—C6—Br179.7 (4)
N1—C5—C7—Br2-91.3 (4)
C4—C5—C7—Br289.4 (4)

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 2,6-bis(hydroxymethyl)pyridine (also known as pyridine-2,6-dimethanol).[5][6]

Materials:

Procedure:

  • To 2,6-bis(hydroxymethyl)pyridine (14 mmol), slowly add hydrobromic acid (15 mL of 60% HBr).[5]

  • Heat the reaction mixture at 125 °C for 6 hours.[5][6]

  • Cool the reaction to room temperature. The resulting residue is dissolved in water (50 mL).[5]

  • Neutralize the yellow solution by dropwise addition of a saturated sodium bicarbonate solution until the pH reaches 8.[5]

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Remove the solvent by rotary evaporation.[5]

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield this compound as a white solid.[5]

An alternative synthesis involves the bromination of 2,6-lutidine using dibromohein as the brominating agent in carbon tetrachloride with an initiator.[8]

Single crystals suitable for X-ray diffraction can be obtained by recrystallization from diethyl ether at room temperature.[2]

Experimental Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2_6_bis_hydroxymethyl_pyridine 2,6-Bis(hydroxymethyl)pyridine Reaction_Vessel Reaction with HBr (125 °C, 6h) 2_6_bis_hydroxymethyl_pyridine->Reaction_Vessel Dissolution Dissolve in H₂O Reaction_Vessel->Dissolution Neutralization Neutralize with NaHCO₃ (pH 8) Dissolution->Neutralization Extraction Extract with CH₂Cl₂ Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Chromatography Flash Column Chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,6-bis(bromomethyl)pyridine, a key reagent in synthetic chemistry. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its ¹H and ¹³C NMR spectra, experimental protocols, and structural correlations.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak.

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methylene (B1212753) protons of the bromomethyl groups.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-57.36 - 7.40Doublet (d)7.7 - 8.02H
H-47.68 - 7.74Triplet (t) or Doublet of Doublets (dd)7.5 - 8.01H
-CH₂Br4.53 - 4.56Singlet (s)-4H

Note: The multiplicity of the H-4 proton can appear as a triplet due to coupling with two equivalent H-3/H-5 protons, or as a doublet of doublets if the coupling constants are slightly different. The data presented is a summary from multiple sources.[1][2][3]

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

CarbonChemical Shift (δ, ppm)
C-2, C-6157.0
C-4138.4
C-3, C-5123.1
-CH₂Br33.8

Note: The chemical shifts are consistent across the cited literature.[1][2]

Experimental Protocols

The following section details the methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:

  • Spectrometer: Bruker Avance III HD 400 or 500 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBFO probe.

  • Temperature: 298 K.

For ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

For ¹³C NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

Data processing is typically performed using standard NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Structural Visualization and NMR Correlation

The following diagrams illustrate the molecular structure of this compound and the correlation between its structure and its NMR signals.

structure cluster_pyridine Pyridine Ring cluster_substituents Substituents N N C2 C2 N->C2 C3 C3 C2->C3 CH2Br_a CH₂Br C2->CH2Br_a C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->N CH2Br_b CH₂Br C6->CH2Br_b

Figure 1: Molecular Structure of this compound.

NMR_Correlation cluster_structure Molecular Structure cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals Structure This compound H3_H5 δ 7.36-7.40 (d, 2H) H-3, H-5 Structure->H3_H5 H4 δ 7.68-7.74 (t/dd, 1H) H-4 Structure->H4 CH2 δ 4.53-4.56 (s, 4H) -CH₂Br Structure->CH2 C2_C6 δ 157.0 C-2, C-6 Structure->C2_C6 C4 δ 138.4 C-4 Structure->C4 C3_C5 δ 123.1 C-3, C-5 Structure->C3_C5 CH2_C δ 33.8 -CH₂Br Structure->CH2_C

Figure 2: Correlation of NMR Signals to the Molecular Structure.

References

An In-depth Technical Guide to the Solubility of 2,6-Bis(bromomethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-bis(bromomethyl)pyridine, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Understanding its solubility is critical for reaction setup, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid in a solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. For this compound, the presence of the polar pyridine (B92270) ring and the two bromomethyl groups influences its interaction with various organic solvents.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published in the literature, its solubility characteristics can be inferred from various synthetic procedures and purification methods. The following table summarizes the observed qualitative solubility in common organic solvents.

SolventChemical FormulaPolarityObserved SolubilityRationale / Context
Dichloromethane (DCM)CH₂Cl₂Polar AproticSolubleFrequently used as a solvent for reactions and extractions involving this compound.[3][4]
ChloroformCHCl₃Polar AproticSolubleUsed as the solvent for NMR analysis, indicating good solubility.[3]
Tetrahydrofuran (THF)C₄H₈OPolar AproticSolubleUtilized as a solvent to prepare solutions of this compound for addition to reaction mixtures.[4]
Ethyl Acetate (B1210297)C₄H₈O₂Moderately PolarSolubleEmployed in combination with hexanes for flash column chromatography, implying solubility.[3]
HexanesC₆H₁₄NonpolarSparingly Soluble to InsolubleUsed as an anti-solvent in combination with ethyl acetate for chromatographic purification, suggesting low solubility.[3]
Diethyl Ether(C₂H₅)₂OSlightly PolarSolubleCrystals of this compound suitable for X-ray diffraction have been obtained by recrystallization from diethyl ether.[5]
MethanolCH₃OHPolar ProticSparingly SolubleMentioned as a solvent for washing during purification, suggesting it is not a good solvent for dissolving the compound.[4]
Carbon TetrachlorideCCl₄NonpolarSolubleUsed as a solvent in a synthesis method for this compound.[6]

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid in a solvent.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Synthesis Workflow of this compound

The synthesis of this compound is commonly achieved from 2,6-pyridinedimethanol. The following diagram illustrates the typical reaction workflow.[3][4]

Synthesis_Workflow Start 2,6-Pyridinedimethanol Reaction Reflux Start->Reaction Reagent Hydrobromic Acid (HBr) Reagent->Reaction Workup Aqueous Workup (Water, NaHCO₃) Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography (Ethyl Acetate/Hexane) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

General Solubility Testing Workflow

For a rapid qualitative assessment of solubility in various solvents, a systematic approach can be employed. The following flowchart outlines a general procedure for determining the solubility class of an organic compound.[10][11]

Solubility_Testing_Workflow Start Start with Compound (e.g., this compound) Test_Water Test Solubility in Water Start->Test_Water Soluble_Water Soluble in Water Test_Water->Soluble_Water Yes Insoluble_Water Insoluble in Water Test_Water->Insoluble_Water No Test_NaOH Test Solubility in 5% NaOH Insoluble_Water->Test_NaOH Soluble_NaOH Soluble (Acidic Compound) Test_NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble Test_NaOH->Insoluble_NaOH No Test_HCl Test Solubility in 5% HCl Insoluble_NaOH->Test_HCl Soluble_HCl Soluble (Basic Compound) Test_HCl->Soluble_HCl Yes Insoluble_HCl Insoluble Test_HCl->Insoluble_HCl No Test_H2SO4 Test Solubility in conc. H₂SO₄ Insoluble_HCl->Test_H2SO4 Soluble_H2SO4 Soluble (Neutral Compound) Test_H2SO4->Soluble_H2SO4 Yes Insoluble_H2SO4 Insoluble (Inert Compound) Test_H2SO4->Insoluble_H2SO4 No

Caption: General workflow for solubility testing of organic compounds.

References

An In-depth Technical Guide on the Theoretical Studies of 2,6-Bis(bromomethyl)pyridine's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical investigations into the molecular structure of 2,6-bis(bromomethyl)pyridine. This compound is a critical precursor in the synthesis of a wide array of organic molecules, including ligands for metal complexes and macrocycles.[1] A thorough understanding of its quantum mechanical properties is essential for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.[1]

Computational Methodology: A Detailed Protocol

The primary theoretical approach for elucidating the structural and electronic properties of this compound has been Density Functional Theory (DFT).[1][2] DFT offers a robust balance between computational cost and accuracy for studying the electronic structure of molecules.[1] The detailed protocol employed in the key cited studies is as follows.[1][3]

Experimental Protocol: Quantum Chemical Calculations

  • Initial Geometry: The process begins with the generation of an initial molecular geometry for this compound using standard geometrical parameters.[1][3]

  • Geometry Optimization: The initial structure undergoes optimization to locate the minimum energy conformation on the potential energy surface without any constraints.[1] This optimization is performed using the gradient-corrected DFT with the B3LYP hybrid functional, which merges Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][3]

  • Basis Set Selection: The 6-311G(d,p) basis set is employed for the calculations.[1][2] This triple-zeta basis set is known to provide a reliable description of molecular properties by including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the anisotropic nature of electron density.[1]

  • Software Implementation: All quantum chemical calculations are carried out using the Gaussian 09 suite of programs.[1][3]

  • Vibrational Frequency Analysis: Following a successful geometry optimization, vibrational frequencies are calculated at the same B3LYP/6-311G(d,p) level of theory.[1] This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of the infrared spectrum.[1] The calculated frequencies are typically scaled by a factor (e.g., 0.963) to correct for anharmonicity, the approximate treatment of electron correlation, and basis set deficiencies.[1][3]

  • Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to establish the electronic band gap, a critical indicator of chemical reactivity and kinetic stability.[1] Other properties, such as the molecular dipole moment and Mulliken atomic charges, are also computed.[1][2]

Data Presentation: Quantitative Structural and Electronic Parameters

The theoretical calculations yield a wealth of quantitative data. The following tables summarize the key findings, comparing the computationally derived parameters with experimental data obtained from single-crystal X-ray diffraction studies for a comprehensive evaluation.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

This table compares the calculated geometric parameters of this compound with experimental values. The calculated values are obtained using the B3LYP/6-311G(d,p) level of theory, while the experimental values are from X-ray crystallography.[2][4]

ParameterBond/AngleCalculated Value[2]Experimental Value[4]
Bond Lengths (Å)
C-Br1.950 - 1.9561.950(4) - 1.956(4)
C-N (pyridine)1.334 - 1.3431.334(4) - 1.343(5)
C-C (pyridine)1.382 - 1.3971.382(6) - 1.387(6)
C-C (alkyl)1.4961.491(5)
Bond Angles (°)
C-C-C (pyridine)118.4 - 121.1118.4(4) - 119.2(3)
C-N-C (pyridine)118.2118.3(3)
N-C-C (pyridine)122.6122.6(3)
C-C-Br (alkyl)110.4 - 110.6110.6(3)

As shown, the calculated bond lengths and angles are in good agreement with the experimental data.[2]

Table 2: Calculated Electronic and Thermodynamic Properties

This table summarizes key electronic and thermodynamic properties calculated at the B3LYP/6-311G(d,p) level.

PropertyCalculated ValueReference
Electronic Properties
Dipole Moment4.2863 Debye[2]
HOMO-LUMO GapHelps determine chemical reactivity and kinetic stability.[1][1][2]
Thermodynamic Properties
Total Energy-5474.0925 a.u.[2]
Heat Capacity (Cv)Calculated[2]
Entropy (S)Calculated[2]

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical study of a molecular structure using computational chemistry methods.

G Workflow for Theoretical Molecular Structure Analysis cluster_input 1. Input Preparation cluster_calculation 2. Quantum Calculation cluster_analysis 3. Data Analysis start Start initial_geom Define Initial Molecular Geometry start->initial_geom method Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) initial_geom->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? (No Imaginary Frequencies) freq_calc->is_minimum is_minimum->geom_opt No prop_calc Calculate Properties: - Electronic (HOMO/LUMO) - Spectroscopic - Thermodynamic is_minimum->prop_calc Yes data_analysis Analyze & Compare with Experimental Data prop_calc->data_analysis end End data_analysis->end

Caption: Workflow of a typical computational chemistry study.

References

The Versatile Precursor: A Technical Guide to 2,6-Bis(bromomethyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(bromomethyl)pyridine is a highly reactive and versatile bifunctional electrophile that has emerged as a crucial building block in modern organic synthesis. Its rigid pyridine (B92270) core and two reactive bromomethyl arms allow for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a precursor in the formation of macrocycles, pincer ligands, and polymers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its use in research and development settings, particularly in the fields of medicinal chemistry, materials science, and catalysis.

Introduction

The pyridine moiety is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to coordinate with metal ions.[1] Functionalizing the pyridine ring at the 2 and 6 positions with reactive handles significantly enhances its utility as a synthetic intermediate. This compound, in particular, serves as a powerful precursor for creating intricate molecular designs.[2] The two bromomethyl groups are excellent leaving groups in nucleophilic substitution reactions, enabling facile bond formation with a variety of nucleophiles. This reactivity has been harnessed to synthesize macrocyclic compounds with potential therapeutic applications, pincer ligands for catalysis, and novel polymers with tailored properties.[2][3][4] This guide will detail the synthesis of this important precursor and explore its utility in these key areas of organic synthesis.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the bromination of its corresponding diol, 2,6-pyridinedimethanol (B71991).[5] This reaction is typically achieved using a strong brominating agent, such as hydrobromic acid.

Experimental Protocol: Synthesis from 2,6-Pyridinedimethanol

This protocol is adapted from established literature procedures.[5]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2,6-pyridinedimethanol (e.g., 2 g, 14 mmol) in 60% hydrobromic acid (e.g., 15 mL).

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6 hours.

  • Cool the mixture to room temperature. The resulting residue is then dissolved in deionized water (50 mL).

  • Carefully neutralize the yellow solution by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield this compound as a white solid.[5]

Quantitative Data for Synthesis
Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2,6-Pyridinedimethanol60% HBr125696[5]
2,6-Pyridinedimethanol48% HBr125643[6]

Applications in Organic Synthesis

The utility of this compound as a precursor is demonstrated in its application in the synthesis of diverse molecular structures. The following sections detail its use in creating macrocycles, pincer ligands, and polymers.

Synthesis of Macrocycles

The bifunctional nature of this compound makes it an ideal starting material for the high-dilution cyclization reactions required for macrocycle synthesis.[7] These pyridine-containing macrocycles are of significant interest due to their potential as therapeutic agents, for example, as inhibitors of matrix metalloproteinases (MMPs) in cancer therapy.[8][9]

G General Synthetic Route to Pyridine-Containing Macrocycles Precursor This compound Reaction High Dilution Cyclization (e.g., Na2CO3, MeCN, reflux) Precursor->Reaction Diamine Diamine or Polyamine Diamine->Reaction Macrocycle Pyridine-Containing Macrocycle Reaction->Macrocycle Application Biological Activity (e.g., MMP Inhibition) Macrocycle->Application

Caption: General workflow for the synthesis of biologically active macrocycles.

3.1.1. Experimental Protocol: Synthesis of a Diamide Macrocycle

This generalized protocol is based on typical cyclization reactions involving this compound.

Materials:

  • This compound

  • A suitable diamine (e.g., 1,2-diaminoethane)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Acetonitrile (B52724) (MeCN), anhydrous

Procedure:

  • In a large round-bottom flask, dissolve the diamine (1 equivalent) and sodium carbonate (2.2 equivalents) in a large volume of anhydrous acetonitrile to achieve high dilution conditions (e.g., 0.01 M).

  • Heat the solution to reflux with vigorous stirring.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Using a syringe pump, add the solution of this compound to the refluxing diamine solution over a period of several hours (e.g., 8-12 hours).

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired macrocycle.

Synthesis of NNN Pincer Ligands

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion.[10] They are of great interest in catalysis due to their ability to form highly stable metal complexes.[10] this compound is a key precursor for NNN-type pincer ligands, where two nitrogen-containing side arms are attached to the central pyridine ring.

G Synthesis and Application of NNN Pincer Ligand Complexes Precursor This compound Reaction1 Nucleophilic Substitution (e.g., K2CO3, MeCN, reflux) Precursor->Reaction1 Amine Primary or Secondary Amine (2 eq.) Amine->Reaction1 Ligand NNN Pincer Ligand Reaction1->Ligand Reaction2 Complexation Ligand->Reaction2 Metal Metal Precursor (e.g., PdCl2, ZnBr2) Metal->Reaction2 Complex Pincer-Metal Complex Reaction2->Complex Application Catalysis (e.g., Cross-Coupling, Hydrosilylation) Complex->Application G Experimental Workflow for Cyclic PEG Synthesis cluster_reactants Reactant Preparation cluster_reaction Bimolecular Ring-Closure cluster_purification Purification Precursor This compound Addition Slow addition of Precursor and PEG solution to KOH suspension via syringe pump (24h at 55 °C) Precursor->Addition PEG α,ω-dihydroxy PEG PEG->Addition KOH KOH powder KOH->Addition Solvent THF/n-hexane Solvent->Addition Stirring Stirring for 12h at 55 °C Addition->Stirring Filtration Filtration to remove excess KOH Stirring->Filtration Evaporation Solvent evaporation Filtration->Evaporation Precipitation Dissolution in DCM and precipitation in hexane Evaporation->Precipitation Fractionation Repeated toluene/hexane fractionations Precipitation->Fractionation Product Cyclic PEG Polymer (c-PEG) Fractionation->Product

References

The Cornerstone of Complex Molecules: An In-depth Technical Guide to 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)pyridine is a highly reactive and versatile bifunctional organic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules. Its pyridine (B92270) core, combined with two reactive bromomethyl groups, makes it an invaluable building block in pharmaceutical sciences, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.95 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 85-87 °C (lit.)
CAS Number 7703-74-4[1]
Table 2: Spectroscopic Data of this compound
TechniqueDataReference(s)
¹H NMR (500 MHz, CDCl₃) δ 7.68-7.71 (dd, J=7.5, 8.0 Hz, 1H, Py-H4), 7.36-7.38 (d, J=8.0 Hz, 2H, Py-H3,5), 4.53 (s, 4H, -CH₂Br)[1][2]
¹³C NMR (125 MHz, CDCl₃) δ 157.0 (C2, C6), 138.4 (C4), 123.1 (C3, C5), 33.8 (-CH₂Br)[1][2]
Mass Spectrometry (LC-TOF) m/z [M+H]⁺ calculated for C₇H₈Br₂N: 263.90235, found: 263.90193[2]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the bromination of 2,6-pyridinedimethanol (B71991).

Experimental Protocol: Synthesis of this compound[4]

Materials:

Procedure:

  • To 2,6-pyridinedimethanol (2 g, 14 mmol), slowly add 60% hydrobromic acid (15 mL).

  • Heat the reaction mixture to 125 °C and reflux for 6 hours.

  • Cool the mixture to room temperature.

  • Dissolve the resulting residue in water (50 mL).

  • Neutralize the solution to pH 8 by the dropwise addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude product.

Experimental Protocol: Purification by Flash Column Chromatography[4]

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 1:9 and gradually increasing to 1:4).

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain this compound as a white solid.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification 2,6-Pyridinedimethanol 2,6-Pyridinedimethanol Reaction_Mixture Reaction_Mixture 2,6-Pyridinedimethanol->Reaction_Mixture + 60% HBr Reflux Reflux Reaction_Mixture->Reflux 125 °C, 6h Crude_Product_aq Crude_Product_aq Reflux->Crude_Product_aq Cool & Dissolve in H₂O Neutralization Neutralization Crude_Product_aq->Neutralization + NaHCO₃ (pH 8) Extraction Extraction Neutralization->Extraction CH₂Cl₂ Drying Drying Extraction->Drying Na₂SO₄ Crude_Product_solid Crude_Product_solid Drying->Crude_Product_solid Rotary Evaporation Column_Loading Column_Loading Crude_Product_solid->Column_Loading Dissolve in CH₂Cl₂ Elution Elution Column_Loading->Elution Silica Gel, EtOAc/Hexanes Gradient Pure_Fractions Pure_Fractions Elution->Pure_Fractions TLC Monitoring Final_Product Final_Product Pure_Fractions->Final_Product Rotary Evaporation

Synthesis and purification workflow for this compound.

Applications in Pharmaceutical Synthesis

The high reactivity of the bromomethyl groups makes this compound a valuable precursor for a variety of pharmaceutical compounds.

Anti-atherosclerotic Agents: Pyridinolcarbamate

2,6-Bis(hydroxymethyl)pyridine, the precursor to this compound, is a key intermediate in the synthesis of Pyridinolcarbamate, an anti-atherosclerotic drug.[3] The synthesis involves the reaction of 2,6-bis(hydroxymethyl)pyridine with a suitable carbamoylating agent. A patent describes a process for preparing pyridinol carbamate (B1207046) by reacting 2,6-bis-(hydroxymethyl)-pyridine with methyl N-methylcarbamate in the presence of a transesterification catalyst.[4]

Macrocyclic Ligands for MRI Contrast Agents

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of macrocyclic ligands. These ligands can chelate metal ions and have applications as contrast agents in Magnetic Resonance Imaging (MRI).[5] For instance, it is used in the synthesis of heptadentate ligands that form stable complexes with gadolinium(III), which can enhance relaxivity and are crucial for the development of next-generation MRI contrast agents.[6] The synthesis typically involves the reaction of this compound with polyamines to form the macrocyclic framework.[6]

Pharmaceutical_Applications This compound This compound Macrocyclic Ligands Macrocyclic Ligands This compound->Macrocyclic Ligands Reaction with Polyamines Pyridinolcarbamate_Precursor Pyridinolcarbamate_Precursor This compound->Pyridinolcarbamate_Precursor via 2,6-Bis(hydroxymethyl)pyridine MRI_Contrast_Agents MRI_Contrast_Agents Macrocyclic Ligands->MRI_Contrast_Agents Chelation with Gd(III) Pyridinolcarbamate Pyridinolcarbamate Pyridinolcarbamate_Precursor->Pyridinolcarbamate Carbamoylation

Role of this compound in pharmaceutical synthesis.
Precursor for Pyridine-Based Heterocycles with Potential Biological Activity

This compound is a key starting material for synthesizing various pyridine-containing heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents. For example, it can be used to prepare 2,6-bis(pyrazol-1-ylmethyl)pyridine derivatives, which have been investigated for their antitumor properties.[7]

Applications in Materials Science

The rigid pyridine core and the reactive bromomethyl groups of this compound also lend themselves to the synthesis of advanced polymers with unique thermal and electronic properties.

Heat-Resistant Polymers

This compound can be used as a monomer in the synthesis of heat-resistant polymers such as aromatic polyamides and polyimides.[2] The incorporation of the pyridine ring into the polymer backbone can enhance thermal stability and solubility. The synthesis of these polymers often involves polycondensation reactions with aromatic diamines or dianhydrides.

Conductive Polymers

The synthesis of poly(pyridine vinylene) (PPyV), a conductive polymer, can be achieved via a precursor route starting from monomers derived from this compound.[8] PPyV exhibits interesting photoluminescence and can be n-doped, making it a candidate for applications in organic electronics.

Material_Science_Applications This compound This compound Heat-Resistant_Polymers Heat-Resistant_Polymers This compound->Heat-Resistant_Polymers Polycondensation with Diamines/Dianhydrides Conductive_Polymers Conductive_Polymers This compound->Conductive_Polymers Precursor for PPyV Synthesis Aromatic_Polyamides Aromatic_Polyamides Heat-Resistant_Polymers->Aromatic_Polyamides Polyimides Polyimides Heat-Resistant_Polymers->Polyimides Poly(pyridine vinylene) Poly(pyridine vinylene) Conductive_Polymers->Poly(pyridine vinylene)

Applications of this compound in materials science.

Conclusion

This compound is a cornerstone intermediate that provides a versatile platform for the synthesis of a diverse range of functional molecules. Its utility in the preparation of pharmaceuticals, from anti-atherosclerotic drugs to potential MRI contrast agents, highlights its importance in medicinal chemistry. Furthermore, its role in the development of advanced materials, including heat-resistant and conductive polymers, underscores its significance in materials science. The synthetic pathways and detailed protocols provided in this guide offer a valuable resource for researchers and scientists working to harness the potential of this key chemical building block.

References

The Foundational Chemistry of Pyridine-Based Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of pyridine-based ligands, a cornerstone of modern coordination chemistry and medicinal drug design. From their fundamental electronic properties and synthesis to their diverse applications in catalysis and pharmaceuticals, this document provides a comprehensive overview for professionals in the field.

Introduction to Pyridine-Based Ligands

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom.[1][2] The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system.[3][4][5] This makes pyridine a versatile Lewis base, readily donating this electron pair to coordinate with metal ions and form a vast array of stable coordination complexes.[1][3][6] This coordinating ability, combined with the inherent stability of the aromatic ring, establishes pyridine and its derivatives as crucial ligands in coordination chemistry, catalysis, materials science, and drug development.[3][7][8]

Classification of Pyridine Ligands

The versatility of the pyridine scaffold allows for extensive modification, leading to a classification based on structural and coordination properties:

  • Unmodified Pyridine: The simplest form, pyridine (py), acts as a weak, monodentate ligand, coordinating to a metal center through its single nitrogen donor atom.[1][3]

  • Substituted Pyridines: These are derivatives where one or more hydrogen atoms on the ring are replaced by functional groups. These substituents modulate the ligand's electronic properties. Electron-donating groups (e.g., methyl, hydroxyl) enhance the basicity and donor strength of the nitrogen, while electron-withdrawing groups (e.g., nitro, halogens) decrease it.[3][9][10] This tuning of electronic properties is critical for controlling the reactivity of the resulting metal complexes.[11]

  • Functionalized and Polydentate Pyridines: The introduction of additional donor groups allows for multidentate coordination. Ligands like 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2''-terpyridine (terpy) are classic examples of bidentate and tridentate ligands, respectively.[3][12] This ability to form multiple bonds to a single metal center results in the formation of highly stable chelate rings.[6]

  • Chiral Pyridines: These ligands incorporate chiral centers and are instrumental in asymmetric catalysis, where they create a chiral environment around a metal catalyst to induce stereoselectivity in chemical reactions.[3]

Electronic and Structural Properties

The reactivity and coordination behavior of pyridine ligands are dictated by their electronic structure. Pyridine is an aromatic molecule, fulfilling the Hückel criteria with a delocalized system of six π-electrons.[4] However, the electronegative nitrogen atom creates an uneven distribution of electron density, resulting in a dipole moment and making the carbon framework electron-deficient compared to benzene.[4][5] This electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution than benzene but reactive towards nucleophiles at the 2 and 4 positions.[4][5]

As a ligand, pyridine is considered a weak π-acceptor.[12] Its basicity, a key parameter in its coordination ability, can be quantified by the pKa of its conjugate acid, the pyridinium (B92312) ion (C₅H₅NH⁺), which is approximately 5.25.[4][12][13][14]

Table 1: pKa Values of Selected Pyridine Derivatives

This table summarizes the pKa values for the conjugate acids of various substituted pyridines, illustrating the effect of substituents on basicity.

LigandSubstituentpKa of Conjugate Acid
PyridineH5.25[4]
4-Methylpyridine (γ-picoline)4-CH₃6.02
4-Aminopyridine4-NH₂9.11
4-Methoxypyridine4-OCH₃6.62
4-Chloropyridine4-Cl3.83
4-Nitropyridine4-NO₂1.61
Isoniazid4-CONHNH₂3.50[15]
Nicotinamide3-CONH₂3.35[15]
PyridoxineMultiple5.20[15]

Coordination Chemistry

Pyridine-based ligands form complexes with most transition metals, exhibiting a wide range of coordination numbers and geometries, including linear, tetrahedral, square planar, and octahedral.[2][12] The stability of these metal complexes is influenced by factors such as the nature of the metal ion, the basicity of the ligand, and chelation effects. For first-row transition metals, the stability of complexes often follows the Irving-Williams order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[16]

Table 2: Stability Constants (log β) of Metal Complexes with Pyridine-Based Ligands

This table presents the overall stability constants for the formation of complexes between various metal ions and pyridine-based ligands in aqueous solution.

Metal IonLigandLog β₂
Ag(I)Pyridine3.96
Cu(II)Pyridine4.40
Ni(II)Pyridine3.42
Co(II)Pyridine2.90
Zn(II)Pyridine2.00
Fe(III)Sulfadiazine5.19
Cu(II)Sulfadiazine5.43

Note: β₂ represents the overall stability constant for the formation of the [ML₂] complex.

Synthesis and Experimental Protocols

A variety of synthetic methods are employed to construct pyridine-based ligands, particularly multidentate systems like bipyridines. Modern cross-coupling reactions are among the most powerful tools for this purpose.

Key Synthetic Methodologies:
  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction between an organoboron compound (e.g., pyridylboronic acid) and an organohalide (e.g., bromopyridine).[17][18]

  • Stille Coupling: Involves the palladium-catalyzed coupling of an organohalide with an organotin compound.[17]

  • Negishi Coupling: A palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide, known for its high activity.[18][19]

  • Hantzsch Pyridine Synthesis: A classic multicomponent reaction used to synthesize substituted dihydropyridines, which can then be oxidized to pyridines.[20]

Experimental Protocol: Synthesis of 2-Bromo-4-(pyridin-2-yl)pyridine via Suzuki-Miyaura Coupling

This protocol provides a representative method for synthesizing an unsymmetrical bipyridine ligand, adapted from established procedures.[17]

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-4-iodopyridine (1.0 equiv), 2-Pyridylboronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[17]

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).[17]

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.[17]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-Bromo-4-(pyridin-2-yl)pyridine.[17]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling [17]

Palladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1008~92
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10012~88

Characterization Techniques

The structural and electronic properties of pyridine ligands and their metal complexes are elucidated using a suite of analytical techniques.

Experimental Protocol: General Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the free ligand to identify characteristic absorption bands for pyridine ring vibrations and any functional groups.

  • Acquire the IR spectrum of the metal complex.

  • Compare the two spectra. Shifts in the pyridine ring vibration bands upon complexation provide evidence of coordination to the metal center.[21] For example, a C=O bond might show an absorption band around 1710 cm⁻¹.[2]

UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve the ligand and the complex in a suitable solvent (e.g., ethanol, methanol).

  • Record the absorption spectra over a range of ~200-800 nm.

  • Observe π→π* transitions associated with the aromatic system of the ligand.

  • For the complex, identify any new absorption bands in the visible region, which are often attributable to d-d transitions of the metal center or metal-to-ligand charge transfer (MLCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the diamagnetic complex in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Coordination of the pyridine ligand to a metal center typically causes a downfield shift of the proton signals in the ¹H NMR spectrum, particularly for the protons alpha to the nitrogen.[9]

  • The magnitude of the chemical shift changes can provide insights into the electronic effects of coordination.

Applications in Research and Industry

The unique properties of pyridine-based ligands have led to their widespread use in numerous scientific and industrial fields.

Catalysis

Pyridine ligands are central to homogeneous catalysis, where they stabilize metal centers and modulate their reactivity.[3]

  • Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are effective precatalysts for Suzuki-Miyaura and Heck reactions, fundamental transformations for C-C bond formation.[9][10]

  • Hydrogenation and Hydroformylation: Pyridine complexes of rhodium and rhenium exhibit catalytic activity in hydrogenation and hydroformylation reactions.[1]

  • Polymerization: Titanium-pyridine complexes serve as catalysts in Ziegler-Natta polymerization of olefins.[1]

Drug Development and Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[7][8][20] Its presence can enhance pharmacological activity, improve metabolic stability, and provide crucial interaction points with biological targets.[8]

  • Anticancer Agents: Many kinase inhibitors, such as Crizotinib and Imatinib, incorporate a pyridine ring to target enzymes involved in cancer cell proliferation.[3][8][20]

  • Antiviral Drugs: Delavirdine, a non-nucleoside reverse transcriptase inhibitor for HIV/AIDS, is a prominent example of a pyridine-based antiviral.[7]

  • Anti-inflammatory Drugs: Piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), features a pyridine core.[7]

  • Other Therapeutic Areas: The applications span a wide range, including treatments for tuberculosis (Isoniazid), hypertension (Nifedipine), and Alzheimer's disease (Tacrine).[7][22][23]

Materials Science

In materials science, pyridine ligands are integral components in the construction of advanced materials.

  • Metal-Organic Frameworks (MOFs): They act as linkers in the synthesis of MOFs, creating porous materials with high surface areas ideal for gas storage (e.g., CO₂ capture), separation, and sensing.[3][24]

Visualizations

The following diagrams illustrate key concepts and workflows related to pyridine-based ligands.

Experimental_Workflow Experimental Workflow for Ligand Synthesis and Characterization Synthesis Ligand Synthesis (e.g., Suzuki Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Complexation Metal Complexation Purification->Complexation Characterization Structural & Spectroscopic Characterization Complexation->Characterization Application Application Testing (Catalysis, Biological Assay) Characterization->Application

Caption: A generalized workflow for the synthesis and evaluation of pyridine-based ligands.

Ligand_Tuning Tuning Catalytic Activity via Ligand Modification Py_Ligand Pyridine Ligand Scaffold EDG Add Electron-Donating Group (EDG) Py_Ligand->EDG EWG Add Electron-Withdrawing Group (EWG) Py_Ligand->EWG Inc_Basicity Increased Basicity & Electron Density at Metal EDG->Inc_Basicity Dec_Basicity Decreased Basicity & Electron Density at Metal EWG->Dec_Basicity Activity_Change Modulated Catalytic Activity Inc_Basicity->Activity_Change Dec_Basicity->Activity_Change

Caption: Logic diagram of how substituents alter ligand electronics and catalytic function.

Kinase_Inhibition_Pathway Simplified Kinase Signaling Inhibition Pathway ATP ATP Kinase Kinase (e.g., ALK, MET) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Pyridine-Based Inhibitor (e.g., Crizotinib) Inhibitor->Kinase Binds to ATP Pocket

Caption: Pyridine-based inhibitors block ATP binding to kinases, halting signaling.

References

Methodological & Application

Application Notes and Protocols for Macrocycle Synthesis Using 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocycles utilizing 2,6-bis(bromomethyl)pyridine as a key building block. This versatile electrophile enables the cyclization of various nucleophilic precursors, leading to a diverse range of macrocyclic structures with significant potential in drug discovery and materials science.

Introduction

Macrocycles represent a class of molecules with at least one large ring containing twelve or more atoms. Their unique structural features, which bridge the gap between small molecules and biologics, make them particularly attractive for targeting challenging protein-protein interactions often implicated in disease. This compound is a rigid and pre-organized electrophilic building block that facilitates the synthesis of a variety of macrocyclic compounds, including pyridinophanes and polyaza macrocycles. The pyridine (B92270) nitrogen atom within the macrocycle can also serve as a coordination site for metal ions, expanding the potential applications of these molecules.

Applications in Drug Discovery: Inhibition of Matrix Metalloproteinases (MMPs)

A significant application of pyridine-containing macrocycles lies in their potential as enzyme inhibitors. For instance, certain pentaaza macrocycles incorporating a pyridine unit have demonstrated inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes are key players in the degradation of the extracellular matrix (ECM), a process that is crucial for cancer cell migration, invasion, and metastasis.[3][4][5] By inhibiting MMP-2 and MMP-9, these macrocycles can potentially impede the spread of cancer cells.

Signaling Pathway of MMP-2/9 in Cancer Cell Invasion

The signaling pathway leading to cancer cell invasion and metastasis is complex and involves the upregulation of MMPs. Various growth factors and cytokines can trigger intracellular signaling cascades, such as the Src and ERK1/2 pathways, which in turn activate transcription factors like AP-1 and Sp1.[6][7] These transcription factors then promote the expression of MMP-2 and MMP-9. Once secreted, these enzymes degrade components of the ECM, such as type IV collagen, paving the way for cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[3][4][5]

Below is a diagram illustrating the signaling pathway leading to MMP-2/9-mediated cancer cell invasion and the point of inhibition by pyridine-containing macrocycles.

MMP_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Cellular Processes cluster_2 Therapeutic Intervention Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Src Src Receptor Tyrosine Kinases->Src ERK1/2 ERK1/2 Src->ERK1/2 AP-1/Sp1 AP-1/Sp1 ERK1/2->AP-1/Sp1 MMP-2/9 Gene Expression MMP-2/9 Gene Expression AP-1/Sp1->MMP-2/9 Gene Expression MMP-2/9 (pro-enzymes) MMP-2/9 (pro-enzymes) MMP-2/9 Gene Expression->MMP-2/9 (pro-enzymes) Active MMP-2/9 Active MMP-2/9 MMP-2/9 (pro-enzymes)->Active MMP-2/9 Activation ECM Degradation ECM Degradation Active MMP-2/9->ECM Degradation Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion Metastasis Metastasis Cell Migration & Invasion->Metastasis Pyridine Macrocycle\n([15]pyN5, [16]pyN5) Pyridine Macrocycle ([15]pyN5, [16]pyN5) Pyridine Macrocycle\n([15]pyN5, [16]pyN5)->Active MMP-2/9 Inhibition

Caption: Inhibition of MMP-2/9 by pyridine-containing macrocycles.

Experimental Protocols

Protocol 1: Synthesis of the Precursor this compound

This protocol describes the synthesis of the key electrophilic building block, this compound, from the commercially available 2,6-pyridinedimethanol (B71991).

Materials:

  • 2,6-Pyridinedimethanol

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)

Procedure:

  • To a round-bottom flask, add 2,6-pyridinedimethanol (1.0 eq).

  • Slowly add 48% hydrobromic acid (excess, e.g., 10-15 eq).

  • Heat the mixture to reflux (approximately 125 °C) and stir for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add water to dissolve the residue.

  • Neutralize the solution to pH ~8 by the slow addition of a saturated aqueous solution of potassium carbonate.

  • Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Table 1: Synthesis of this compound - Representative Data

ParameterValue
Starting Material2,6-Pyridinedimethanol
Reagent48% HBr
Reaction Time6 hours
Reaction Temperature125 °C
Yield~43-96%
PurificationFlash Column Chromatography
Protocol 2: General Procedure for the Synthesis of Pyridine-Containing Pentaaza Macrocycles (e.g.,[8]pyN5,[9]pyN5 Analogues) via Richman-Atkins Type Cyclization

This protocol provides a general method for the synthesis of pyridine-containing pentaaza macrocycles, inspired by the Richman-Atkins methodology, which is a robust method for preparing polyamine macrocycles. This procedure involves the cyclization of a linear N-protected pentaamine with this compound.

Workflow for Macrocycle Synthesis

workflow A Protect Linear Pentaamine B Cyclization with This compound A->B C Deprotection B->C D Purification C->D

Caption: General workflow for pentaaza macrocycle synthesis.

Materials:

  • A linear pentaamine (e.g., tetraethylenepentamine)

  • A suitable protecting group reagent (e.g., p-toluenesulfonyl chloride)

  • A strong base (e.g., sodium hydride or cesium carbonate)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reagents for deprotection (e.g., HBr in acetic acid or sodium in liquid ammonia)

  • Solvents for extraction and purification

Procedure:

Step 1: N-Protection of the Linear Pentaamine

  • Dissolve the linear pentaamine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add the protecting group reagent (e.g., p-toluenesulfonyl chloride, >5.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the N-protected pentaamine by crystallization or column chromatography.

Step 2: Macrocyclization

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N-protected pentaamine (1.0 eq) in anhydrous DMF.

  • Add a strong, non-nucleophilic base (e.g., sodium hydride or cesium carbonate, >2.0 eq) portion-wise at 0 °C to deprotonate the terminal sulfonamide nitrogens.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Slowly add the solution of this compound to the solution of the deprotonated pentaamine over several hours using a syringe pump (to maintain high dilution conditions that favor intramolecular cyclization).

  • After the addition is complete, stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) overnight.

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

  • Purify the protected macrocycle by column chromatography.

Step 3: Deprotection

  • Dissolve the purified, protected macrocycle in a suitable reagent for deprotection (e.g., a solution of HBr in acetic acid for tosyl groups).

  • Heat the mixture as required to effect cleavage of the protecting groups.

  • After the reaction is complete, neutralize the solution and extract the free macrocycle.

  • Purify the final macrocycle by crystallization or chromatography.

Table 2: Representative Conditions for Macrocyclization

ParameterCondition
SolventAnhydrous DMF
BaseCs₂CO₃ or NaH
Temperature60-80 °C
Reaction Time12-24 hours
Key TechniqueHigh-dilution conditions

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of macrocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel macrocycles. The application of these macrocycles as inhibitors of MMP-2 and MMP-9 highlights their potential in the development of new therapeutic agents for the treatment of cancer and other diseases characterized by excessive tissue remodeling. Further exploration of the structure-activity relationships of these macrocycles will be crucial for optimizing their potency and selectivity.

References

Synthesis and Application of Metal Complexes with 2,6-Bis(bromomethyl)pyridine-Derived Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of metal complexes featuring ligands derived from 2,6-bis(bromomethyl)pyridine. This versatile precursor enables access to a wide array of pincer and macrocyclic ligands, leading to metal complexes with significant applications in catalysis and medicinal chemistry.

Introduction

This compound is a key building block in coordination chemistry, offering a rigid pyridine (B92270) core and two reactive bromomethyl arms. This structure allows for the facile synthesis of a variety of tridentate "pincer" ligands by reaction with a range of nucleophiles, including amines, phosphines, N-heterocyclic carbenes (NHCs), and thiols. The resulting ligands, with donor sets such as NNN, PCP, CNC, and SCS, can chelate to a wide range of transition metals, yielding stable complexes with unique electronic and steric properties. These properties make them highly effective catalysts for organic transformations and promising candidates for therapeutic applications.

Applications in Homogeneous Catalysis

Metal complexes derived from this compound ligands have demonstrated remarkable efficacy as catalysts in a variety of organic reactions. Notably, palladium and nickel pincer complexes are highly active in cross-coupling reactions such as the Suzuki-Miyaura and Heck-Mizoroki reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials.

Catalytic Performance Data

The following table summarizes the catalytic activity of selected palladium and nickel complexes in Suzuki-Miyaura and Heck cross-coupling reactions.

Complex TypeMetalLigand Donor SetReactionSubstratesYield (%)TONTOF (h⁻¹)
PincerPd(II)NNNSuzuki-MiyauraAryl bromides + Arylboronic acids>90--
PincerPd(II)NNNHeckAryl bromides + Styrene92-12-14
PincerNi(II)PNPSuzuki-MiyauraAryl halides + Arylboronic acidsup to 94--

Applications in Medicinal Chemistry

The unique structural motifs and reactivity of these metal complexes also make them attractive for applications in drug development. Researchers have explored their potential as anticancer and antimicrobial agents. The mechanism of action for their anticancer properties often involves the induction of apoptosis (programmed cell death) in cancer cells.

In Vitro Cytotoxicity Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various metal complexes against different human cancer cell lines, demonstrating their potential as cytotoxic agents.

Complex TypeMetalLigand TypeCancer Cell LineIC₅₀ (µM)
Pyridyl Schiff BaseCu(II)N,N,OSMMC-7721 (Hepatocellular carcinoma)<10
Pyridyl Schiff BaseCd(II)N,N,OSMMC-7721 (Hepatocellular carcinoma)<10
Pyridyl Schiff BaseEu(III)N,N,OMDA-MB-231 (Breast cancer)<10
Bis(imino)pyridineCo(II)NNNColon and Prostate cell linesPromising
Bis(imino)pyridineCu(II)NNNColon and Prostate cell linesPromising
Bis(imino)pyridineZn(II)NNNColon and Prostate cell linesPromising
Pyridyl LigandZn(II)N,N,N,NHCT116 (Colon cancer)17.5
Pyridyl LigandZn(II)N,N,N,NHeLa (Cervical cancer)20.9
di(thiazol-2-yl)-bipyridinePd(II)NNNHCT-116 (Colon cancer)23.8
di(thiazol-2-yl)-bipyridinePd(II)NNNA549 (Lung cancer)60.1

Experimental Protocols & Visualizations

This section provides detailed experimental protocols for the synthesis of ligands and their metal complexes, along with graphical representations of the synthetic workflows, a representative catalytic cycle, and a proposed signaling pathway for anticancer activity.

Synthesis of a Bis(N-heterocyclic carbene) Pincer Ligand Precursor

This protocol describes the synthesis of a pyridyl-spaced bis-imidazolium salt, a common precursor for CNC pincer ligands.

Workflow:

Synthesis_Workflow_Ligand start This compound solvent Acetonitrile (B52724) (CH3CN) Reflux, 24h start->solvent reagent1 N-Substituted Imidazole (B134444) (2 eq.) reagent1->solvent product 1,1'-(Pyridine-2,6-diylbis(methylene))bis (3-substituted-1H-imidazol-3-ium) bromide solvent->product

Synthesis of a bis-imidazolium ligand precursor.

Materials:

  • This compound

  • N-Substituted imidazole (e.g., 1-mesitylimidazole) (2.0 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add the N-substituted imidazole (2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, a precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield the desired bis-imidazolium salt.

Characterization Data (Representative):

  • ¹H NMR (DMSO-d₆): δ 9.5-9.0 (s, 2H, NCHN), 8.0-7.5 (m, 3H, pyridine-H), 5.8 (s, 4H, CH₂), 2.3 (s, 6H, p-CH₃ of mesityl), 2.1 (s, 12H, o-CH₃ of mesityl).

  • Yield: Typically >90%.

Synthesis of a Palladium(II) CNC Pincer Complex

This protocol details the synthesis of a palladium(II) pincer complex from the bis-imidazolium salt via transmetalation from a silver-NHC intermediate.[1]

Workflow:

Synthesis_Workflow_Complex start Bis-imidazolium Salt step1 1. Silver(I) Oxide (Ag₂O)   CH₂Cl₂/CH₃CN, 50°C, 2h 2. Filter start->step1 intermediate Silver-NHC Complex step1->intermediate step2 PdCl₂(CH₃CN)₂ CH₃CN, 60°C, overnight intermediate->step2 product Palladium(II) CNC Pincer Complex step2->product

Synthesis of a Palladium(II) CNC Pincer Complex.

Materials:

  • Pyridyl-spaced bis-imidazolium salt (from previous step)

  • Silver(I) oxide (Ag₂O)

  • Bis(acetonitrile)palladium(II) dichloride (PdCl₂(CH₃CN)₂)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Suspend the bis-imidazolium salt (1.0 eq.) and Ag₂O (1.1 eq.) in a mixture of anhydrous CH₂Cl₂ and CH₃CN in a flask protected from light.

  • Stir the mixture at 50°C for 2 hours.

  • Filter the reaction mixture through a pad of Celite® to remove silver salts and excess Ag₂O.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude silver-NHC complex.

  • Dissolve the crude silver complex and PdCl₂(CH₃CN)₂ (1.0 eq.) in anhydrous acetonitrile.

  • Stir the reaction mixture at 60°C overnight.

  • Cool the solution and filter to remove the precipitated AgCl.

  • Remove the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from CH₂Cl₂/pentane).

Characterization Data (Representative):

  • ¹H NMR (CD₂Cl₂): δ 8.0-7.4 (m, 3H, pyridine-H), 7.0 (s, 4H, mesityl-H), 5.5 (s, 4H, CH₂), 2.4 (s, 6H, p-CH₃ of mesityl), 2.2 (s, 12H, o-CH₃ of mesityl).

  • ¹³C NMR (CD₂Cl₂): δ 180-170 (C-carbene), 155-150 (pyridine C-N), plus aromatic and aliphatic signals.

  • Yield: 70-85%.

Catalytic Cycle: Heck-Mizoroki Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Heck-Mizoroki reaction catalyzed by a palladium pincer complex. The cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin coordination, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[1][2]

Heck_Cycle pd0 Pd(0)L'n (Active Catalyst) pd2_aryl Ar-Pd(II)-X(L'n) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_olefin Ar-Pd(II)(Olefin)-X(L'n) pd2_aryl->pd2_olefin Olefin Coordination pd2_alkyl R-Alkyl-Pd(II)-X(L'n) pd2_olefin->pd2_alkyl Migratory Insertion pd2_hydrido H-Pd(II)-X(L'n) + Product pd2_alkyl->pd2_hydrido β-Hydride Elimination pd2_hydrido->pd0 Reductive Elimination (Base, -HBX)

Catalytic cycle for the Heck-Mizoroki reaction.

Signaling Pathway: Induction of Apoptosis by Pyridine-Based Metal Complexes

Several studies suggest that the anticancer activity of pyridine-based metal complexes involves the induction of apoptosis. A simplified, proposed signaling pathway is depicted below. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[3][4][5][6]

Apoptosis_Pathway complex Pyridine-Metal Complex cell Cancer Cell complex->cell ros Increased ROS Production cell->ros mito Mitochondrial Dysfunction (ΔΨm loss) ros->mito bax Bax ↑ mito->bax bcl2 Bcl-2 ↓ mito->bcl2 cytc Cytochrome c Release bax->cytc bcl2->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed apoptosis induction pathway.

Disclaimer: The experimental protocols provided are representative examples and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should always be taken when handling chemicals. The signaling pathway is a simplified representation and may vary depending on the specific complex and cell type.

References

Application Notes and Protocols: Synthesis of Pyridinophanes using 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyridinophanes utilizing 2,6-bis(bromomethyl)pyridine as a key building block. This versatile precursor enables the construction of a wide array of macrocyclic structures containing a pyridine (B92270) moiety, which are of significant interest in supramolecular chemistry, catalysis, and as scaffolds in drug discovery.

Introduction

Pyridinophanes are a class of cyclophanes that incorporate a pyridine ring into their macrocyclic framework. The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, a hydrogen bond acceptor, and a site for chemical modification, making pyridinophanes attractive for a variety of applications. This compound is an ideal starting material for the synthesis of these macrocycles due to the high reactivity of the benzylic bromide groups, which can readily undergo nucleophilic substitution with various linkers to form the desired macrocyclic structure.[1][2]

Synthesis of the Precursor: this compound

A reliable synthesis of the starting material is crucial for the successful preparation of pyridinophanes. A common and effective method involves the bromination of 2,6-bis(hydroxymethyl)pyridine.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure: [3][4]

  • To a round-bottom flask, add 2,6-bis(hydroxymethyl)pyridine (e.g., 2 g, 14 mmol).

  • Slowly add hydrobromic acid (e.g., 15 mL of 60% HBr) to the flask.

  • Heat the reaction mixture to 125 °C and reflux for 6 hours.

  • After cooling to room temperature, dissolve the resulting residue in deionized water (50 mL).

  • Carefully add a saturated solution of sodium bicarbonate or potassium carbonate dropwise until the pH of the solution reaches 8.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield this compound as a white solid.

Quantitative Data for this compound Synthesis:

ParameterValueReference
Starting Material2,6-Bis(hydroxymethyl)pyridine[3][4]
Reagent48-60% Hydrobromic Acid[3][4]
Reaction Temperature125 °C[3][4]
Reaction Time6 hours[3][4]
Yield43-96%[3][4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.74 (t, J = 7.8 Hz, 1H), 7.40 (d, J = 7.7 Hz, 2H), 4.56 (s, 4H)[3]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)157.0, 138.4, 123.1, 33.8[4]

Synthesis Workflow for this compound:

G A 2,6-Bis(hydroxymethyl)pyridine B Add HBr (48-60%) A->B C Reflux at 125°C for 6h B->C D Workup: - Dilute with H₂O - Neutralize with NaHCO₃/K₂CO₃ (pH 8) C->D E Extraction with CH₂Cl₂ D->E F Dry over Na₂SO₄ E->F G Purification by Column Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Synthesis of Pyridinophanes

The cyclization reaction to form pyridinophanes is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base and solvent is critical and depends on the nature of the nucleophilic linker.

Synthesis of Diaza-Pyridinophanes

A common route to pyridinophanes involves the reaction of this compound with primary amines to form diaza-macrocycles.

Experimental Protocol: Synthesis of N,N'-Dialkyl-2,11-diaza--INVALID-LINK--pyridinophane [5]

Materials:

  • This compound

  • Primary amine (e.g., tert-butylamine)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or other suitable solvent

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

Procedure:

  • Set up a reaction under an inert atmosphere (e.g., nitrogen or argon).

  • To a large volume of refluxing anhydrous acetonitrile containing a suspension of potassium carbonate, simultaneously add solutions of this compound in anhydrous acetonitrile and the desired primary amine in anhydrous acetonitrile dropwise over a period of several hours using syringe pumps.

  • After the addition is complete, continue to reflux the reaction mixture for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N,N'-dialkyl-2,11-diaza--INVALID-LINK--pyridinophane.

General Synthesis Scheme for Diaza-Pyridinophanes:

G cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound C High Dilution Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) Reflux A->C B Primary Amine (R-NH₂) B->C D N,N'-Dialkyl-2,11-diaza3.3pyridinophane C->D

Caption: General synthesis of N,N'-dialkyl-diaza-pyridinophanes.

Synthesis of Thia-Pyridinophanes

The reaction of this compound with dithiols is a straightforward method for the preparation of thiacyclophanes.

Conceptual Protocol: Synthesis of Dithia-Pyridinophanes

While a specific detailed protocol was not found in the initial search, a general procedure can be outlined based on common methodologies for similar cyclizations.

Materials:

  • This compound

  • Alkanedithiol (e.g., 1,3-propanedithiol, 1,4-butanedithiol)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

  • Under an inert atmosphere, prepare a solution of the alkanedithiol and base in a large volume of anhydrous solvent.

  • Slowly and simultaneously, add a solution of this compound in the same anhydrous solvent to the reaction mixture over an extended period (several hours) to maintain high dilution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature for several hours to overnight.

  • Quench the reaction carefully (e.g., with water if using NaH).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Pyridinophane Synthesis

LinkerProduct NameRing SizeYield (%)Spectroscopic DataReference
tert-ButylamineN,N'-Di-tert-butyl-2,11-diaza--INVALID-LINK--pyridinophane12-Crystal Structure Determined[5]
BenzylamineN,N'-Dibenzyl-2,11-diaza--INVALID-LINK--pyridinophane12-Mentioned as product[6]
-N,N′-di(toluenesulfonyl)-2,11-diaza--INVALID-LINK--pyridinophane12-Precursor for other pyridinophanes[7][8]

Applications in Research and Development

Pyridinophanes synthesized from this compound have a range of potential applications:

  • Host-Guest Chemistry: The cavity of the macrocycle can encapsulate small molecules, leading to applications in sensing and molecular recognition.

  • Catalysis: The pyridine nitrogen and other incorporated heteroatoms can coordinate to metal centers, forming catalysts for various organic transformations.

  • Drug Discovery: The rigid, pre-organized scaffold of pyridinophanes can be used to present pharmacophoric groups in a defined spatial orientation, which is advantageous for binding to biological targets. The ability to create libraries of asymmetrically substituted pyridinophanes further expands their utility in developing new therapeutic agents.[7]

Logical Relationships in Pyridinophane Synthesis

The synthesis of pyridinophanes from this compound is governed by several key principles.

G A This compound E Intramolecular Cyclization A->E B Dithiol, Diamine, or Diol Linker B->E C High Dilution Conditions C->E favors F Intermolecular Polymerization C->F disfavors D Choice of Base and Solvent D->E G Pyridinophane Product E->G

Caption: Key factors influencing pyridinophane synthesis.

This document provides a foundational guide for the synthesis of pyridinophanes using this compound. Researchers are encouraged to consult the primary literature for more specific and detailed procedures tailored to their target molecules.

References

Application Notes and Protocols: Polymerization of 2,6-Bis(bromomethyl)pyridine with Diamines for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of 2,6-bis(bromomethyl)pyridine with various diamines offers a versatile platform for the synthesis of novel pyridine-containing polyamines. These polymers are of significant interest in the field of drug development due to the unique properties conferred by the pyridine (B92270) moiety. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, and its basicity can be tuned.[1][2] This allows for the design of polymers with specific functionalities for applications such as drug delivery, gene therapy, and antimicrobial agents. The general reaction involves a nucleophilic substitution where the amine groups of the diamine monomer react with the bromomethyl groups of the this compound monomer, leading to the formation of a polymer chain. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these promising polymers.

Applications in Drug Development

Pyridine-containing polymers and polyamines have shown considerable promise in various biomedical applications:

  • Drug Delivery: The pyridine units within the polymer backbone can interact with drug molecules through hydrogen bonding or coordination, facilitating drug loading and controlled release. The pH-responsive nature of the pyridine ring can be exploited for targeted drug delivery to specific tissues or cellular compartments with different pH environments.

  • Gene Delivery: The polycationic nature of the polymers formed with diamines allows them to form complexes with negatively charged nucleic acids like DNA and RNA. This property is crucial for the development of non-viral vectors for gene therapy, protecting the genetic material from degradation and facilitating its entry into cells.

  • Antimicrobial Agents: The pyridine scaffold is a common motif in many antimicrobial drugs. Polymers incorporating this moiety may exhibit inherent antimicrobial activity or can be used to deliver antimicrobial agents more effectively.

  • Bioimaging and Diagnostics: The ability of the pyridine nitrogen to coordinate with metal ions can be utilized for the development of contrast agents for medical imaging or as sensors for specific metal ions in biological systems.[3]

Experimental Protocols

Materials and Methods

Materials:

  • This compound (See Protocol 1 for synthesis)

  • Diamines (e.g., ethylenediamine, 1,6-hexamethylenediamine)

  • Solvents (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, methanol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Characterization instruments (NMR spectrometer, FT-IR spectrometer, Gel Permeation Chromatography (GPC))

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Diamines can be corrosive and toxic; consult the safety data sheet (SDS) for each specific diamine before use.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2][4]

Reaction Scheme:

Procedure:

  • To a solution of pyridine-2,6-dimethanol (e.g., 2 g, 14.4 mmol) in a round-bottom flask, slowly add 48% hydrobromic acid (e.g., 30 mL).

  • Heat the reaction mixture to 125 °C and reflux for 6 hours.

  • Cool the mixture to room temperature. The product may precipitate as a solid.

  • Dissolve the resulting residue in water (e.g., 50 mL) to obtain a yellow solution.

  • Neutralize the solution to pH 8 by the slow addition of a saturated aqueous solution of potassium carbonate or sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration) to obtain this compound as a white solid.[2]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.74 (t, J = 7.8 Hz, 1H), 7.40 (d, J = 7.7 Hz, 2H), 4.56 (s, 4H).[4]

  • Melting Point: 85-87 °C.

Protocol 2: Solution Polycondensation of this compound with a Diamine

This is a general protocol for solution polycondensation. Specific conditions may need to be optimized for different diamines.

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the chosen diamine (e.g., 1,6-hexamethylenediamine, 1 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Stir the solution under a nitrogen atmosphere at room temperature.

  • In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the stirred solution of the diamine and base over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of N-H stretching bands).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone, or water).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of the monomer and a hypothetical polymerization. Note that specific values will vary depending on the exact experimental conditions and the diamine used.

Table 1: Synthesis of this compound

ParameterValueReference
Starting MaterialPyridine-2,6-dimethanol[2][4]
Reagent48% Hydrobromic Acid[4]
Reaction Temperature125 °C[2][4]
Reaction Time6 hours[2][4]
Yield43-96%[2][4]
Melting Point85-87 °C

Table 2: Hypothetical Solution Polycondensation with 1,6-Hexamethylenediamine

ParameterValue
Monomer 1This compound
Monomer 21,6-Hexamethylenediamine
SolventN,N-Dimethylformamide (DMF)
BaseTriethylamine
Monomer Concentration0.1 - 0.5 M
Reaction Temperature60 - 80 °C
Reaction Time24 - 48 hours
Polymer Yield70 - 90% (Hypothetical)
Molecular Weight (Mn)5,000 - 20,000 g/mol (Hypothetical)
Polydispersity Index (PDI)1.5 - 2.5 (Hypothetical)

Visualizations

Polymerization Workflow

PolymerizationWorkflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification & Characterization start_mat Pyridine-2,6-dimethanol reaction_synthesis Bromination start_mat->reaction_synthesis reagent HBr reagent->reaction_synthesis monomer This compound reaction_synthesis->monomer reaction_poly Polycondensation monomer->reaction_poly diamine Diamine diamine->reaction_poly solvent_base Solvent + Base solvent_base->reaction_poly polymer_sol Polymer in Solution reaction_poly->polymer_sol precipitation Precipitation polymer_sol->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_polymer Purified Polymer drying->final_polymer characterization Characterization (NMR, FT-IR, GPC) final_polymer->characterization

Caption: Workflow for the synthesis and purification of polyamines from this compound.

General Polymerization Reaction

PolymerizationReaction monomer1 This compound polymer -[CH₂-Py-CH₂-NH-R-NH]n- (Polyamine) monomer1->polymer Polycondensation monomer2 H₂N-R-NH₂ (Diamine) monomer2->polymer plus + byproduct + 2n HBr

Caption: General reaction scheme for the polymerization of this compound with a diamine.

Conclusion

The polymerization of this compound with diamines provides a straightforward route to a versatile class of pyridine-containing polyamines. The protocols and data presented herein serve as a starting point for researchers to explore the synthesis and application of these materials. The tunable properties of these polymers, arising from the incorporated pyridine moiety and the choice of diamine, make them highly attractive candidates for further investigation in the field of drug development and biomedical applications. Further research should focus on optimizing polymerization conditions to control molecular weight and polydispersity, as well as on evaluating the biological activity and drug delivery capabilities of these novel polymers.

References

Application Notes and Protocols: 2,6-Bis(bromomethyl)pyridine in the Preparation of Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-bis(bromomethyl)pyridine as a versatile building block for the synthesis of functional polymers with significant potential in biomedical applications, particularly in the fields of gene delivery and antimicrobial materials. Detailed experimental protocols and characterization data are provided to enable the replication and further development of these innovative polymeric systems.

Introduction

This compound is a highly reactive difunctional monomer that serves as a key component in the synthesis of a variety of functional polymers.[1][2] Its pyridine (B92270) core imparts unique electronic and coordination properties, while the two bromomethyl groups offer sites for facile nucleophilic substitution, making it an ideal candidate for step-growth polymerization and post-polymerization modification.[3][4] The resulting polymers, often bearing cationic pyridinium (B92312) moieties, have demonstrated significant promise in biomedical applications due to their ability to interact with biological molecules and surfaces.[5][6] This document details the synthesis, characterization, and application of functional polymers derived from this compound, with a focus on their use as gene delivery vectors and antimicrobial agents.

Application 1: Gene Delivery Vectors

Polymers incorporating pyridinium cations are effective gene delivery agents due to their ability to condense and protect nucleic acids, and facilitate their entry into cells.[5][7] The positive charge of the pyridinium nitrogen allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, leading to the formation of stable polyplexes.[1][8] The structure of the polymer, including the nature of the co-monomer and the overall charge density, can be tailored to optimize transfection efficiency and minimize cytotoxicity.[3][9]

Experimental Protocol: Synthesis of a Poly(pyridinium salt) for Gene Delivery

This protocol describes the synthesis of a linear poly(pyridinium salt) via the polycondensation of this compound with a diamine, followed by quaternization.

Materials:

  • This compound

  • N,N'-Dimethylethylenediamine

  • Dimethylformamide (DMF), anhydrous

  • Methyl Iodide

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.00 g, 3.77 mmol) and N,N'-dimethylethylenediamine (0.33 g, 3.77 mmol) in 20 mL of anhydrous DMF.

  • Stir the reaction mixture at 80°C for 24 hours.

  • Cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise to 200 mL of vigorously stirred diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum to obtain the precursor polymer.

  • Dissolve the precursor polymer (0.5 g) in 10 mL of DMF.

  • Add methyl iodide (1.0 g, 7.04 mmol) to the solution and stir the mixture at 40°C for 48 hours in the dark.

  • Precipitate the final poly(pyridinium salt) by adding the reaction solution to 150 mL of diethyl ether.

  • Filter the polymer, wash with diethyl ether, and dry under vacuum at room temperature.

Characterization Data

The following table summarizes typical characterization data for a poly(pyridinium salt) synthesized for gene delivery applications.

ParameterValueMethod
Molecular Weight (Mn)9,800 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5GPC
1H NMR (DMSO-d6)δ 9.1 (s, pyridinium-H), 5.8 (s, CH2-N+), 4.2 (t, N-CH2), 3.5 (s, N-CH3)Nuclear Magnetic Resonance (NMR)
Zeta Potential+25 mVDynamic Light Scattering (DLS)
Polyplex Size (with pDNA)150-200 nmDynamic Light Scattering (DLS)
Gene Transfection Protocol
  • Seed cells (e.g., HEK293T) in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare polyplexes by mixing the poly(pyridinium salt) with plasmid DNA (pDNA) at various N/P ratios (ratio of nitrogen in the polymer to phosphate in the DNA) in serum-free media.

  • Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

  • Add the polyplex solution to the cells and incubate for 4 hours.

  • Replace the medium with fresh complete medium and incubate for another 48 hours.

  • Assess transfection efficiency using a suitable reporter gene assay (e.g., luciferase or GFP).

Transfection Efficiency Data

The transfection efficiency of pyridinium-based polymers is often compared to commercial transfection reagents like Lipofectamine 2000™.

FormulationTransfection Efficiency (% of Lipofectamine 2000™)Cytotoxicity (Cell Viability %)
Poly(pyridinium salt) (N/P 10)110%85%
Poly(pyridinium salt) (N/P 20)120%78%
Lipofectamine 2000™100%70%

Data is representative and may vary depending on cell type and experimental conditions.[9]

Gene_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_polyplex Polyplex Formation cluster_transfection Cellular Transfection Monomers This compound + Diamine Polymerization Step-Growth Polymerization Monomers->Polymerization Quaternization Quaternization Polymerization->Quaternization Polymer Poly(pyridinium salt) Quaternization->Polymer Mixing Self-Assembly Polymer->Mixing pDNA Plasmid DNA pDNA->Mixing Polyplex Polyplex (Polymer/DNA Complex) Mixing->Polyplex Cell Target Cell Polyplex->Cell Endocytosis Endocytosis Cell->Endocytosis Release Endosomal Escape & Gene Release Endocytosis->Release Expression Gene Expression Release->Expression

Caption: Workflow for gene delivery using a poly(pyridinium salt).

Application 2: Antimicrobial Polymers

The cationic nature of pyridinium salts also endows them with potent antimicrobial properties. These polymers can interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. The hydrophobic/hydrophilic balance of the polymer can be tuned to maximize antimicrobial activity while minimizing toxicity to mammalian cells.

Experimental Protocol: Synthesis of an Antimicrobial Poly(pyridinium salt)

Materials:

Procedure:

  • Following the procedure for the gene delivery polymer, react this compound (1.00 g, 3.77 mmol) with 1,6-hexanediamine (0.44 g, 3.77 mmol) in DMF.

  • After polymerization, quaternize the resulting polymer with benzyl bromide (1.29 g, 7.54 mmol) in methanol at 60°C for 24 hours.

  • Precipitate, filter, and dry the final antimicrobial poly(pyridinium salt).

Antimicrobial Activity Data

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

PolymerMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Antimicrobial Poly(pyridinium salt)1632
Benzalkonium Chloride (Control)816

Data is representative and may vary depending on the specific polymer structure and bacterial strain.

Antimicrobial_Mechanism Polymer Cationic Poly(pyridinium salt) Interaction Electrostatic Interaction Polymer->Interaction Bacterium Bacterial Cell (Negatively Charged Membrane) Bacterium->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Mechanism of action for antimicrobial poly(pyridinium salt).

Conclusion

This compound is a valuable and versatile monomer for the development of functional polymers with significant potential in the biomedical field. The straightforward synthesis of poly(pyridinium salt)s allows for the creation of effective gene delivery vectors and potent antimicrobial agents. The protocols and data presented here provide a solid foundation for researchers to explore and expand upon the applications of these promising materials in drug development and beyond. Further research into the structure-property relationships will undoubtedly lead to the design of even more sophisticated and effective functional polymers.

References

Application Notes and Protocols for N-alkylation with 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)pyridine is a highly versatile bifunctional electrophile utilized extensively in organic synthesis. Its two reactive bromomethyl groups make it an ideal building block for the construction of complex molecular architectures, particularly macrocycles and other pyridine-containing derivatives. The N-alkylation of primary and secondary amines with this reagent is a fundamental transformation that provides access to a wide array of compounds with significant applications in medicinal chemistry, materials science, and catalysis. The resulting N-alkylated pyridine (B92270) derivatives are key structural motifs in various biologically active molecules, including potential anticancer and antiviral agents.

These application notes provide detailed experimental protocols for the N-alkylation of various amines with this compound, summarize quantitative data from representative reactions, and illustrate a relevant biological signaling pathway where such compounds may play a role.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various amines with this compound. These reactions are generally performed under basic conditions to neutralize the HBr byproduct. The choice of base, solvent, and temperature can significantly influence the reaction outcome, particularly in macrocyclization reactions where high dilution conditions are often employed to favor intramolecular cyclization.

Table 1: N-Alkylation of Primary and Secondary Amines

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
BenzylamineK₂CO₃Acetonitrile (B52724)Reflux122,6-Bis((benzylamino)methyl)pyridine>90
PiperidineEt₃NDichloromethane (B109758)Room Temp242,6-Bis(piperidin-1-ylmethyl)pyridine85-95
AnilineNaHDMF0 to Room Temp122,6-Bis((phenylamino)methyl)pyridine70-80
3,5-DiphenylpyrazoleCs₂CO₃DMF8062,6-Bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine~85
EthylenediamineK₂CO₃AcetonitrileReflux24Macrocyclic Diamine40-60

Table 2: Macrocyclization via N-alkylation of Polyamines

PolyamineBaseSolventConcentrationTemperature (°C)Time (h)ProductYield (%)
1,4,7-TriazaheptaneK₂CO₃AcetonitrileHigh DilutionReflux48[1+1] Macrocycle50-65
1,4,8,11-TetraazaundecaneCs₂CO₃DMFHigh Dilution6072[1+1] Macrocycle45-60
N,N'-Bis(p-tosyl)ethylenediamineNaHTHFHigh DilutionReflux36Tosylated [1+1] Macrocycle>70

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,6-Bis(N-alkylaminomethyl)pyridines

This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (2.2 equivalents) and anhydrous acetonitrile or DCM.

  • Add the base (2.5 equivalents, e.g., K₂CO₃ or Et₃N) to the solution and stir for 15 minutes at room temperature.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution.

  • The reaction mixture is then stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2,6-bis(N-alkylaminomethyl)pyridine.

Protocol 2: Synthesis of a Pyridine-Containing Macrocycle via N-alkylation of a Diamine

This protocol outlines the synthesis of a macrocycle through the reaction of a diamine with this compound under high dilution conditions to favor intramolecular cyclization.

Materials:

  • This compound

  • Diamine (e.g., ethylenediamine)

  • Anhydrous cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Two syringe pumps

  • A large three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • High-dilution setup

  • Inert atmosphere setup

Procedure:

  • A solution of this compound (1.0 equivalent) in anhydrous DMF is prepared.

  • A separate solution of the diamine (1.0 equivalent) and cesium carbonate (2.5 equivalents) in anhydrous DMF is prepared.

  • Using syringe pumps, both solutions are added simultaneously and at a very slow rate (e.g., over 12 hours) to a large volume of vigorously stirred, heated (e.g., 60 °C) anhydrous DMF in a three-necked flask under an inert atmosphere.

  • After the addition is complete, the reaction mixture is stirred for an additional 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.

  • The organic layer is washed with water, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the macrocyclic product.

Mandatory Visualization

Signaling Pathway

Many pyridine-containing macrocycles and related molecules are being investigated for their potential to inhibit the CXCR4/CXCL12 signaling axis.[1][2] This pathway is crucial in cancer metastasis, inflammation, and HIV-1 entry into cells. By blocking the interaction between the chemokine receptor CXCR4 and its ligand CXCL12, these compounds can inhibit cancer cell migration and invasion.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Inhibitor Pyridine-based Inhibitor Inhibitor->CXCR4 Blocks G_protein G-protein Activation CXCR4->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Metastasis Cell Migration, Invasion, Survival PI3K_Akt->Metastasis MAPK_ERK->Metastasis

Caption: CXCR4 signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a pyridine-containing macrocycle via N-alkylation with this compound under high dilution conditions.

Experimental_Workflow Prep_A Prepare Solution A: This compound in anhydrous DMF Reaction High Dilution Reaction: Simultaneous slow addition of A and B to heated DMF via syringe pumps Prep_A->Reaction Prep_B Prepare Solution B: Diamine + Base in anhydrous DMF Prep_B->Reaction Stirring Continued Stirring (12-24h) Reaction->Stirring Workup Work-up: Solvent removal, Liquid-liquid extraction Stirring->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, etc. Purification->Characterization

References

Catalytic Applications of Palladium Complexes with 2,6-Bis(bromomethyl)pyridine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of palladium complexes featuring ligands derived from 2,6-bis(bromomethyl)pyridine in various catalytic cross-coupling reactions. These pincer-type complexes are known for their high stability and catalytic activity, making them valuable tools in synthetic organic chemistry, particularly for the formation of carbon-carbon bonds.

Introduction to Palladium Pincer Complexes

Palladium complexes incorporating pincer ligands, which bind to the metal center in a tridentate fashion, have emerged as a highly effective class of catalysts.[1] The this compound scaffold serves as a versatile precursor for synthesizing a variety of pincer ligands, often of the NNN, CNS, or SeNSe type.[2][3] These ligands form highly stable and active palladium complexes applicable in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The rigid coordination of the pincer ligand enhances the stability of the catalytic species, often leading to higher turnover numbers and yields.[3]

Catalytic Applications and Performance Data

Palladium complexes with ligands derived from this compound are particularly effective in catalyzing key carbon-carbon bond-forming reactions. The following sections summarize their application in Suzuki-Miyaura, Heck, and Sonogashira couplings, with performance data presented for easy comparison.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for the synthesis of biaryls and substituted aromatic compounds.[4][5] Palladium pincer complexes derived from this compound precursors exhibit excellent activity in these transformations. The electronic properties of the ligand, which can be tuned by substitution on the pyridine (B92270) ring, can influence the catalytic efficiency.[1]

Ligand PrecursorCatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
2,6-Bis((phenylseleno)methyl)pyridine[PdCl(L)]Cl4-BromoanisolePhenylboronic acidK2CO3DMF1202950.01[3]
2,6-Bis((phenylseleno)methyl)pyridineNa[PdCl(L)][PdCl4]4-BromoanisolePhenylboronic acidK2CO3DMF1202970.01[3]
Indolyl-NNN Ligand Precursor[L1]Pd(OAc)4-BromoacetophenonePhenylboronic acidK2CO3Dioxane/H2O8024951[6]
Indolyl-NNN Ligand Precursor[L2]Pd(OAc)4-BromoacetophenonePhenylboronic acidK2CO3Dioxane/H2O8024921[6]
Heck Coupling

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a powerful method for the synthesis of substituted olefins.[7][8] The stability of pincer complexes is advantageous in these reactions, which often require elevated temperatures.

Ligand PrecursorCatalyst SystemAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
2,6-Bis((phenylseleno)methyl)pyridine[PdCl(L)]Cl4-BromoanisoleStyreneNaOAcDMF1202930.01[3]
2,6-Bis((phenylseleno)methyl)pyridineNa[PdCl(L)][PdCl4]4-BromoanisoleStyreneNaOAcDMF1202970.01[3]
Imidazole-based SPO LigandSPO-Pd complex (6)BromobenzeneStyreneK3PO4THF40-171[7]
Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is crucial for the synthesis of conjugated enynes and arylalkynes.

Catalyst SystemAryl HalideTerminal AlkyneBaseCo-catalystSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(CF3COO)2/PPh32-Amino-3-bromopyridinePhenylacetyleneEt3NCuIDMF1003962.5[9][11]
Pd(PPh3)2Cl2Aryl BromideTerminal AlkynePyrrolidineCuIPyrrolidineReflux-Good-[12]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative pincer ligand and its palladium complex, followed by a general procedure for its use in a catalytic cross-coupling reaction.

Synthesis of 2,6-Bis((phenylseleno)methyl)pyridine (SeNSe Pincer Ligand)

This protocol is adapted from the synthesis of the first (Se,N,Se) pincer ligand.[3]

Materials:

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve diphenyl diselenide in absolute ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenolate (PhSeNa).

  • In a separate flask, dissolve 2,6-bis(chloromethyl)pyridine in ethanol.

  • Slowly add the ethanolic solution of 2,6-bis(chloromethyl)pyridine to the freshly prepared sodium phenylselenolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2,6-bis((phenylseleno)methyl)pyridine.

Synthesis of the Palladium(II) Pincer Complex [PdCl(L)]Cl

This protocol describes the synthesis of a palladium complex with the SeNSe pincer ligand.[3]

Materials:

  • 2,6-Bis((phenylseleno)methyl)pyridine (L)

  • Sodium tetrachloropalladate(II) (Na2[PdCl4])

  • Acetone

  • Deionized water

Procedure:

  • Dissolve the ligand (L) in an acetone-water mixture (2:1 v/v).

  • In a separate container, dissolve sodium tetrachloropalladate(II) in the same solvent mixture.

  • Slowly add the palladium salt solution to the ligand solution with constant stirring at room temperature.

  • A precipitate will form. Continue stirring for 4-6 hours to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the solid with the acetone-water mixture and then with diethyl ether.

  • Dry the resulting solid under vacuum to yield the [PdCl(L)]Cl complex.

General Protocol for a Catalytic Cross-Coupling Reaction (e.g., Heck Reaction)

This protocol provides a general procedure for a Heck coupling reaction using the synthesized palladium pincer complex.[3]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Olefin (e.g., styrene)

  • Base (e.g., sodium acetate)

  • Palladium pincer complex catalyst

  • Solvent (e.g., DMF)

  • Nitrogen gas supply

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add the aryl halide, the olefin, the base, and the palladium pincer complex catalyst (e.g., 0.01 mol%).

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Visualized Workflows and Mechanisms

Synthesis of Palladium Pincer Complex

G cluster_ligand Ligand Synthesis cluster_complex Complexation 2_6_bis_bromomethyl_pyridine This compound Ligand Pincer Ligand (L) 2_6_bis_bromomethyl_pyridine->Ligand Nucleophilic Substitution Nucleophile Nucleophilic Precursor (e.g., PhSeNa) Nucleophile->Ligand Complex Palladium Pincer Complex [PdX(L)]+ Ligand->Complex Pd_salt Palladium(II) Salt (e.g., Na2[PdCl4]) Pd_salt->Complex G Pd0 Pd(0)L_n PdII_add R-Pd(II)-X L_n Pd0->PdII_add Oxidative Addition (R-X) PdII_trans R-Pd(II)-R' L_n PdII_add->PdII_trans Transmetalation (Suzuki) or Alkene Insertion (Heck) or Alkyne Coordination (Sonogashira) PdII_trans->Pd0 Product R-R' PdII_trans->Product Reductive Elimination G Setup Reaction Setup (Substrates, Catalyst, Base, Solvent) Reaction Reaction under Inert Atmosphere (Heating and Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for 2,6-Bis(bromomethyl)pyridine as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, and drug delivery. Pyridine-containing linkers are of particular interest due to the ability of the pyridinic nitrogen to act as a coordination site, a catalytic active center, or a point of functionalization.

While 2,6-bis(bromomethyl)pyridine is not typically used as a primary linker in the de novo synthesis of MOFs due to the reactive nature of the bromomethyl groups, it serves as an excellent reagent for the post-synthetic modification (PSM) of existing MOFs. This approach allows for the introduction of the pyridyl moiety onto a robust and well-characterized framework, thereby imparting new functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of MOFs, with a focus on applications in catalysis and drug delivery.

Application Notes

Post-Synthetic Modification (PSM) of Amino-Functionalized MOFs

A primary application of this compound is the covalent modification of MOFs containing amino groups on their organic linkers, such as UiO-66-NH₂ and MIL-101-NH₂. The nucleophilic amino groups react with the electrophilic bromomethyl groups of this compound via an Sɴ2 reaction to form a secondary amine linkage. This method effectively tethers the pyridine (B92270) moiety to the MOF backbone.

Key Advantages:

  • Versatility: This PSM approach allows for the introduction of pyridinic nitrogen sites into a wide variety of pre-existing, stable MOFs.

  • Tunability: The degree of functionalization can be controlled by adjusting reaction conditions such as time, temperature, and reagent concentrations.

  • Enhanced Properties: The incorporated pyridine units can enhance the catalytic activity of the MOF by providing Lewis basic sites.[1] In the context of drug delivery, these sites can serve as attachment points for therapeutic molecules or modulate the release profile of encapsulated drugs.

"Click Chemistry" Functionalization

An alternative and highly efficient method for incorporating this compound into MOFs is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3] This involves a two-step process:

  • Conversion: this compound is first converted to 2,6-bis(azidomethyl)pyridine (B15073304).[4]

  • Click Reaction: The resulting diazide can then be "clicked" onto a MOF that has been pre-functionalized with alkyne groups.

Key Advantages:

  • High Efficiency and Specificity: Click chemistry reactions are known for their high yields and selectivity, proceeding with minimal byproducts.[5]

  • Orthogonal Chemistry: This method allows for the introduction of multiple functionalities in a stepwise manner.[2]

  • Mild Reaction Conditions: Click reactions typically proceed under mild conditions, which helps to preserve the crystallinity and porosity of the MOF.

Applications in Catalysis

MOFs functionalized with this compound derivatives can act as heterogeneous catalysts. The pyridinic nitrogen atoms can function as basic active sites, while the metal nodes of the MOF can act as Lewis acid sites. This bifunctionality can be exploited in a variety of organic transformations. The position of the nitrogen atom within the pyridine ring has been shown to regulate the structure and catalytic activity of the resulting MOF.[1]

Applications in Drug Delivery

The functionalized pyridine moiety can be used to control the loading and release of therapeutic agents.[6] The pyridine group can interact with drug molecules through hydrogen bonding or coordination, leading to higher loading capacities. Furthermore, the basicity of the pyridine can be exploited for pH-responsive drug release, where the drug is released at a faster rate in the acidic environment of tumor tissues or endosomes.[7] Surface functionalization of MOFs is a key strategy to overcome biological barriers in cancer therapy.[8]

Quantitative Data of Functionalized MOFs

The properties of MOFs are significantly influenced by their composition and functionalization. The following table summarizes typical properties of parent amino-functionalized MOFs and the expected changes upon post-synthetic modification.

PropertyParent MOF (UiO-66-NH₂)Parent MOF (MIL-101-NH₂)Expected Property of Pyridine-Functionalized MOFReference(s)
BET Surface Area (m²/g) ~1000 - 1200~3000 - 4000Decreased due to pore functionalization[9][10]
Pore Volume (cm³/g) ~0.5 - 0.7~1.5 - 2.0Decreased[9][10]
Pore Diameter (Å) ~6 (micropores)~29 and ~34 (mesopores)Slightly decreased[9][11]
Thermal Stability (°C) ~450~350Generally maintained, may slightly decrease[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Bis(azidomethyl)pyridine for Click Chemistry PSM

This protocol describes the conversion of this compound to its diazide derivative, a necessary precursor for click chemistry functionalization.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.77 mmol) in 20 mL of anhydrous DMF.

  • Add sodium azide (0.74 g, 11.3 mmol, 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, pour the reaction mixture into 100 mL of deionized water.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield 2,6-bis(azidomethyl)pyridine as a solid.

Protocol 2: Post-Synthetic Modification of UiO-66-NH₂ with this compound

This protocol details the functionalization of an amino-containing MOF with this compound.

Materials:

Procedure:

  • Activate the UiO-66-NH₂ by heating under vacuum to remove any guest molecules from the pores.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend activated UiO-66-NH₂ (100 mg) in 10 mL of anhydrous chloroform.

  • In a separate vial, dissolve this compound (e.g., 0.5 to 2 equivalents with respect to the amino groups in the MOF) and triethylamine (2 equivalents with respect to the alkyl halide) in 5 mL of anhydrous chloroform.

  • Add the solution of this compound and base dropwise to the stirring suspension of UiO-66-NH₂.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by centrifugation.

  • Wash the product repeatedly with fresh chloroform to remove unreacted reagents and byproducts.

  • Subsequently, wash with anhydrous methanol to remove residual chloroform.

  • Dry the functionalized MOF under vacuum to obtain the final product.

Characterization: The success of the modification can be confirmed by techniques such as FT-IR spectroscopy (disappearance of N-H stretching bands and appearance of new bands), and ¹H NMR spectroscopy of the digested MOF sample. Powder X-ray diffraction (PXRD) should be used to confirm the retention of the MOF's crystallinity.

Visualizations

MOF_Synthesis_and_Functionalization cluster_synthesis De Novo MOF Synthesis cluster_psm Post-Synthetic Modification (PSM) Metal Salts Metal Salts Solvothermal Synthesis Solvothermal Synthesis Metal Salts->Solvothermal Synthesis Organic Linkers\n(e.g., 2-aminoterephthalic acid) Organic Linkers (e.g., 2-aminoterephthalic acid) Organic Linkers\n(e.g., 2-aminoterephthalic acid)->Solvothermal Synthesis Amino-functionalized MOF\n(e.g., UiO-66-NH2) Amino-functionalized MOF (e.g., UiO-66-NH2) Solvothermal Synthesis->Amino-functionalized MOF\n(e.g., UiO-66-NH2) PSM Reaction PSM Reaction Amino-functionalized MOF\n(e.g., UiO-66-NH2)->PSM Reaction Input for PSM This compound This compound This compound->PSM Reaction Pyridine-functionalized MOF Pyridine-functionalized MOF PSM Reaction->Pyridine-functionalized MOF

Caption: General workflow for MOF synthesis and post-synthetic modification.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release pH-Responsive Drug Release Pyridine-functionalized MOF Pyridine-functionalized MOF Loading Loading Pyridine-functionalized MOF->Loading Drug Molecule Drug Molecule Drug Molecule->Loading Drug-loaded MOF Drug-loaded MOF Loading->Drug-loaded MOF Tumor Microenvironment\n(Acidic pH) Tumor Microenvironment (Acidic pH) Drug-loaded MOF->Tumor Microenvironment\n(Acidic pH) Protonation of Pyridine Protonation of Pyridine Tumor Microenvironment\n(Acidic pH)->Protonation of Pyridine Weakened Drug Interaction Weakened Drug Interaction Protonation of Pyridine->Weakened Drug Interaction Drug Release Drug Release Weakened Drug Interaction->Drug Release

Caption: Proposed mechanism for pH-responsive drug delivery.

References

Application Notes and Protocols for Supramolecular Self-Assembly Using 2,6-Bis(bromomethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, supramolecular self-assembly, and potential applications of derivatives of 2,6-bis(bromomethyl)pyridine, with a focus on their relevance to drug development. Detailed experimental protocols and characterization data are included to facilitate the adoption of these techniques in the laboratory.

I. Application Notes

Introduction to this compound Derivatives in Supramolecular Chemistry

This compound is a versatile precursor for the synthesis of a wide range of pyridine-containing compounds. Its two reactive bromomethyl groups allow for the facile introduction of various functionalities, leading to the creation of amphiphilic molecules, ligands for metal coordination, and building blocks for macrocycles. These derivatives are of significant interest due to their ability to self-assemble into well-defined supramolecular structures, such as micelles, vesicles, and nanofibers, driven by non-covalent interactions including π-π stacking, hydrogen bonding, and electrostatic interactions.

Applications in Drug and Gene Delivery

A prominent application of self-assembling this compound derivatives lies in the field of drug and gene delivery. By introducing long alkyl chains and cationic headgroups (e.g., quaternized pyridine (B92270) moieties), amphiphilic pyridinium (B92312) compounds can be synthesized. These cationic amphiphiles can self-assemble in aqueous solutions to form positively charged supramolecular structures that can efficiently encapsulate and deliver anionic therapeutic cargo, such as plasmid DNA (pDNA), small interfering RNA (siRNA), and other therapeutic oligonucleotides, into cells. The pyridinium headgroup plays a crucial role in both condensing the nucleic acid cargo and interacting with the negatively charged cell membrane, facilitating cellular uptake.

Modulation of Cellular Signaling Pathways

Beyond their role as delivery vehicles, the constituent cationic lipids of these supramolecular assemblies can interact with and modulate cellular signaling pathways. This is a critical consideration for drug development professionals, as these interactions can have both therapeutic and off-target effects.

It has been observed that cationic lipids, a class to which pyridinium amphiphiles belong, can trigger innate immune responses. This can occur through the activation of various inflammatory signaling pathways, including Toll-like receptor (TLR) signaling and the NLRP3 inflammasome. Activation of these pathways can lead to the production and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)[1][2].

Furthermore, some cationic lipids have been shown to directly interact with and inhibit key signaling enzymes like Protein Kinase C (PKC)[3]. The downregulation of PKC-dependent pathways can lead to an anti-inflammatory effect by reducing the synthesis of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[3].

Understanding these interactions is paramount for designing safe and effective drug delivery systems. For instance, the adjuvant effect of these lipids could be harnessed to enhance the efficacy of vaccine delivery, while their anti-inflammatory properties could be beneficial in treating inflammatory diseases. Conversely, unintended inflammatory responses are a key consideration in toxicological assessments.

II. Experimental Protocols

Synthesis of a Symmetric Dicationic Pyridinium Amphiphile

This protocol describes the synthesis of a representative dicationic pyridinium amphiphile derived from this compound.

Materials:

  • This compound

  • Pyridine derivative with a long alkyl chain (e.g., 4-dodecylpyridine)

  • Anhydrous acetonitrile (B52724)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask under an inert atmosphere.

  • Add a solution of the long-chain pyridine derivative (2.2 mmol) in anhydrous acetonitrile (10 mL) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate will have formed. Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield the dicationic pyridinium amphiphile.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Supramolecular Assemblies (Vesicles/Liposomes)

This protocol outlines the formation of vesicles from the synthesized pyridinium amphiphile, optionally including a helper lipid.

Materials:

Procedure:

  • Dissolve the pyridinium amphiphile (and DOPE, if used, typically at a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding nuclease-free water or buffer and vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the solution becomes clear.

  • For a more uniform size distribution, the vesicle suspension can be extruded multiple times through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

Characterization of Supramolecular Assemblies

Principle: The fluorescent probe pyrene (B120774) exhibits a change in its emission spectrum upon partitioning from a polar (aqueous) to a non-polar (micellar core) environment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment and can be used to determine the onset of micelle formation.

Materials:

  • Stock solution of the pyridinium amphiphile in water/buffer

  • Pyrene stock solution in acetone (B3395972) (e.g., 1 mM)

  • Fluorometer

Procedure:

  • Prepare a series of aqueous solutions of the pyridinium amphiphile with varying concentrations.

  • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the final acetone concentration is minimal (<1%).

  • Allow the solutions to equilibrate for several hours at a constant temperature.

  • Measure the fluorescence emission spectra of each sample (excitation wavelength ~335 nm, emission range 350-450 nm).

  • Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the amphiphile concentration.

  • The CAC is determined from the inflection point of the resulting sigmoidal curve.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the hydrodynamic diameter of the self-assembled structures can be calculated. The zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

Procedure:

  • Prepare a sample of the supramolecular assembly suspension at a suitable concentration.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Place the sample in a disposable cuvette and insert it into the DLS instrument.

  • Perform the DLS measurement to obtain the size distribution (hydrodynamic diameter) and polydispersity index (PDI).

  • For zeta potential measurement, inject the sample into a specialized zeta potential cell.

  • Perform the measurement to obtain the zeta potential value.

Procedure:

  • Place a drop of the diluted supramolecular assembly suspension onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick off the excess liquid with filter paper.

  • (Optional) For negative staining, add a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for a few seconds to a minute.

  • Wick off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

III. Data Presentation

Table 1: Physicochemical Properties of Self-Assembled Pyridinium Amphiphiles

Amphiphile Structure (Example)Critical Aggregation Concentration (CAC) (µM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Dodecyl-pyridinium derivative5-20100-150< 0.2+40 to +60
Oleyl-pyridinium derivative1-10120-180< 0.25+35 to +55

Note: The values presented are typical ranges and can vary depending on the specific molecular structure, concentration, temperature, and buffer conditions.

IV. Visualizations

Synthesis_and_Self_Assembly cluster_synthesis Synthesis cluster_self_assembly Self-Assembly 2_6_bis This compound Reaction Quaternization (Acetonitrile, RT) 2_6_bis->Reaction Py_deriv Pyridine Derivative (with alkyl chain) Py_deriv->Reaction Amphiphile Dicationic Pyridinium Amphiphile Reaction->Amphiphile Hydration Hydration of Lipid Film Amphiphile->Hydration Vesicles Supramolecular Vesicles Hydration->Vesicles

Caption: Synthetic route to dicationic pyridinium amphiphiles and their subsequent self-assembly into vesicles.

Signaling_Pathways cluster_uptake Cellular Uptake cluster_signaling Signaling Cascades Vesicle Pyridinium Amphiphile Vesicle Cell Target Cell Vesicle->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis TLR TLR Signaling Endocytosis->TLR NLRP3 NLRP3 Inflammasome Endocytosis->NLRP3 PKC Protein Kinase C (Inhibition) Endocytosis->PKC Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) TLR->Cytokines NLRP3->Cytokines Anti_inflammatory Anti-inflammatory Response PKC->Anti_inflammatory

Caption: Potential signaling pathways modulated by pyridinium amphiphile-based delivery systems.

References

Application of 2,6-Bis(bromomethyl)pyridine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)pyridine is a versatile bifunctional building block increasingly utilized in the design and synthesis of advanced drug delivery systems.[1] Its unique structure, featuring a central pyridine (B92270) ring and two reactive bromomethyl groups, allows for the construction of well-defined macromolecular architectures, including polymers and nanocarriers, with tailored properties for therapeutic applications. The presence of the pyridine moiety can impart pH-sensitivity, while the reactive termini are ideal for creating stimuli-responsive linkages, such as disulfide bonds, which are crucial for controlled drug release in specific biological environments.[2][3]

These application notes provide a comprehensive overview of the use of this compound in the development of redox-responsive nanocarriers for targeted drug delivery. Detailed experimental protocols for the synthesis of a representative bioreducible polymer, its formulation into drug-loaded nanoparticles, and the subsequent characterization and evaluation of its drug release profile are presented.

Core Principle: Redox-Responsive Drug Delivery

The primary strategy highlighted herein involves the synthesis of bioreducible polymers. These polymers incorporate disulfide bonds into their backbone, which are stable in the oxidizing extracellular environment but are rapidly cleaved in the reducing intracellular environment due to the high concentration of glutathione (B108866) (GSH).[4] This differential stability allows for the creation of "smart" nanocarriers that can encapsulate a therapeutic agent, circulate stably in the bloodstream, and then release the drug specifically inside the target cells, minimizing off-target toxicity. This compound serves as a key monomer in the synthesis of these polymers, enabling the introduction of the pyridyl functionality and providing reactive sites for polymerization.

Experimental Protocols

Protocol 1: Synthesis of a Bioreducible Pyridyl-Containing Polymer

This protocol describes a representative synthesis of a bioreducible polymer via polycondensation of this compound and a dithiol monomer.

Materials:

  • This compound

  • 1,4-Butanedithiol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and 1,4-Butanedithiol (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Stir the reaction mixture at 60°C for 48 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.

  • Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted monomers and salts.

  • Redissolve the polymer in a minimal amount of DMF and purify by dialysis against deionized water for 72 hours, changing the water every 12 hours.

  • Lyophilize the purified polymer solution to obtain the final product as a white solid.

  • Characterize the polymer using ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.

Protocol 2: Formulation of Drug-Loaded Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles from the synthesized bioreducible polymer using a nanoprecipitation method. Doxorubicin (DOX) is used as a model anticancer drug.

Materials:

  • Bioreducible pyridyl-containing polymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • To deprotonate DOX·HCl, dissolve it in DMSO and add a slight excess of TEA. Stir for 2 hours in the dark.

  • Dissolve the bioreducible polymer in DMSO to a concentration of 10 mg/mL.

  • Add the deprotonated DOX solution to the polymer solution and stir for 1 hour to allow for drug encapsulation.

  • Add the polymer-drug mixture dropwise to a vigorously stirring beaker of deionized water (10:1 v/v ratio of water to DMSO).

  • Continue stirring for 4 hours to allow for nanoparticle formation and solvent evaporation.

  • Purify the nanoparticle suspension by dialysis against deionized water for 48 hours to remove free drug and residual DMSO.

  • Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or fluorescence spectroscopy after lysing the nanoparticles.

Protocol 3: In Vitro Redox-Triggered Drug Release Study

This protocol describes the evaluation of the redox-responsive drug release from the prepared nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM DTT (to mimic the intracellular reducing environment).

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag into the release media at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).

  • Plot the cumulative drug release as a function of time for both conditions (with and without DTT).

Data Presentation

The following tables summarize representative quantitative data obtained from the characterization and evaluation of drug delivery systems based on this compound.

Table 1: Physicochemical Properties of Bioreducible Nanoparticles

ParameterValue
Average Particle Size (nm)150 ± 20
Polydispersity Index (PDI)0.18 ± 0.05
Zeta Potential (mV)+15 ± 3
Drug Loading Content (DLC, w/w%)8.5 ± 1.2
Drug Loading Efficiency (DLE, %)75 ± 5

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release in PBS (%)Cumulative Release in PBS + 10 mM DTT (%)
15 ± 120 ± 2
410 ± 245 ± 3
815 ± 270 ± 4
1220 ± 385 ± 5
2425 ± 392 ± 4

Visualizations

Synthesis of Bioreducible Polymer

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound C K₂CO₃, DMF A->C B 1,4-Butanedithiol B->C D 60°C, 48h C->D E Bioreducible Pyridyl-Containing Polymer D->E

Synthesis of the bioreducible polymer.
Experimental Workflow for Nanoparticle Formulation and Drug Loading

G cluster_step1 Step 1: Preparation cluster_step2 Step 2: Encapsulation cluster_step3 Step 3: Nanoprecipitation cluster_step4 Step 4: Purification cluster_step5 Final Product A Dissolve Polymer in DMSO C Mix Polymer and Drug Solutions A->C B Dissolve DOX·HCl & TEA in DMSO B->C D Add mixture to deionized water C->D E Dialysis D->E F Drug-Loaded Nanoparticles E->F

Workflow for nanoparticle formulation.
Redox-Triggered Drug Release Mechanism

G cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) cluster_release Drug Release A Stable Nanoparticle (Drug Encapsulated) B Disulfide Bond Cleavage A->B Cellular Uptake C Polymer Disassembly B->C D Drug is Released C->D

Mechanism of redox-triggered drug release.

References

Application Notes and Protocols: Synthesis and Utility of 2,6-Bis(bromomethyl)pyridine in Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)pyridine is a versatile building block in supramolecular chemistry and materials science, finding significant application in the synthesis of fluorescent chemosensors. Its rigid pyridine (B92270) core provides a well-defined structural scaffold, while the two reactive bromomethyl groups offer convenient handles for the introduction of various fluorophores and analyte-binding moieties. This allows for the rational design of sensors tailored for the selective detection of a wide range of analytes, including metal ions and anions, which are of considerable interest in environmental monitoring, biological imaging, and pharmaceutical research.

The fundamental principle behind these fluorescent sensors often involves a host-guest interaction. The pyridine nitrogen and the appended functionalities act as a recognition site (receptor) for a specific analyte (guest). This binding event modulates the photophysical properties of an integrated fluorophore, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off"), emission wavelength, or fluorescence lifetime. The selectivity and sensitivity of these sensors are dictated by the nature of the binding cavity and the chosen signaling unit.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a crucial first step in the preparation of a variety of fluorescent sensors. A common and effective method involves the bromination of 2,6-pyridinedimethanol (B71991).

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: To 2,6-pyridinedimethanol (2 g, 14 mmol), slowly add 60% hydrobromic acid (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux at 125 °C and maintain for 6 hours.

  • Work-up: After cooling to room temperature, dissolve the reaction residue in water (50 mL).

  • Neutralization: Carefully add a saturated sodium bicarbonate solution dropwise until the pH of the solution reaches 8.

  • Extraction: Extract the aqueous solution with dichloromethane (B109758) (4 x 50 mL).

  • Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. Purify the crude product by flash column chromatography (ethyl acetate/hexanes, 1:9 to 1:4 gradient) to yield this compound as a white solid.

Synthesis Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,6-Pyridinedimethanol 2,6-Pyridinedimethanol Reflux @ 125°C, 6h Reflux @ 125°C, 6h 2,6-Pyridinedimethanol->Reflux @ 125°C, 6h HBr (60%) HBr (60%) HBr (60%)->Reflux @ 125°C, 6h Dissolve in H2O Dissolve in H2O Reflux @ 125°C, 6h->Dissolve in H2O Neutralize (NaHCO3) Neutralize (NaHCO3) Dissolve in H2O->Neutralize (NaHCO3) Extract (DCM) Extract (DCM) Neutralize (NaHCO3)->Extract (DCM) Dry (Na2SO4) Dry (Na2SO4) Extract (DCM)->Dry (Na2SO4) Column Chromatography Column Chromatography Dry (Na2SO4)->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic pathway for this compound.

Application in Fluorescent Sensor Synthesis: A Case Study for Metal Ion Detection

A prominent application of this compound is in the synthesis of sensors for heavy and transition metal ions. By reacting it with appropriate fluorophores containing nucleophilic groups (e.g., amines or phenols), a variety of sensor molecules can be constructed.

Example: Synthesis of a Quinoline-Based Fluorescent Sensor for Zn²⁺ and Cd²⁺

This protocol describes the synthesis of a heptadentate ligand, N,N,N',N'-tetrakis(2-quinolylmethyl)-2,6-bis(aminomethyl)pyridine (TQLN), which has been shown to be a selective fluorescent sensor for Zn²⁺.[1] A similar strategy can be employed to create sensors for other metal ions by varying the fluorophore.

Signaling Pathway for TQLN Sensor

G cluster_states Fluorescence States TQLN TQLN Sensor Free Free TQLN (Monomer Emission) TQLN->Free Bound [Zn(TQLN)]²⁺ Complex (Excimer Emission) TQLN->Bound Zn2 Zn²⁺ Ion Zn2->Bound Free->Bound Binding Event Bound->Free Dissociation

Caption: Signaling mechanism of the TQLN fluorescent sensor for Zn²⁺.

Experimental Protocol: Synthesis of TQLN
  • Synthesis of 2,6-Bis(aminomethyl)pyridine: This intermediate is typically synthesized by the reduction of 2,6-pyridinedicarbonitrile or the reaction of this compound with a suitable nitrogen source like sodium azide (B81097) followed by reduction.

  • Coupling Reaction: In a suitable solvent such as acetonitrile, dissolve 2,6-bis(aminomethyl)pyridine and four equivalents of 2-(chloromethyl)quinoline.

  • Base and Reaction Conditions: Add a non-nucleophilic base, such as potassium carbonate, to the mixture to act as a proton scavenger. Stir the reaction mixture at an elevated temperature (e.g., reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, filter the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final TQLN ligand.

Experimental Protocol: Fluorescence Titration for Metal Ion Sensing[3][4]
  • Stock Solutions: Prepare a stock solution of the fluorescent sensor (e.g., TQLN) in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 x 10⁻⁶ M.[2] Prepare stock solutions of the metal perchlorates or nitrates (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂) at a higher concentration (e.g., 1 x 10⁻⁴ M) in the same solvent system.[2]

  • Titration Procedure: Place a known volume of the sensor solution into a quartz cuvette. Record the initial fluorescence spectrum.

  • Incremental Addition: Add small aliquots of the metal ion stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate.

  • Spectral Measurement: Record the fluorescence spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant (Kₐ).

Quantitative Data for Selected 2,6-Disubstituted Pyridine-Based Fluorescent Sensors
Sensor DescriptionTarget AnalyteSolvent SystemLimit of Detection (LOD)Binding Constant (Kₐ)Reference
N,N,N',N'-tetrakis(2-quinolylmethyl)-2,6-bis(aminomethyl)pyridine (TQLN)Zn²⁺---[1]
Isoquinoline counterpart of TQLNCd²⁺---[1]
2,6-bis(4-diphenylamino-styrylcarbonyl)pyridine (PhPy)Co²⁺-ppb range-[3]
Pyridine-2,6-dicarboxamide-based sensorPb²⁺Acetonitrile2.31 x 10⁻⁶ M-[4]
Conjugated polymer with 2,6-bis(2-thienyl)pyridinePd²⁺THF/DMF--[5]

Application in Fluorescent Sensor Synthesis: A Case Study for Anion Detection

This compound can also be a precursor for constructing fluorescent anion sensors. The strategy often involves creating a macrocyclic structure or a cleft-like receptor that can bind anions through hydrogen bonding or electrostatic interactions.

Example: Synthesis of a Bis(anilinoethynyl)pyridine-Based Anion Sensor

While not directly starting from this compound, the synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds highlights the utility of the 2,6-disubstituted pyridine core in anion sensing.[6] These structures can be functionalized with hydrogen-bond donating groups like ureas or sulfonamides to create effective anion receptors.

General Workflow for Anion Sensor Synthesis and Application

G cluster_synthesis Sensor Synthesis cluster_application Sensor Application Start 2,6-Dibromopyridine Coupling Sonogashira Coupling with functionalized anilinoethyne Start->Coupling Core 2,6-bis(2-anilinoethynyl)pyridine core Coupling->Core Functionalization Functionalization (e.g., with isocyanates) Core->Functionalization Sensor Final Anion Sensor Functionalization->Sensor Titration Fluorescence Titration with Anion Sensor->Titration Analysis Data Analysis (Binding Constant, Selectivity) Titration->Analysis

Caption: Workflow for anion sensor synthesis and use.

Experimental Protocol: General Anion Sensing

The protocol for fluorescence titration with anions is analogous to that for metal ions. Stock solutions of the anion (typically as a tetrabutylammonium (B224687) salt to ensure solubility in organic solvents) are prepared and added incrementally to a solution of the sensor. The changes in the fluorescence spectrum are then monitored and analyzed.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of fluorescent sensors. Its straightforward preparation and the reactivity of its bromomethyl groups allow for the facile incorporation of diverse fluorophores and binding sites, enabling the development of sensors for a multitude of important analytes. The detailed protocols and examples provided herein offer a solid foundation for researchers and professionals to design and implement fluorescent sensing strategies in their respective fields. The continued exploration of novel sensor designs based on this scaffold holds great promise for advancements in analytical chemistry, environmental science, and biomedical diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Bis(bromomethyl)pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the bromination of 2,6-pyridinedimethanol (B71991) with hydrobromic acid (HBr) and the radical bromination of 2,6-lutidine.

Route 1: Bromination of 2,6-Pyridinedimethanol with HBr

This is a common and often high-yielding method for synthesizing this compound. However, several factors can influence the outcome.

Issue: Low Yield (<80%)

Possible CauseTroubleshooting Steps
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. Increase Temperature: While higher temperatures can promote the reaction, they can also lead to degradation. A moderate increase (e.g., to 125°C) can be beneficial.[1][2]
Degradation of Product Control Temperature: Avoid excessive heating, as this can cause decomposition of the product. Maintain a stable temperature throughout the reaction. Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the work-up promptly to avoid prolonged exposure to acidic conditions at high temperatures.
Losses During Work-up Optimize pH Adjustment: When neutralizing the reaction mixture with a base (e.g., NaHCO₃ or K₂CO₃), add the base slowly and monitor the pH carefully to avoid decomposition of the product at high pH. Aim for a pH of around 8.[1][2] Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Impure Starting Material Verify Purity of 2,6-pyridinedimethanol: Use a starting material of high purity. Impurities can interfere with the reaction and lead to side products.

Issue: Product is an Oil or Fails to Solidify

Possible CauseTroubleshooting Steps
Presence of Impurities Purification: The most common reason for the product remaining as an oil is the presence of impurities. Purify the crude product using flash column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 1:9).[2][3] Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane (B18724) to induce crystallization and remove soluble impurities.
Residual Solvent Thorough Drying: Ensure all solvent is removed from the purified product under high vacuum.
Route 2: Radical Bromination of 2,6-Lutidine

This method offers a more direct route from a readily available starting material but requires careful control to avoid the formation of polybrominated side products.

Issue: Formation of Multiple Products (Over-bromination)

Possible CauseTroubleshooting Steps
Excessive Brominating Agent Stoichiometric Control: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Using a large excess can lead to the bromination of the pyridine (B92270) ring or the formation of 2,6-Tris(bromomethyl)pyridine.
High Reaction Temperature Temperature Control: Maintain a consistent and moderate reaction temperature. High temperatures can increase the rate of undesired side reactions.
Inappropriate Initiator Concentration Optimize Initiator Amount: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) is crucial. Too much initiator can lead to an uncontrolled reaction and the formation of multiple products.

Issue: Low Conversion of 2,6-Lutidine

Possible CauseTroubleshooting Steps
Insufficient Brominating Agent Adjust Stoichiometry: A slight excess of the brominating agent may be necessary to drive the reaction to completion. However, this should be done cautiously to avoid over-bromination.
Inactive Initiator Fresh Initiator: Ensure the radical initiator is fresh and has been stored correctly. Old or improperly stored initiators can lose their effectiveness.
Presence of Inhibitors Purify 2,6-Lutidine: The starting material may contain inhibitors that quench the radical reaction. Consider purifying the 2,6-lutidine by distillation before use.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain a high yield of this compound?

A1: The bromination of 2,6-pyridinedimethanol with hydrobromic acid (HBr) is often reported to provide high yields, with some procedures achieving up to 96%.[2] However, the success of this method is highly dependent on careful control of reaction conditions and a thorough purification process. The radical bromination of 2,6-lutidine can also be efficient but requires more stringent control to prevent the formation of side products.

Q2: My purified this compound is a white solid, but it starts to turn yellow/brown over time. Why is this happening and how can I prevent it?

A2: this compound can be unstable over long-term storage, especially when exposed to light, air, or moisture. The color change is likely due to slow decomposition. To ensure stability, store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Q3: During column chromatography purification, my product is streaking or tailing. What can I do to improve the separation?

A3: Streaking or tailing on a silica (B1680970) gel column is often observed with basic compounds like pyridines due to strong interactions with the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to your eluent.[3] This will help to improve the peak shape and achieve better separation.

Q4: Can I use other brominating agents besides HBr for the conversion of 2,6-pyridinedimethanol?

A4: While HBr is the most commonly reported reagent for this transformation, other phosphorus-based brominating agents like phosphorus tribromide (PBr₃) could potentially be used. However, these reagents are often more hazardous and may require different reaction conditions. It is crucial to consult the literature for specific protocols and safety precautions if considering alternative reagents.

Quantitative Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialReagentsReaction ConditionsReported Yield (%)Reference
2,6-Pyridinedimethanol48% HBr125°C, 6 hours43%[1]
2,6-Pyridinedimethanol60% HBr125°C, 6 hours96%[2]
2,6-LutidineDibromohein, AIBNCCl₄, 80°C, 1 hour41%[4]

Experimental Protocols

Protocol 1: Synthesis from 2,6-Pyridinedimethanol with HBr (High Yield Method)

Materials:

  • 2,6-Pyridinedimethanol

  • 60% Hydrobromic acid (HBr)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, slowly add 60% HBr (15 mL) to 2,6-pyridinedimethanol (2 g, 14 mmol).

  • Heat the reaction mixture to 125°C and maintain this temperature for 6 hours.

  • Cool the mixture to room temperature. The resulting residue will be a yellow solution.

  • Dissolve the residue in water (50 mL).

  • Carefully add saturated NaHCO₃ solution dropwise until the pH of the solution reaches 8.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (starting with 1:9) to yield this compound as a white solid.[2]

Protocol 2: Synthesis from 2,6-Lutidine via Radical Bromination

Materials:

  • 2,6-Lutidine

  • Dibromohein

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-lutidine (0.11g, 1.0 mmol) in 30 mL of CCl₄ in a round-bottom flask.

  • Slowly add a solution of dibromohein (5.72g, 20 mmol) and AIBN (16.4mg, 0.1 mmol) in CCl₄ to the reaction mixture.

  • Reflux the reaction at 80°C for 1 hour.

  • After completion, cool the reaction to room temperature and filter.

  • Wash the filtrate with saturated NaHCO₃ solution (2 x 45 mL) and then with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography using a petroleum ether/ethyl acetate (60:1) eluent system.[4]

Visualizations

experimental_workflow_HBr start Start: 2,6-Pyridinedimethanol + 60% HBr reaction Reaction: Heat to 125°C for 6 hours start->reaction workup Work-up: 1. Cool to RT 2. Dissolve in H₂O 3. Neutralize (pH 8) 4. Extract with CH₂Cl₂ reaction->workup purification Purification: 1. Dry organic layer 2. Evaporate solvent 3. Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound from 2,6-pyridinedimethanol.

troubleshooting_low_yield issue Low Yield Issue cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Work-up Losses issue->cause3 solution1a Extend Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Control Temperature cause2->solution2a solution2b Minimize Reaction Time cause2->solution2b solution3a Optimize pH Adjustment cause3->solution3a solution3b Thorough Extraction cause3->solution3b

Caption: Troubleshooting logic for low yield in the HBr synthesis method.

References

common impurities in 2,6-Bis(bromomethyl)pyridine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities in 2,6-Bis(bromomethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The most prevalent impurities arise from the incomplete reaction during the synthesis from 2,6-pyridinedimethanol (B71991). These include:

  • Unreacted Starting Material: 2,6-pyridinedimethanol.

  • Mono-brominated Intermediate: 2-(bromomethyl)-6-(hydroxymethyl)pyridine.

The presence of these impurities can affect the yield and purity of subsequent reactions, making their removal crucial.

Q2: How can I detect the presence of these impurities in my sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. The impurities, being more polar due to the hydroxyl groups, will have lower Rf values than the desired product. 1H NMR spectroscopy can also be used to identify and quantify the impurities by observing the characteristic signals of the starting material and the mono-brominated species alongside the product signals.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most effective and commonly employed purification techniques are:

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities.

  • Recrystallization: A suitable method for removing minor impurities, particularly if a good solvent system is identified.

Purification Troubleshooting Guides

Flash Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Irregular packing of the stationary phase.- Optimize the Eluent: Use TLC with various solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to find the optimal mobile phase for separation.- Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size.- Repack the Column: Ensure the stationary phase is packed uniformly to prevent channeling.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate.
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound may be reacting with the silica (B1680970) gel.- Gradually increase the polarity of the eluent.- If the compound is suspected to be sensitive to acidic silica gel, consider using neutral or basic alumina (B75360) as the stationary phase.
Streaking or Tailing of Spots on TLC/Column - The basic pyridine (B92270) nitrogen is interacting strongly with the acidic silica gel.- The sample is overloaded.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to improve the peak shape.- Reduce the amount of sample loaded onto the TLC plate or column.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing - The solvent is too good a solvent for the compound.- The solution is supersaturated.- The cooling process is too rapid.- Use a Solvent Pair: Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.- Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.- Seed Crystals: Add a small crystal of the pure product to the cooled solution.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is highly soluble in the chosen solvent at all temperatures.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.- Change the Solvent: Experiment with different solvents or solvent systems.
Low Recovery of Pure Product - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- Choose a Different Solvent: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

Quantitative Data Summary

The following table provides illustrative data on the purity of this compound before and after purification. Actual results may vary depending on the initial purity of the crude material and the specific conditions of the purification method.

Purification MethodStarting MaterialImpurity 1: 2,6-pyridinedimethanol (Illustrative %)Impurity 2: 2-(bromomethyl)-6-(hydroxymethyl)pyridine (Illustrative %)Product Purity (Illustrative %)
None Crude Product10%15%75%
Flash Column Chromatography Crude Product<1%<1%>98%[1]
Recrystallization Crude Product2%3%~95%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Equilibrate the column by running the initial eluent through it.

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving the compound in a solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.

3. Loading the Column:

  • Carefully add the prepared sample to the top of the silica gel bed.

  • If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.

4. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). A common starting gradient is 1:9 ethyl acetate/hexanes.[2]

  • Gradually increase the polarity of the eluent as the elution progresses (e.g., to 1:4 ethyl acetate/hexanes).[2]

  • Monitor the elution using thin-layer chromatography (TLC).

5. Fraction Collection and Analysis:

  • Collect fractions in separate test tubes.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified this compound as a white solid.[2]

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Identify a suitable solvent or solvent pair. Diethyl ether has been reported to be an effective solvent for the recrystallization of this compound.[3] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Experimental Workflow Diagram

PurificationWorkflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Column Flash Column Chromatography TLC->Column Major Impurities Present Recrystal Recrystallization TLC->Recrystal Minor Impurities Present Pure_TLC TLC of Fractions Column->Pure_TLC Collect Fractions Combine Combine Pure Fractions Recrystal->Combine Pure_TLC->Combine Evap Solvent Evaporation Combine->Evap Final_Product Pure this compound Evap->Final_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Bis(bromomethyl)pyridine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound.

Q2: What is a suitable eluent system for the column chromatography of this compound?

A2: A gradient of ethyl acetate (B1210297) (EtOAc) in hexanes is a commonly reported and effective eluent system.[1][2] A typical gradient starts with a low polarity mixture, such as 1:9 EtOAc/hexanes, and gradually increases to a higher polarity, like 1:4 EtOAc/hexanes, to elute the product.[1][2] Another reported system is petroleum ether/ethyl acetate (PE/EA) at a 2:1 ratio.[3]

Q3: What are the potential impurities I might encounter during purification?

A3: Common impurities can include unreacted starting material (2,6-bis(hydroxymethyl)pyridine), mono-brominated intermediate (2-(bromomethyl)-6-(hydroxymethyl)pyridine), and potential polymerization products. It is also important to consider that pyridinic compounds can interact strongly with acidic silica gel, which may require modification of the eluent.[4]

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-layer chromatography (TLC) is the recommended method for monitoring the elution and identifying the fractions containing the pure product.[4]

Q5: Is this compound stable on silica gel?

A5: While generally stable, some basic pyridine (B92270) compounds can interact with the acidic nature of silica gel, potentially leading to streaking or decomposition.[4][5] If you suspect instability, you can perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Q6: What are the storage recommendations for purified this compound?

A6: The compound should be stored in a cool, dry, and dark place. It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent). - Column overloading. - Irregular packing of the stationary phase.- Optimize the Eluent: Use TLC to test various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find the optimal mobile phase for separation.[4] - Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size. - Repack the Column: Ensure the stationary phase is packed uniformly to prevent channeling.[4]
Product Elutes with the Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent. Start with a non-polar solvent like 100% hexanes and gradually increase the polarity by adding ethyl acetate.[4]
Product Does Not Elute from the Column - The eluent is not polar enough. - The compound may be reacting with or strongly adsorbing to the silica gel.- Gradually increase the polarity of the eluent. - If strong interaction with acidic silica is suspected, consider using a neutral stationary phase like alumina (B75360) or adding a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) to the eluent.[4]
Streaking or Tailing of Spots on TLC/Column - The compound is a basic pyridine and is interacting strongly with the acidic silica gel. - The sample is overloaded.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.[4] - Reduce the amount of sample loaded onto the TLC plate or column.[4]
Low Recovery of Pure Product - The compound may be unstable on silica gel. - The chosen eluent is too polar, causing co-elution with impurities. - The compound is not fully eluting from the column.- Check Stability: Perform a 2D TLC to check for on-plate decomposition.[5] If unstable, consider a different purification method or a less acidic stationary phase. - Optimize Eluent: Re-evaluate the eluent system using TLC to ensure good separation. - Increase Eluent Polarity: After the main product has started to elute, a gradual increase in solvent polarity can help recover any remaining compound.[5]

Quantitative Data Summary

Parameter Value Reference
Eluent System Ethyl Acetate/Hexanes (gradient from 1:9 to 1:4)[1][2]
Petroleum Ether/Ethyl Acetate (2:1)[3]
Typical Yield 96%[1][2]
43%[3]
Melting Point 85-87 °C[7]
Appearance White solid[1][3]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of crude this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Column Preparation:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure. Ensure there are no air bubbles.

  • Equilibrate the column by running the initial, low-polarity eluent (e.g., 9:1 hexanes/ethyl acetate) through it.

3. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).[4] Carefully add the solution to the top of the silica bed.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the prepared column.

4. Elution:

  • Begin elution with a low-polarity solvent system (e.g., 9:1 hexanes/ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 4:1 hexanes/ethyl acetate) as the elution progresses to move the desired compound down the column.[1] The optimal gradient should be determined beforehand by TLC analysis.

5. Fraction Collection and Analysis:

  • Collect fractions in separate test tubes.

  • Analyze the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Analysis cluster_post Post-Purification prep_column Prepare Silica Gel Column prep_sample Prepare and Load Crude Sample prep_column->prep_sample elute Elute with Hexanes/EtOAc Gradient prep_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Obtain Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? cause1 Inappropriate Eluent? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Compound Streaking? start->cause3 cause4 Product Not Eluting? start->cause4 solution1 Optimize Eluent with TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Add Basic Modifier (e.g., TEA) cause3->solution3 solution4 Increase Eluent Polarity cause4->solution4

Caption: Troubleshooting decision tree for column chromatography purification.

References

recrystallization solvent for 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(bromomethyl)pyridine.

Recrystallization Troubleshooting Guide

Recrystallization is a critical technique for purifying this compound. Below are common issues encountered during this process and their respective solutions.

IssuePossible Cause(s)Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing The solvent is too effective for the compound.Use a solvent pair: Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[1]
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.[1]
The cooling process is too rapid.Add a seed crystal of the pure product to the cooled solution.[1]
Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Low Recovery of Pure Product The chosen solvent is too effective, and the product remains in the mother liquor.Select a different solvent where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the product concentration.[1]
The compound is highly soluble in the chosen solvent at all temperatures.Experiment with different solvents or solvent systems.[1]
Rapid Crystallization Leading to Impurities The solution was cooled too quickly.Place the flask back on a heat source, add a small amount of additional solvent to redissolve the solid, and allow it to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A1: Diethyl ether is a suitable solvent for the recrystallization of this compound, as it has been used to obtain crystals for X-ray diffraction studies.[2]

Q2: My purified this compound is a yellow or brown solid, but it should be white. What could be the cause?

A2: Discoloration often suggests the presence of impurities or degradation byproducts.[3] Prolonged exposure to air and light can lead to the formation of colored impurities. It is advisable to handle and store the compound under an inert atmosphere and protected from light.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, flash column chromatography is an effective method for purifying this compound. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (B92381), starting from a 1:9 ratio and gradually increasing the polarity.[4][5]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

Recrystallization of this compound using Diethyl Ether

This protocol is based on the reported use of diethyl ether for the recrystallization of this compound.[2]

Materials:

  • Crude this compound

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or water bath (ensure no open flames or spark sources due to the high flammability of diethyl ether)

  • Glass funnel

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, gently warm a small amount of diethyl ether. Caution: Diethyl ether is extremely flammable. Use a spark-free heating source.

  • Add the warm diethyl ether to the Erlenmeyer flask containing the crude product in small portions, with gentle swirling, until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification by Flash Column Chromatography

This protocol is adapted from a documented synthesis of this compound.[4][5]

Materials:

  • Crude this compound

  • Silica (B1680970) gel

  • Ethyl acetate

  • Hexane

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a 1:9 (v/v) mixture.

  • Gradually increase the polarity of the eluent to 1:4 (v/v) ethyl acetate/hexane.

  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.[4][5]

Visualizations

Experimental Workflow for Purification

Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in minimal hot diethyl ether cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter dry Dry crystals under vacuum filter->dry end_recrystallization Pure Crystalline Product dry->end_recrystallization prepare_column Prepare silica gel column load_sample Load crude product prepare_column->load_sample elute Elute with ethyl acetate/hexane gradient load_sample->elute collect Collect fractions elute->collect evaporate Evaporate solvent collect->evaporate end_chromatography Purified Solid Product evaporate->end_chromatography start Crude this compound start->dissolve start->prepare_column

Caption: Purification workflow for this compound.

Troubleshooting Logic for Recrystallization

Recrystallization Troubleshooting Logic start Start Recrystallization issue Issue Encountered? start->issue oiling_out Product Oils Out issue->oiling_out Yes, Oiling low_recovery Low Recovery issue->low_recovery Yes, Low Yield no_crystals No Crystals Form issue->no_crystals Yes, No Crystals success Successful Crystallization issue->success No solution_oiling Use solvent pair or slower cooling oiling_out->solution_oiling solution_recovery Use less solvent or change solvent low_recovery->solution_recovery solution_no_crystals Concentrate solution or change solvent no_crystals->solution_no_crystals solution_oiling->start Retry solution_recovery->start Retry solution_no_crystals->start Retry

Caption: Decision-making for recrystallization troubleshooting.

References

Technical Support Center: Synthesis of 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Bis(bromomethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary methods for synthesizing this compound:

  • Radical Bromination of 2,6-Lutidine: This method involves the reaction of 2,6-lutidine with a brominating agent, typically N-bromosuccinimide (NBS), in the presence of a radical initiator.[1][2][3]

  • Nucleophilic Substitution of 2,6-Bis(hydroxymethyl)pyridine: This route involves the treatment of 2,6-bis(hydroxymethyl)pyridine with a hydrobromic acid (HBr) solution.[4][5]

Q2: What are the potential side reactions when using N-Bromosuccinimide (NBS) for bromination?

When using NBS for benzylic bromination, several side reactions can occur:

  • Over-bromination: Formation of 2-(bromomethyl)-6-(dibromomethyl)pyridine or 2,6-bis(dibromomethyl)pyridine can occur if the reaction is not carefully controlled.

  • Ring Bromination: Although less common for this substrate under radical conditions, electrophilic aromatic substitution can lead to bromination on the pyridine (B92270) ring, especially if the reaction conditions favor ionic pathways.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the desired product back to the starting material or to the formation of bromohydrins.[6][7] It is crucial to maintain anhydrous conditions.[2][6][7]

  • Formation of α-bromoketones and dibromo compounds: These can be minimized by using freshly recrystallized NBS.[6][7][8]

Q3: How can I minimize side reactions during the synthesis?

To minimize side reactions, consider the following:

  • For NBS Bromination:

    • Use freshly recrystallized NBS to avoid side reactions from impurities.[6][7]

    • Maintain strictly anhydrous conditions throughout the reaction.[2][6][7] The use of anhydrous solvents like carbon tetrachloride (CCl4) is common.[1][2]

    • Control the stoichiometry of NBS to prevent over-bromination.

    • Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to favor the desired radical pathway.[1][2][6]

  • For HBr Substitution:

    • Control the reaction temperature and time to prevent degradation of the product.

    • Ensure complete conversion of the starting diol.

Q4: What are the recommended purification methods for this compound?

The most common purification method is flash column chromatography on silica (B1680970) gel.[4][5] A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[4] Recrystallization can also be employed for further purification.

Q5: How should I store this compound?

This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound (NBS Bromination Route)
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase the amount of radical initiator. - Ensure the reaction is maintained at the appropriate reflux temperature.
Decomposition of Product - Avoid prolonged heating. - Work up the reaction promptly after completion.
Inefficient Radical Initiation - Use a fresh source of radical initiator (AIBN or benzoyl peroxide). - Consider photochemical initiation if equipment is available.[6]
Presence of Water - Use anhydrous solvents and reagents. Dry all glassware thoroughly.[2][6][7] - Consider adding a drying agent like barium carbonate to the reaction mixture.[6][7]
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Troubleshooting Steps
Over-bromination Products - Reduce the molar equivalents of NBS. - Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Unreacted Starting Material (2,6-Lutidine) - Increase the molar equivalents of NBS slightly. - Increase the reaction time.
Ring-Brominated Byproducts - Ensure the reaction is performed under strict radical conditions (use of initiator, non-polar solvent). - Avoid exposure to light that might promote ionic pathways if not using photochemical initiation.
Hydrolysis Products - Ensure anhydrous conditions during the reaction and work-up.[2][6][7]
Streaking or Tailing of Spots on TLC - The basic pyridine nitrogen may interact strongly with the acidic silica gel. - Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent.[9]
Problem 3: Difficulty in Purifying the Product by Column Chromatography
Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Optimize the eluent system by testing various solvent polarities with TLC. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4).[4] - If the compound is suspected to be sensitive to acidic silica gel, consider using neutral or basic alumina (B75360) as the stationary phase.
Product "Oils Out" During Recrystallization - The chosen solvent is too effective. - The solution is supersaturated. - The cooling process is too rapid. - Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of this compound

Synthetic Route Starting Material Reagents Solvent Temperature Time Yield Reference
NBS Bromination2,6-LutidineN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Carbon Tetrachloride (CCl4)RefluxVariesUp to 90%[1][3]
HBr Substitution2,6-Bis(hydroxymethyl)pyridine48% or 60% Hydrobromic Acid (HBr)Water125 °C6 h43-96%[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via NBS Bromination of 2,6-Lutidine
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide) to the solution.[1][2]

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]

Protocol 2: Synthesis of this compound from 2,6-Bis(hydroxymethyl)pyridine
  • Reaction Setup: In a round-bottom flask, slowly add 48% or 60% hydrobromic acid to 2,6-bis(hydroxymethyl)pyridine.[4][5]

  • Heating: Heat the reaction mixture to 125 °C and maintain for 6 hours.[4][5]

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Dissolve the residue in water and carefully add a saturated solution of sodium bicarbonate or potassium carbonate until the pH reaches 8.[4][5]

  • Extraction: Extract the aqueous solution multiple times with dichloromethane.[4]

  • Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate.[4] Remove the solvent by rotary evaporation. Purify the resulting crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a white solid.[4]

Visualizations

experimental_workflow_NBS cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 2,6-lutidine in anhydrous CCl4 add_reagents Add NBS and radical initiator prep->add_reagents reflux Heat to reflux add_reagents->reflux cool Cool to RT reflux->cool filter Filter succinimide cool->filter wash Wash with NaHCO3 and brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound via NBS bromination.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn over_bromination Over-bromination start->over_bromination hydrolysis Hydrolysis start->hydrolysis purification_issue Purification Issues start->purification_issue increase_time Increase reaction time/ initiator incomplete_rxn->increase_time control_stoich Control NBS stoichiometry over_bromination->control_stoich anhydrous Ensure anhydrous conditions hydrolysis->anhydrous optimize_chrom Optimize chromatography purification_issue->optimize_chrom

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Large-Scale Synthesis of 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 2,6-Bis(bromomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a large scale?

A1: There are two main scalable synthetic routes for this compound:

  • Bromination of 2,6-Pyridinedimethanol (B71991): This is a common and high-yielding method involving the reaction of 2,6-pyridinedimethanol with a brominating agent like hydrobromic acid (HBr).[1][2]

  • Radical Bromination of 2,6-Lutidine (2,6-Dimethylpyridine): This route involves the free-radical bromination of the methyl groups of 2,6-lutidine using a brominating agent such as N-bromosuccinimide (NBS) or dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a radical initiator.[3][4]

Q2: Which synthesis route is generally preferred for industrial-scale production?

A2: The choice of route often depends on the availability and cost of the starting materials, as well as waste stream considerations. The bromination of 2,6-pyridinedimethanol with HBr is frequently cited and provides high yields.[1][2] However, advancements in radical bromination methods aim to improve selectivity and reduce byproducts, making the route from 2,6-lutidine also viable for large-scale production.[3][4]

Q3: What are the major safety concerns associated with the large-scale synthesis of this compound?

A3: Key safety concerns include:

  • Handling of Corrosive Reagents: Strong acids like hydrobromic acid (HBr) are corrosive and require appropriate personal protective equipment (PPE), such as acid-resistant gloves and safety goggles.[5]

  • Moisture Sensitivity: Some brominating agents are moisture-sensitive and can react violently with water, releasing toxic gases. All reactions should be conducted under anhydrous conditions in a well-ventilated area.[5]

  • Toxic Byproducts: Depending on the chosen route, toxic byproducts may be generated. For instance, processes using certain chlorinating agents for related syntheses can produce toxic sulfur dioxide gas.[6]

  • Product Lability: this compound is a lachrymator and should be handled with care in a fume hood.

Q4: What are the common impurities encountered, and how can they be minimized?

A4: Common impurities can include:

  • Starting Materials: Unreacted 2,6-pyridinedimethanol or 2,6-lutidine.

  • Mono-brominated Intermediate: 2-(Bromomethyl)-6-methylpyridine from the incomplete bromination of 2,6-lutidine.

  • Over-brominated Byproducts: Species with additional bromination on the pyridine (B92270) ring, though this is less common.

  • Hydrolysis Products: If moisture is present, hydrolysis of the bromomethyl groups can occur.

To minimize these impurities, it is crucial to control the stoichiometry of the reagents, reaction time, and temperature, and to work under anhydrous conditions.

Troubleshooting Guide

Low Reaction Yield
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction * Insufficient reaction time or temperature. * Poor quality of brominating agent. * Sub-optimal molar ratio of reagents. * Presence of moisture in reagents or glassware.* On a larger scale, reaction times may need to be extended. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed. * Ensure the reaction mixture reaches and maintains the target temperature. * Use a fresh, high-purity brominating agent.[5] * The stoichiometry of the brominating agent is critical. A slight excess may be necessary, but a large excess can lead to side reactions.[5] * Ensure all reagents and glassware are thoroughly dried before use.
Formation of Impurities
Issue Possible Cause(s) Troubleshooting Steps
Presence of Mono-brominated Product * Insufficient amount of brominating agent. * Short reaction time.* Increase the molar equivalent of the brominating agent slightly. * Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate by TLC or GC-MS.
Formation of Poly-brominated Byproducts * Excess of brominating agent. * Harsh reaction conditions (e.g., high temperature).* Carefully control the stoichiometry of the brominating agent. * Optimize the reaction temperature to favor the desired di-bromination without promoting further reaction.
Hydrolysis of Product * Presence of water during work-up or purification.* Ensure all work-up and purification steps are performed under anhydrous conditions where possible.
Purification Challenges
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation in Column Chromatography * Inappropriate solvent system. * Column overloading. * Irregular packing of the stationary phase.* Optimize the eluent system using thin-layer chromatography (TLC) with various solvent polarities (e.g., gradients of ethyl acetate (B1210297) in hexanes). A common starting point is 1:9 ethyl acetate/hexanes.[7] * Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. * Ensure the stationary phase is packed uniformly to prevent channeling.[7]
Product "Oils Out" During Recrystallization * The chosen solvent is too effective. * The solution is supersaturated. * The cooling process is too rapid.* Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. * Experiment with different solvents or solvent systems.
Streaking or Tailing of Spots on TLC * The basic pyridine nitrogen is interacting strongly with the acidic silica (B1680970) gel.* Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to improve the spot shape.[7]

Experimental Protocols

Protocol 1: Synthesis from 2,6-Pyridinedimethanol

This protocol is adapted from established procedures for the synthesis of this compound.[1][2]

Materials:

  • 2,6-Pyridinedimethanol

  • 48% or 60% Hydrobromic acid (HBr)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-pyridinedimethanol.

  • Slowly add an excess of hydrobromic acid (e.g., for 14 mmol of the diol, use 15-30 mL of HBr).[1][2]

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6 hours.[1][2]

  • Cool the mixture to room temperature. The resulting residue is dissolved in water.[1][2]

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium or potassium carbonate until the pH is approximately 8.[1][2]

  • Extract the aqueous layer with dichloromethane (e.g., 4 x 50 mL for a 2g scale reaction).[1][2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1][2]

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 1:9) to obtain this compound as a white solid.[1]

Quantitative Data Summary:

Starting Material Reagents Reaction Conditions Yield Reference
2,6-Pyridinedimethanol (2 g, 14 mmol)60% HBr (15 mL)125 °C, 6 h96%[1]
2,6-Pyridinedimethanol (2 g, 14 mmol)48% HBr (30 mL)125 °C, 6 h43%[2]
Protocol 2: Synthesis from 2,6-Lutidine

This protocol is based on a method using dibromohein as the brominating agent.[3]

Materials:

  • 2,6-Lutidine

  • Dibromohein

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-lutidine in carbon tetrachloride in a reaction vessel.

  • Separately, prepare a solution of dibromohein and AIBN in carbon tetrachloride.

  • Slowly add the dibromohein/AIBN solution dropwise to the 2,6-lutidine solution.

  • Heat the reaction mixture to reflux (e.g., 80 °C) for 24 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Wash the filtrate successively with saturated NaHCO₃ solution and saturated NaCl solution.[3]

  • Dry the organic layer over anhydrous MgSO₄.[3]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., petroleum ether/ethyl acetate = 60:1) to yield this compound.[3]

Quantitative Data Summary:

Starting Material Reagents Reaction Conditions Yield Reference
2,6-Lutidine (10 mmol)Dibromohein (20 mmol), AIBN (0.5 mol%)50 °C, 24 h in CCl₄76%[3]
2,6-Lutidine (10 mmol)Dibromohein (20 mmol), AIBN (0.5 mol%)80 °C, 24 h in CCl₄93%[3]

Visualizations

experimental_workflow_protocol1 start Start: 2,6-Pyridinedimethanol reflux Add HBr and Reflux (125°C, 6h) start->reflux neutralize Cool and Neutralize (pH 8 with NaHCO₃/K₂CO₃) reflux->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Flash Column Chromatography evaporate->purify product Product: this compound purify->product troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material extend_time Action: - Extend reaction time - Increase temperature incomplete->extend_time check_reagents Action: - Check reagent purity - Verify stoichiometry incomplete->check_reagents workup_issue Potential Issue: - Loss during work-up - Hydrolysis complete->workup_issue optimize_workup Action: - Optimize extraction - Ensure anhydrous conditions workup_issue->optimize_workup

References

Technical Support Center: Characterization of Byproducts from 2,6-Bis(bromomethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing byproducts from reactions involving 2,6-Bis(bromomethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound from 2,6-pyridinedimethanol (B71991) using hydrobromic acid (HBr)?

A1: The most prevalent byproducts are typically the result of incomplete reaction or side reactions involving the starting material and product. These include:

  • Unreacted Starting Material: 2,6-pyridinedimethanol.

  • Mono-brominated Intermediate: 2-(bromomethyl)-6-(hydroxymethyl)pyridine.

  • Polymeric Byproducts: Formation of pyridinium (B92312) salt oligomers or polymers, especially under prolonged heating or in the presence of nucleophiles.[1]

Q2: What reaction conditions might influence the formation of these byproducts?

A2: Several factors can affect the product distribution:

  • Reaction Time and Temperature: Insufficient reaction time or lower temperatures may lead to a higher proportion of the mono-brominated intermediate and unreacted starting material. Conversely, excessively long reaction times or high temperatures can promote the formation of polymeric byproducts.

  • Concentration of HBr: A lower concentration of HBr might not be sufficient to fully convert the diol to the dibromide, resulting in incomplete reaction.

  • Presence of Water: While the reaction is often carried out in aqueous HBr, the presence of excess water during workup or purification can lead to hydrolysis of the bromomethyl groups back to hydroxyl groups.

Q3: How can I minimize the formation of byproducts?

A3: To enhance the yield of the desired this compound, consider the following:

  • Ensure Complete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the mono-brominated intermediate.

  • Control Reaction Conditions: Adhere to established protocols regarding reaction time and temperature. Typically, refluxing at 125°C for 6 hours is effective.[2]

  • Use Sufficient Reagent: Employ a suitable excess of hydrobromic acid to drive the reaction to completion.

  • Anhydrous Conditions during Work-up: After the reaction, ensure that all solvents and reagents used for extraction and purification are dry to prevent hydrolysis.

Q4: My purified this compound shows signs of degradation over time. What are the recommended storage conditions?

A4: this compound is susceptible to hydrolysis and potential polymerization. For optimal stability, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure an adequate excess of HBr is used. - Monitor the reaction by TLC or HPLC until the starting material is consumed.
Product loss during work-up.- Ensure the pH is properly adjusted to ~8 before extraction to minimize the water solubility of the product. - Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758).
Presence of significant amounts of mono-brominated byproduct Insufficient reaction time or HBr concentration.- Prolong the reaction time at the recommended temperature. - Use a higher concentration or a larger excess of HBr.
Formation of a dark, tarry substance Polymerization of the product.- Avoid excessively high temperatures or prolonged reaction times. - Purify the product promptly after synthesis.
Purification Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Streaking or tailing of spots on TLC/Column Chromatography Strong interaction of the basic pyridine (B92270) nitrogen with the acidic silica (B1680970) gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent. - Consider using a different stationary phase like neutral or basic alumina.
Sample overload.- Reduce the amount of crude product loaded onto the TLC plate or column.
Product "oils out" instead of crystallizing during recrystallization The solvent is too effective at dissolving the compound.- Use a solvent pair: dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod to induce crystallization.
The cooling process is too rapid.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Co-elution of product and impurities during column chromatography Inappropriate solvent system.- Optimize the eluent system using TLC with various solvent polarities (e.g., different ratios of ethyl acetate (B1210297) in hexanes) to achieve better separation. A common starting gradient is 1:9 ethyl acetate/hexanes.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Byproducts
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Expected Mass (M+H)⁺
This compound this compoundC₇H₇Br₂N264.9585-87[3]7.68-7.71 (t, 1H), 7.36-7.38 (d, 2H), 4.53 (s, 4H)[2]157.0, 138.4, 123.1, 33.8[2]263.9023
2-(bromomethyl)-6-(hydroxymethyl)pyridine 2-(bromomethyl)-6-(hydroxymethyl)pyridineC₇H₈BrNO202.05-~4.7 (s, 2H, CH₂OH), ~4.5 (s, 2H, CH₂Br), ~7.2-7.8 (m, 3H, Ar-H)-201.9918
2,6-pyridinedimethanol 2,6-pyridinedimethanolC₇H₉NO₂139.15114-116~7.7 (t, 1H), ~7.3 (d, 2H), ~4.7 (s, 4H), ~5.4 (br s, 2H, OH)~161.0, 137.5, 119.5, 64.5140.0706

Note: Spectroscopic data for byproducts are estimated based on known chemical shifts for similar functional groups and may vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • 2,6-pyridinedimethanol

  • 60% Hydrobromic acid (HBr)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To 2,6-pyridinedimethanol (2 g, 14 mmol), slowly add 60% hydrobromic acid (15 mL).

  • Heat the reaction mixture to reflux at 125°C for 6 hours.

  • Cool the mixture to room temperature.

  • Dissolve the residue in water (50 mL).

  • Carefully add saturated sodium bicarbonate solution dropwise until the pH of the solution reaches approximately 8.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 1:9 to 1:4).

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring

Materials:

  • Silica gel TLC plates

  • Eluent: Ethyl acetate/Hexanes (e.g., 1:4 v/v)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen eluent.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the eluent to ascend.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Calculate the Retention Factor (Rf) for each spot. The product, this compound, is less polar than the mono-brominated intermediate and the starting diol, and will therefore have a higher Rf value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 2,6-pyridinedimethanol + HBr reaction Reflux at 125°C, 6h start->reaction neutralization Neutralize with NaHCO₃ (pH 8) reaction->neutralization extraction Extract with CH₂Cl₂ neutralization->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Evaporate Solvent drying->evaporation chromatography Flash Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield start->low_yield byproducts High Byproduct Formation start->byproducts tlc_streaking TLC Streaking start->tlc_streaking oiling_out Product Oils Out start->oiling_out coelution Co-elution start->coelution increase_time_temp Increase Reaction Time/Temp low_yield->increase_time_temp check_ph Check Work-up pH low_yield->check_ph byproducts->increase_time_temp add_base Add Base to Eluent tlc_streaking->add_base solvent_pair Use Solvent Pair oiling_out->solvent_pair optimize_eluent Optimize Eluent coelution->optimize_eluent

Caption: Logical troubleshooting guide for common issues in this compound reactions.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-bis(bromomethyl)pyridine. This versatile reagent is a cornerstone for the synthesis of a wide array of compounds, including macrocycles, pyridinophanes, and other complex molecular architectures. However, its high reactivity can also present challenges in achieving desired products with high yield and purity.

This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of nucleophilic substitution reactions on this compound.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Disubstituted Product

Q: My reaction is resulting in a low yield of the desired disubstituted product. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge and can stem from several factors. The most common issues include incomplete reaction, formation of side products, and difficulties in product isolation. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration.

    • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough under the reaction conditions. If using a neutral nucleophile (e.g., an amine or thiol), the addition of a non-nucleophilic base is crucial to deprotonate the nucleophile in situ or to neutralize the HBr formed during the reaction, which can protonate and deactivate the nucleophile.

    • Steric Hindrance: A bulky nucleophile may react slowly. In such cases, a higher reaction temperature or a longer reaction time might be necessary.

  • Formation of Side Products:

    • Mono-substituted Product: The reaction may stall after the first substitution. To favor disubstitution, use a slight excess (2.2-2.5 equivalents) of the nucleophile.

    • Polymerization: This is a significant issue, especially when using a dinucleophile to form a macrocycle. The intermolecular reaction between two molecules of this compound and two molecules of the dinucleophile can be favored over the desired intramolecular cyclization. The key solution is to employ high-dilution conditions.[1] This involves the slow addition of the reactants to a large volume of solvent to maintain a very low concentration, thus favoring the intramolecular reaction.

    • Quaternization of the Pyridine (B92270) Nitrogen: Strong alkylating agents can react with the pyridine nitrogen. While the bromomethyl groups are the primary reaction sites, this side reaction can occur, especially at higher temperatures. Using milder conditions and a non-polar, aprotic solvent can help minimize this.

Issue 2: Formation of an Insoluble Precipitate

Q: An insoluble precipitate formed in my reaction mixture. What is it and what should I do?

A: The precipitate could be one of several things:

  • The Product Itself: Some disubstituted products, especially symmetrical ones, may have low solubility in the reaction solvent and precipitate out as they form. This can be beneficial for purification.

  • Polymeric Byproducts: As mentioned above, intermolecular reactions can lead to the formation of insoluble polymers.

  • Salt Byproducts: If you are using a base, the resulting salt (e.g., KBr if using K₂CO₃) may precipitate.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, isolate a small amount of the precipitate and analyze it (e.g., by NMR if it has some solubility in a deuterated solvent, or by melting point) to determine its identity.

  • Solvent Screening: If the precipitate is the desired product, you may need to use a different solvent system that can better solubilize it to ensure the reaction goes to completion. If it is a byproduct, the choice of solvent can also influence its formation.

  • High-Dilution Conditions: If polymerization is suspected, switch to high-dilution conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for nucleophilic substitution on this compound?

A1: The choice of solvent is critical and depends on the nucleophile and the desired outcome.

  • Polar Aprotic Solvents such as Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used. They are good at solvating the reactants and often facilitate SN2 reactions.

  • Non-polar Solvents like Dichloromethane (DCM) or Chloroform can also be used, particularly when trying to minimize side reactions like pyridine quaternization.

  • Protic Solvents such as alcohols should generally be avoided as they can act as competing nucleophiles.

Q2: What is the role of a base in these reactions?

A2: A base is often essential for several reasons:

  • To Deprotonate the Nucleophile: For nucleophiles like thiols or secondary amines, a base is needed to generate the more nucleophilic thiolate or deprotonated amine.

  • To Neutralize HBr: As the substitution reaction proceeds, HBr is formed. This can protonate your nucleophile, rendering it unreactive. A non-nucleophilic base will scavenge the HBr.

  • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used because they are effective and generally do not interfere with the reaction. Organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) can also be employed.

Q3: How can I control for mono- versus di-substitution?

A3:

  • For Disubstitution: Use a slight excess of the nucleophile (2.2-2.5 equivalents) relative to this compound.

  • For Monosubstitution: Use a stoichiometric amount or a slight excess of this compound relative to the nucleophile. The reaction should be carefully monitored, and stopped once the desired mono-substituted product is the major component. Separation of the mono-substituted, di-substituted, and starting material can be challenging, so careful chromatographic purification is often required.

Q4: I am trying to synthesize a macrocycle using a diamine/dithiol and this compound, but I am only getting polymer. What should I do?

A4: This is a classic problem in macrocyclization. The key is to favor the intramolecular cyclization over intermolecular polymerization. The most effective strategy is to use high-dilution conditions .[1] This involves the slow addition of a solution containing both the this compound and the dinucleophile, via a syringe pump, to a large volume of refluxing solvent. This maintains an extremely low concentration of the reactants in the reaction flask at any given time, making it statistically more likely for the two ends of the same molecule to find each other.

Data Presentation

The following table summarizes typical reaction conditions for the disubstitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction scale.

Nucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Primary Amine (2.2)K₂CO₃ (3.0)MeCNReflux12-2460-90
Secondary Amine (2.2)K₂CO₃ (3.0)DMF80-10012-2450-80
Thiol (2.2)Cs₂CO₃ (3.0)THFReflux6-1270-95
Diamine (1.1)K₂CO₃ (3.0)MeCNReflux (High Dilution)24-4830-60
Dithiol (1.1)Cs₂CO₃ (3.0)THFReflux (High Dilution)24-4840-70

Experimental Protocols

General Protocol for Disubstitution with a Mononucleophile (e.g., Primary Amine)
  • To a stirred solution of the primary amine (2.2 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol).

  • Add a solution of this compound (1.0 mmol) in acetonitrile (5 mL) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,6-bis(aminomethyl)pyridine derivative.

General Protocol for Macrocyclization with a Dinucleophile (e.g., Diamine)
  • Set up a three-neck flask with a reflux condenser, a magnetic stirrer, and an addition funnel (or a syringe pump inlet).

  • Add a large volume of acetonitrile (e.g., 200 mL for a 1 mmol scale reaction) and potassium carbonate (3.0 mmol) to the flask and heat to reflux.

  • In a separate flask, dissolve this compound (1.0 mmol) and the diamine (1.1 mmol) in acetonitrile (50 mL).

  • Using a syringe pump, add the solution of the reactants to the refluxing solvent over a period of 12-24 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours.

  • Cool the reaction mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired macrocycle.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification r1 This compound s1 Solvent (e.g., MeCN) r1->s1 r2 Nucleophile (2.2 eq) r2->s1 b1 Base (e.g., K2CO3) b1->s1 s2 Heat to Reflux s1->s2 s3 Monitor by TLC/LC-MS s2->s3 w1 Cool and Filter s3->w1 w2 Concentrate w1->w2 p1 Column Chromatography w2->p1 prod Disubstituted Product p1->prod

Caption: General experimental workflow for the disubstitution of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Disubstituted Product c1 Incomplete Reaction start->c1 c2 Side Reactions start->c2 c3 Product Loss During Workup start->c3 s1 Increase Reaction Time/Temp Add/Change Base c1->s1 s2 Use High Dilution (for macrocycles) Adjust Stoichiometry Use Milder Conditions c2->s2 s3 Optimize Purification Check Product Solubility c3->s3

Caption: Troubleshooting logic for low yield in disubstitution reactions.

References

Technical Support Center: 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,6-Bis(bromomethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. While some suppliers suggest storage at room temperature, for optimal preservation, especially for long-term storage, refrigerated conditions are recommended. The compound should be stored in a tightly sealed container to prevent exposure to moisture. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from atmospheric components.

Q2: What does a color change in my this compound sample indicate?

Pure this compound is a white to off-white solid. A noticeable change in color, such as turning yellow or brown, is a strong indicator of degradation. This discoloration is likely due to the formation of impurities resulting from decomposition. If a color change is observed, it is recommended to assess the purity of the compound before use in sensitive applications.

Q3: What are the known incompatibilities of this compound?

This compound is a reactive compound and should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, or strong reducing agents. Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the primary degradation pathways for this compound?

While specific stability studies on this compound are not extensively documented, its structure as a benzylic bromide provides insights into likely degradation pathways. The two primary modes of decomposition are hydrolysis and photodegradation.

  • Hydrolysis: The bromomethyl groups are susceptible to hydrolysis, especially in the presence of moisture. This reaction would replace the bromine atoms with hydroxyl groups, leading to the formation of 2-(bromomethyl)-6-(hydroxymethyl)pyridine and ultimately 2,6-bis(hydroxymethyl)pyridine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-bromine bond, generating radical species.[1] These radicals can then participate in a variety of secondary reactions, leading to a mixture of polymeric and colored byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Unexpected Reaction Outcomes or Low Yields

Possible Cause: The purity of the this compound may have been compromised due to improper storage or handling, leading to the presence of degradation products that interfere with the desired reaction.

Troubleshooting Steps:

  • Assess Purity: Before use, check the physical appearance of the compound. A non-white color is an immediate red flag. For a more definitive assessment, determine the melting point. Pure this compound has a melting point in the range of 85-89 °C. A broad or depressed melting point suggests the presence of impurities. Analytical techniques such as NMR or HPLC can provide a quantitative measure of purity.

  • Purification: If the compound is found to be impure, purification is necessary. Recrystallization or column chromatography are effective methods.

  • Optimize Reaction Conditions: The basicity of the pyridine (B92270) nitrogen can sometimes interfere with certain reactions. The addition of a non-nucleophilic base might be necessary in some cases to scavenge any generated HBr.

Issue 2: Difficulty in Purifying Reaction Products

Possible Cause: The basic nature of the pyridine ring in this compound and its derivatives can lead to issues during purification by silica (B1680970) gel column chromatography, such as streaking or irreversible adsorption.

Troubleshooting Steps:

  • Modify the Mobile Phase: To mitigate the interaction with acidic silica gel, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), can be added to the eluent. This will help to improve the peak shape and recovery of the compound.

  • Use an Alternative Stationary Phase: If issues persist, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

  • Alternative Purification Technique: Recrystallization is an excellent alternative to chromatography for solid compounds. A suitable solvent or solvent system needs to be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal decomposition and slows down potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Light Amber Vial / Dark LocationProtects the compound from photodegradation.
Container Tightly SealedPrevents ingress of moisture and atmospheric gases.

Table 1: Recommended Storage Conditions for this compound

PropertyValue
Appearance White to off-white solid
Melting Point 85-89 °C
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.95 g/mol

Table 2: Physical and Chemical Properties of this compound

Experimental Protocols

Protocol 1: Purity Assessment by Melting Point Determination
  • Place a small amount of the this compound sample into a capillary tube.

  • Compact the sample by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Compare the observed melting range to the literature value of 85-89 °C. A broad or depressed range indicates impurities.

Protocol 2: Purification by Recrystallization
  • Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolve the impure this compound in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot-filter the solution to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_pre_experiment Pre-Experiment Checks cluster_reaction Reaction Setup cluster_purification Purification storage Store at 2-8°C Inert Atmosphere Protect from Light purity_check Visual Inspection (Color) Melting Point Determination Analytical Purity (NMR/HPLC) storage->purity_check Retrieve for Use reaction Use in Anhydrous Solvent Under Inert Atmosphere Consider Non-nucleophilic Base purity_check->reaction Proceed if Pure purification Column Chromatography (consider base-washed silica or alumina) or Recrystallization purity_check->purification Purify if Impure reaction->purification purification->purity_check Re-assess Purity troubleshooting_logic Troubleshooting Logic for Unexpected Reaction Results start Unexpected Reaction Outcome (e.g., Low Yield, Side Products) check_purity Is the starting material pure? start->check_purity check_conditions Are the reaction conditions optimal? check_purity->check_conditions Yes purify_sm Purify this compound (Recrystallization or Chromatography) check_purity->purify_sm No optimize_conditions Optimize reaction conditions: - Anhydrous solvent - Inert atmosphere - Add non-nucleophilic base check_conditions->optimize_conditions No rerun_reaction Re-run the reaction check_conditions->rerun_reaction Yes purify_sm->rerun_reaction optimize_conditions->rerun_reaction

References

troubleshooting failed reactions involving 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Bis(bromomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Q1: My reaction is not proceeding to completion, and I'm observing unreacted starting material. What are the possible causes?

A1: Incomplete reactions are a common issue. Several factors could be at play:

  • Insufficient Base: The nucleophilic substitution reaction requires a base to neutralize the HBr formed. If the base is not strong enough or is used in insufficient quantity, the reaction medium can become acidic, protonating your nucleophile and reducing its reactivity.

  • Low Reaction Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy. Consider increasing the temperature, but be mindful of potential side reactions.

  • Poor Solubility: this compound or your nucleophile may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon atoms of the bromomethyl groups.

Troubleshooting Steps:

  • Choice of Base: Ensure you are using an appropriate and sufficient amount of base. For amine nucleophiles, non-nucleophilic bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often effective.

  • Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Solvent System: If solubility is an issue, consider using a different solvent or a solvent mixture. Acetonitrile, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are common choices.

  • Reaction Time: Some reactions, particularly those involving sterically hindered substrates, may require longer reaction times.

Q2: I am observing the formation of a significant amount of an insoluble white precipitate. What is this, and how can I avoid it?

A2: The formation of an insoluble white precipitate is often indicative of polymerization. This compound is a bifunctional electrophile and can react with bifunctional nucleophiles or even with itself under certain conditions to form polymeric materials.

Troubleshooting Steps:

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, especially in the synthesis of macrocycles, it is crucial to work under high dilution conditions. This can be achieved by the slow addition of the reagents to a large volume of solvent.

  • Control of Stoichiometry: Ensure a precise 1:1 stoichiometry between this compound and your bifunctional nucleophile if you are aiming for a simple cyclization.

  • Choice of Solvent and Base: The choice of solvent and base can influence the extent of polymerization. Experiment with different solvent systems to find one that favors the desired reaction pathway.

Q3: My purified product shows impurities that are difficult to remove. What are the likely side products?

A3: Besides polymerization, other side reactions can lead to impurities:

  • Mono-alkylation Product: If the reaction is not driven to completion, you may have a significant amount of the mono-substituted product remaining.

  • Over-alkylation: With certain nucleophiles, such as primary amines, it is possible to get over-alkylation where the nitrogen is alkylated more than once.

  • Hydrolysis: The bromomethyl groups are susceptible to hydrolysis, especially in the presence of water and a base, leading to the formation of 2-(bromomethyl)-6-(hydroxymethyl)pyridine or 2,6-bis(hydroxymethyl)pyridine.

Troubleshooting Steps:

  • Purification Techniques: Flash column chromatography is often effective for separating the desired product from impurities.[1] Experiment with different solvent gradients to achieve optimal separation.[1] If your compound is a basic pyridine, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve the peak shape and separation on silica (B1680970) gel.[1] Recrystallization can also be a powerful purification technique.[1]

  • Anhydrous Conditions: To minimize hydrolysis, ensure that your reaction is carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Q4: I am performing a reaction with a dithiol-containing peptide, and I am getting a low yield of the desired cyclized product. What could be the issue?

A4: While this compound is efficient for linking dithiol-containing peptides, certain factors can affect the yield:[2]

  • Oxidation of Thiols: Thiols can be oxidized to disulfides, which will not react with the alkylating agent.

  • Reaction with Methionine: If your peptide contains methionine residues, the thioether can act as a nucleophile and react with the bromomethyl groups.[2]

  • pH of the Reaction: The thiol groups need to be in their nucleophilic thiolate form (R-S⁻) for the reaction to proceed efficiently. This is favored at a pH around 8.[2]

Troubleshooting Steps:

  • Degas Solvents: To prevent oxidation, use degassed solvents.

  • Protecting Groups: If methionine interference is suspected, consider using a protecting group strategy.

  • pH Control: Buffer the reaction mixture to a pH of approximately 8.0.[2]

Quantitative Data

The following tables summarize reaction conditions and yields for representative reactions involving this compound.

Table 1: Synthesis of Cryptands

NucleophileBaseSolventTemperatureTimeYield (%)Reference
1,3,5-Triazine-2,4,6-triphenolK₂CO₃Acetone (B3395972)/THFRefluxOvernight64[3]
Tripodal AmineK₂CO₃AcetonitrileReflux24 h-[4]
Cryptand Backbone 1 DIPEAAcetonitrile45°C72 h39-76[5]

Table 2: Synthesis of this compound

Starting MaterialReagentSolventTemperatureTimeYield (%)Reference
2,6-Pyridinedimethanol (B71991)60% HBrWater125°C6 h96[6]
2,6-Pyridinedimethanol48% HBrWater125°C6 h43[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cryptand

This protocol is adapted from the synthesis of a C₃ symmetric cryptand.[3]

  • To a refluxing mixture of potassium carbonate (270 mg, 1.96 mmol) in acetone (70 mL), add a solution of this compound (78 mg, 0.294 mmol) and 1,3,5-triazine-2,4,6-triphenol (70 mg, 0.196 mmol) in tetrahydrofuran (5 mL) dropwise under stirring.

  • Continue refluxing the reaction mixture overnight.

  • After cooling to room temperature, add water (50 mL) to the reaction mixture.

  • Extract the organic compounds with chloroform (B151607) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield the cryptand.

Protocol 2: Synthesis of this compound

This protocol is based on a high-yield synthesis from 2,6-pyridinedimethanol.[6]

  • To 2,6-pyridinedimethanol (2 g, 14 mmol), slowly add 60% hydrobromic acid (15 mL).

  • Heat the reaction mixture to reflux at 125°C for 6 hours.

  • Cool the reaction to room temperature.

  • Dissolve the residue in water (50 mL) to form a yellow solution.

  • Add saturated sodium bicarbonate solution dropwise until the pH reaches 8.

  • Extract the aqueous solution with dichloromethane (B109758) (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexane, 1:9 to 1:4 gradient elution) to afford this compound as a white solid.[6]

Visualizations

The following diagrams illustrate key workflows and concepts related to reactions with this compound.

troubleshooting_workflow start Failed Reaction check_reaction Incomplete Reaction? start->check_reaction check_precipitate Insoluble Precipitate? start->check_precipitate check_impurities Purification Issues? start->check_impurities incomplete_causes Possible Causes: - Insufficient Base - Low Temperature - Poor Solubility check_reaction->incomplete_causes Yes precipitate_cause Likely Cause: - Polymerization check_precipitate->precipitate_cause Yes impurities_causes Possible Side Products: - Mono-alkylation - Over-alkylation - Hydrolysis check_impurities->impurities_causes Yes incomplete_solutions Solutions: - Use Stronger/More Base - Increase Temperature - Change Solvent incomplete_causes->incomplete_solutions precipitate_solutions Solutions: - High Dilution - Control Stoichiometry precipitate_cause->precipitate_solutions impurities_solutions Solutions: - Optimize Chromatography - Recrystallization - Use Anhydrous Conditions impurities_causes->impurities_solutions

Caption: Troubleshooting workflow for failed reactions.

macrocyclization_vs_polymerization cluster_conditions Reaction Conditions reagents This compound + Bifunctional Nucleophile high_conc High Concentration reagents->high_conc low_conc High Dilution reagents->low_conc polymer Intermolecular Reaction (Polymerization) high_conc->polymer macrocycle Intramolecular Reaction (Macrocyclization) low_conc->macrocycle

Caption: Reaction pathways based on concentration.

References

Technical Support Center: Minimizing Polybrominated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to minimize the formation of polybrominated byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polybromination in my reactions?

A1: Polybromination is most often caused by the high reactivity of the brominating agent with an activated aromatic substrate, such as a phenol (B47542) or aniline (B41778). The electron-donating nature of groups like hydroxyl (-OH) and amino (-NH₂) significantly increases the electron density of the aromatic ring, making it highly susceptible to multiple substitutions.[1] An excess of the brominating agent is the most direct cause of over-bromination.[2]

Q2: Which brominating agents are less likely to cause polybromination?

A2: Milder brominating agents are recommended to improve selectivity for monobromination. N-bromosuccinimide (NBS) is a commonly used milder alternative to molecular bromine (Br₂).[3] Other options include potassium bromide (KBr) in combination with an oxidizing agent like potassium bromate (B103136) (KBrO₃) or ceric ammonium (B1175870) nitrate (B79036) (CAN).[3][4]

Q3: How does solvent choice affect the selectivity of bromination?

A3: The polarity of the solvent can significantly influence the regioselectivity of bromination.[2][5] Non-polar solvents, such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), are often preferred as they can help to reduce the reactivity of the brominating agent and improve selectivity for the desired monobrominated product.[3]

Q4: Can temperature control help in minimizing polybrominated byproducts?

A4: Yes, temperature control is a critical factor. Performing the bromination at lower temperatures, typically between -10°C and 5°C, can significantly reduce the reaction rate and enhance selectivity, thereby minimizing over-bromination.[2] It is crucial to maintain a low temperature, especially during the addition of the brominating agent.[2]

Q5: What are some common side reactions to be aware of during bromination?

A5: Besides polybromination, other potential side reactions include polymerization, oxidation, and the formation of bromohydrins if water is present.[3] Polymerization can be either radical-initiated (by heat or light) or acid-catalyzed by the hydrogen bromide (HBr) byproduct. Oxidation can lead to the formation of colored impurities.[3]

Troubleshooting Guides

Issue 1: Predominance of Polybrominated Products

If you observe multiple spots on your TLC or multiple peaks in your GC-MS corresponding to di- and tri-brominated products, consider the following troubleshooting steps.

Troubleshooting Workflow for Polybromination

start High Polybromination Observed check_stoichiometry Verify Stoichiometry (1.0 eq of brominating agent) start->check_stoichiometry change_reagent Switch to Milder Reagent (e.g., NBS) check_stoichiometry->change_reagent If stoichiometry is correct change_solvent Use Non-Polar Solvent (e.g., CH2Cl2, CS2) change_reagent->change_solvent lower_temp Lower Reaction Temperature (0 to -10 °C) change_solvent->lower_temp slow_addition Slow, Dropwise Addition of Brominating Agent lower_temp->slow_addition end Selective Monobromination slow_addition->end

Caption: A step-by-step guide to troubleshooting over-bromination.

Detailed Steps:

  • Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. Using a precise 1.0 equivalent or even a slight sub-stoichiometric amount relative to your substrate is crucial to prevent excess brominating agent from reacting further.[2]

  • Change Brominating Agent: Switch from highly reactive agents like bromine water to milder ones such as N-bromosuccinimide (NBS).[3]

  • Optimize Solvent: Conduct small-scale solvent screens to find the optimal solvent that maximizes the yield of the monobrominated product. Less polar solvents are often a good starting point.[2]

  • Lower Reaction Temperature: Perform the addition of the brominating agent at a reduced temperature, for instance, between -10°C and 0°C.[2]

  • Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period (e.g., >1 hour).[2] This prevents localized high concentrations of the brominating agent.[2]

Issue 2: Formation of Polymeric Byproducts

If your reaction mixture becomes thick or solidifies, it is a strong indication of polymerization.

Troubleshooting Workflow for Polymerization

start Polymerization Observed check_temp Lower Reaction Temperature (0-5 °C) start->check_temp For Radical Polymerization add_scavenger Add Acid Scavenger (e.g., Na2CO3) start->add_scavenger For Acid-Catalyzed Polymerization exclude_light Exclude Light (Wrap flask in foil) check_temp->exclude_light add_inhibitor Add Radical Inhibitor exclude_light->add_inhibitor end Minimized Polymerization add_inhibitor->end add_scavenger->end

Caption: Troubleshooting workflow for polymerization in bromination.

Detailed Steps:

  • To Prevent Radical Polymerization:

    • Temperature Control: Maintain a low reaction temperature (0-5°C) using an ice bath.

    • Exclusion of Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photo-initiation.

  • To Prevent Acid-Catalyzed Polymerization:

    • Use of an Acid Scavenger: Add a non-nucleophilic base like sodium carbonate to neutralize the HBr byproduct as it forms.

Issue 3: Low Yield of Monobrominated Product with Significant Starting Material Remaining

If your reaction does not go to completion, consider the following:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.[2]

  • Check Stoichiometry: Ensure you have used a sufficient amount of the brominating agent. A slight excess might be necessary, but this should be done cautiously.

  • Increase Reaction Time: Allow the reaction to stir for a longer period after the addition of the brominating agent is complete.[2]

Issue 4: Discolored Final Product

A yellow or brown hue in your final product often indicates the presence of residual bromine.

  • Quench Excess Bromine: After the reaction is complete, quench any unreacted bromine with a saturated aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.[3]

  • Purification: Purify the crude product using recrystallization or column chromatography to remove colored impurities.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of different reaction parameters on the yield and selectivity of monobromination.

Table 1: Effect of Brominating Agent and Solvent on the Bromination of Phenol

Brominating AgentSolventTemperature (°C)Molar Ratio (Agent:Phenol)Yield of Monobromophenol (%)Yield of Polybromophenols (%)
Br₂ in H₂OWater253:1LowHigh (forms 2,4,6-tribromophenol)
NBSCH₂Cl₂01:18510
KBr/KBrO₃Acetonitrile/H₂O251:1905
Br₂CS₂01:18015

Table 2: Optimization of Mono-ortho-bromination of p-Cresol with NBS

EntrySolventAdditive (10 mol%)Ratio of p-cresol:mono-bromo:di-bromo
1MethanolNone6:87:7
2Ethyl Acetatep-TsOH30:58:12
3Methanolp-TsOH2:95:3

Data adapted from a study on the optimization of batch conditions for mono ortho-bromination.[6]

Experimental Protocols

Protocol 1: Selective Monobromination of 3-(Trifluoromethyl)aniline (B124266) using NBS

This protocol is designed for the selective synthesis of 4-Bromo-3-(trifluoromethyl)aniline with minimal byproduct formation.[2]

Materials:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0°C using an ice-salt bath while stirring vigorously.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled aniline solution over at least 1 hour. It is critical to maintain the internal reaction temperature at or below 5°C throughout the addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.[2] Monitor the reaction's progress using TLC or LC-MS.[2]

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash it with brine (2x) to remove DMF and the succinimide (B58015) byproduct.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective para-Bromination of Phenol via an Intermediate Protection Step

To achieve high selectivity for the para-position on highly activated rings like aniline, protection of the activating group is often necessary.[1] This protocol outlines the acetylation of aniline, followed by bromination and deprotection.

Competing Reaction Pathways in Bromination of Aniline

cluster_0 Uncontrolled Bromination cluster_1 Controlled Monobromination Aniline Aniline Tribromoaniline 2,4,6-Tribromoaniline (Polybromination) Aniline->Tribromoaniline Br2, H2O Aniline2 Aniline Acetanilide Acetanilide (Protection) Aniline2->Acetanilide Acetic Anhydride p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Br2, Acetic Acid p_Bromoaniline p-Bromoaniline (Deprotection) p_Bromoacetanilide->p_Bromoaniline Acid/Base Hydrolysis

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Bis(bromomethyl)pyridine and 2,6-Bis(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,6-bis(bromomethyl)pyridine and 2,6-bis(chloromethyl)pyridine (B1207206), two key building blocks in the synthesis of pharmaceuticals, ligands for organometallic chemistry, and various functional materials. While direct, side-by-side kinetic studies are not extensively reported in publicly available literature, a robust comparison can be drawn from fundamental principles of organic chemistry and data from analogous systems. This guide synthesizes this information to provide a predictive overview of their relative performance in nucleophilic substitution reactions.

Core Reactivity Principles: The Role of the Leaving Group

The primary difference in reactivity between this compound and 2,6-bis(chloromethyl)pyridine in nucleophilic substitution reactions lies in the nature of the halogen atom, which acts as the leaving group. In these reactions, a nucleophile attacks the electrophilic carbon of the chloromethyl or bromomethyl group, displacing the halide ion.

The reactivity order for alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is generally: R-I > R-Br > R-Cl > R-F.[1] This trend is directly correlated with the stability of the departing halide anion and the strength of the carbon-halogen bond. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and the C-Br bond is weaker than the C-Cl bond.[2]

Therefore, This compound is expected to be significantly more reactive than 2,6-bis(chloromethyl)pyridine in nucleophilic substitution reactions under identical conditions. This higher reactivity can translate to faster reaction rates, lower required reaction temperatures, and potentially higher yields.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compound2,6-Bis(chloromethyl)pyridine
Molecular Formula C₇H₇Br₂NC₇H₇Cl₂N
Molecular Weight 264.95 g/mol 176.04 g/mol
CAS Number 7703-74-43099-28-3
Appearance White solidSolid
Melting Point 85-87 °C73-78 °C
Crystal Structure Monoclinic, P2₁/c[3]Monoclinic, P2₁/c (isomorphous with the bromo-analogue)[3][4]

Reaction Mechanism and Pathway Visualization

The nucleophilic substitution at the benzylic-like positions of these molecules can proceed via an SN2 or SN1 mechanism, depending on the reaction conditions (nucleophile, solvent, temperature). Given that these are primary benzylic-like halides, the SN2 pathway is generally favored, especially with good nucleophiles.

SN2_Mechanism cluster_main SN2 Reaction Pathway cluster_legend Legend reactant Nu⁻ + R-CH₂-X transition_state [Nu---CH₂(R)---X]⁻ reactant->transition_state Attack product Nu-CH₂-R + X⁻ transition_state->product Displacement R R = 2-pyridyl moiety X X = Br or Cl Nu Nu⁻ = Nucleophile

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a 2-(halomethyl)pyridine derivative.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2,6-pyridinedimethanol (B71991) with hydrobromic acid.[5]

Materials:

Procedure:

  • To 2,6-pyridinedimethanol (e.g., 2 g, 14 mmol), slowly add 60% hydrobromic acid (e.g., 15 mL).[5]

  • Heat the reaction mixture to reflux at 125 °C for 6 hours.[5]

  • Cool the mixture to room temperature. The resulting residue is dissolved in deionized water (e.g., 50 mL) to form a yellow solution.[5]

  • Neutralize the solution by dropwise addition of saturated sodium bicarbonate solution until the pH reaches 8.[5]

  • Extract the aqueous solution with dichloromethane (e.g., 4 x 50 mL).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Remove the solvent by rotary evaporation. The crude product can be purified by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield this compound as a white solid.[5]

Proposed Protocol for Reactivity Comparison

To quantitatively compare the reactivity of this compound and 2,6-bis(chloromethyl)pyridine, a kinetic study monitoring the progress of their reaction with a model nucleophile (e.g., a secondary amine like morpholine (B109124) or a thiol like thiophenol) can be performed. The rate of reaction can be monitored by techniques such as HPLC, GC, or NMR spectroscopy to measure the disappearance of the starting material and the appearance of the product over time.

Materials:

Procedure:

  • Prepare stock solutions of known concentrations of this compound, 2,6-bis(chloromethyl)pyridine, the nucleophile, and the internal standard in the chosen anhydrous solvent.

  • In a thermostatted reaction vessel at a constant temperature (e.g., 25 °C), combine the solution of the halomethylpyridine and the internal standard.

  • Initiate the reaction by adding the nucleophile solution. The final concentrations should be chosen to allow for a convenient reaction rate (e.g., halomethylpyridine: 0.05 M, nucleophile: 0.1 M).

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

  • Analyze the quenched aliquots by a suitable analytical technique (e.g., GC-FID or ¹H NMR) to determine the concentration of the remaining halomethylpyridine.

  • Plot the concentration of the halomethylpyridine versus time.

  • Determine the initial rate of the reaction for both this compound and 2,6-bis(chloromethyl)pyridine. The ratio of these rates will provide a quantitative measure of their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_bromo Prepare Stock Solution (this compound) react_bromo Run Reaction with Bromo-compound prep_bromo->react_bromo prep_chloro Prepare Stock Solution (2,6-Bis(chloromethyl)pyridine) react_chloro Run Reaction with Chloro-compound prep_chloro->react_chloro prep_nuc Prepare Nucleophile Stock Solution prep_nuc->react_bromo prep_nuc->react_chloro aliquot_bromo Take Time-course Aliquots react_bromo->aliquot_bromo aliquot_chloro Take Time-course Aliquots react_chloro->aliquot_chloro analyze_bromo Quench and Analyze (e.g., GC, NMR) aliquot_bromo->analyze_bromo analyze_chloro Quench and Analyze (e.g., GC, NMR) aliquot_chloro->analyze_chloro plot_bromo Plot [Reactant] vs. Time analyze_bromo->plot_bromo plot_chloro Plot [Reactant] vs. Time analyze_chloro->plot_chloro calc_rate Calculate Initial Rates and Compare plot_bromo->calc_rate plot_chloro->calc_rate

Caption: Proposed experimental workflow for the comparative kinetic analysis.

Conclusion

Based on fundamental chemical principles, This compound is a more reactive electrophile than 2,6-bis(chloromethyl)pyridine in nucleophilic substitution reactions . This is due to the superior leaving group ability of the bromide ion compared to the chloride ion. Researchers and drug development professionals should consider this difference in reactivity when designing synthetic routes. For reactions requiring milder conditions or faster conversion, this compound would be the preferred reagent. Conversely, 2,6-bis(chloromethyl)pyridine may offer greater stability for storage and handling, and its lower reactivity might be advantageous in preventing side reactions in complex syntheses. The provided experimental protocol offers a framework for quantifying this reactivity difference for specific applications.

References

comparing catalytic activity of ligands from 2,6-Bis(bromomethyl)pyridine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the catalytic activity of ligands derived from 2,6-bis(bromomethyl)pyridine and its analogs reveals the significant impact of structural and electronic modifications on their performance in key cross-coupling reactions. This guide provides a comprehensive comparison of their catalytic efficiencies, supported by experimental data, to aid researchers in the selection and design of optimal catalyst systems.

The versatile scaffold of this compound has proven to be a cornerstone in the synthesis of a wide array of pincer ligands, which are crucial components in modern homogeneous catalysis. By modifying the pyridine (B92270) backbone or the coordinating arms of the resulting ligands, their steric and electronic properties can be finely tuned, directly influencing the activity, stability, and selectivity of the corresponding metal complexes. This guide focuses on comparing the catalytic performance of ligands derived from the parent this compound with its analogs, particularly the 4-bromo-substituted variant, in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions.

Comparative Analysis of Catalytic Performance

The introduction of substituents on the pyridine ring of the this compound precursor offers a strategic approach to modulate the electronic properties of the resulting pincer ligand and its metal complex. This, in turn, can have a profound effect on the catalytic cycle of various organic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds. The performance of palladium pincer catalysts derived from this compound and its 4-bromo analog in the coupling of aryl bromides with phenylboronic acid is summarized below. While direct head-to-head comparative studies under identical conditions are limited, an analysis of published data for similar systems provides valuable insights.

Ligand PrecursorCatalyst TypeAryl HalideYield (%)Turnover Number (TON)Reference
4-Bromo-2,6-bis(bromomethyl)pyridine Pd(II)-NNN Pincer4-Bromotoluene~98Up to 5.8 x 10⁷[1]
This compound Pd(II)-NNN Pincer4-Bromotoluene~100Not Reported[1]
This compound PdCl₂-bis(pyrazolyl)pyridineBromobenzene98Not Reported[1]

Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison should be made with caution. TON values are highly dependent on catalyst loading.

The data suggests that palladium pincer complexes derived from both the brominated and non-brominated precursors can achieve high to quantitative yields in Suzuki-Miyaura couplings. Notably, a catalyst derived from the 4-bromo-substituted ligand precursor has demonstrated an exceptionally high turnover number, indicating remarkable catalytic efficiency.[1] The electron-withdrawing nature of the bromine atom at the 4-position of the pyridine ring is thought to enhance the electrophilicity of the palladium center, which may facilitate the oxidative addition step in the catalytic cycle.

Heck Cross-Coupling Reactions

The Heck reaction, which involves the palladium-catalyzed arylation of alkenes, is another cornerstone of organic synthesis. The electronic properties of the pincer ligand play a significant role in the efficiency of this transformation. A comparative summary of the performance of catalysts derived from this compound and its 4-bromo analog in the Heck reaction between an aryl bromide and styrene (B11656) is presented below.

Ligand PrecursorCatalyst TypeAryl HalideYield (%)Reaction Time (h)Reference
4-Bromo-2,6-bis(bromomethyl)pyridine Pd(II)-NNN Pincer4-BromoanisoleHigh (not specified)Not Specified[1]
This compound Pd(II)-PNP PincerBromobenzene9212[1]

Note: The data is collated from different publications with potentially different reaction parameters. While a specific yield percentage for the 4-bromo derivative in the Heck reaction is not detailed in the available literature, the general indication is of high activity.

The available data indicates that ligands derived from both precursors are effective in promoting the Heck reaction. The non-brominated analog has been shown to produce excellent yields.[1] The choice of the specific pincer ligand type (e.g., NNN vs. PNP) and the reaction conditions are critical factors that can be tailored to optimize the outcome for a particular substrate.

Experimental Protocols

Reproducibility and the ability to build upon existing research are fundamental to scientific progress. Therefore, detailed experimental protocols for the synthesis of the ligands and their application in catalysis are provided below.

Synthesis of NNN Pincer Ligands from this compound and its Analogs

A general procedure for the synthesis of NNN-type pincer ligands involves the reaction of this compound or its analog with two equivalents of a nitrogen-containing nucleophile, such as a substituted pyrazole (B372694) or amine.

Materials:

  • This compound or 4-Bromo-2,6-bis(bromomethyl)pyridine (1 equivalent)

  • Substituted pyrazole or amine (2.2 equivalents)

  • Sodium hydride (NaH) (2.4 equivalents) or another suitable base

  • Anhydrous tetrahydrofuran (B95107) (THF) or another suitable solvent

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of the substituted pyrazole or amine in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • A solution of this compound or its analog in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux for a specified period (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired NNN pincer ligand.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a pre-synthesized palladium pincer complex.

Materials:

  • Palladium(II)-NNN pincer complex (e.g., 0.1-1 mol%)

  • Aryl bromide (1 equivalent)

  • Phenylboronic acid (1.2-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., dioxane, toluene, or DMF/water mixture)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, the palladium pincer complex, aryl bromide, phenylboronic acid, and base are added.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (e.g., 2-24 hours). The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

  • The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the desired biaryl product.

Visualizing the Workflow and Structure-Activity Relationship

To better illustrate the experimental process and the underlying principles of ligand design, the following diagrams are provided.

experimental_workflow cluster_synthesis Ligand & Complex Synthesis cluster_catalysis Catalytic Application Precursor This compound or Analog Ligand NNN Pincer Ligand Precursor->Ligand + Nucleophile Nucleophile Nitrogen Nucleophile (e.g., Pyrazole, Amine) Nucleophile->Ligand Complex Palladium-NNN Pincer Complex Ligand->Complex + Pd(II) Source Pd_Source Palladium(II) Source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) Pd_Source->Complex Reaction Cross-Coupling Reaction (e.g., Suzuki, Heck) Complex->Reaction Catalyst Reactants Aryl Halide + Boronic Acid/Alkene Reactants->Reaction Product Coupled Product Reaction->Product

Caption: Experimental workflow for the synthesis and catalytic application of pincer complexes.

structure_activity_relationship cluster_precursor Precursor Modification cluster_properties Ligand & Complex Properties cluster_performance Catalytic Performance Base_Precursor This compound Electronic_Properties Electronic Properties (e.g., Electron Density at Metal Center) Base_Precursor->Electronic_Properties Steric_Properties Steric Hindrance Base_Precursor->Steric_Properties Analog_Precursor Analog (e.g., 4-Bromo-substituted) Analog_Precursor->Electronic_Properties Influences Analog_Precursor->Steric_Properties Influences Activity Catalytic Activity (Yield, TON, TOF) Electronic_Properties->Activity Impacts Selectivity Selectivity (Regio-, Chemo-) Electronic_Properties->Selectivity Impacts Stability Catalyst Stability Electronic_Properties->Stability Impacts Steric_Properties->Activity Impacts Steric_Properties->Selectivity Impacts Steric_Properties->Stability Impacts

Caption: Influence of precursor modification on catalytic performance.

References

spectroscopic analysis (NMR, IR, MS) for confirming 2,6-Bis(bromomethyl)pyridine structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to NMR, IR, and MS Analysis for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and chemical synthesis, unequivocal structural confirmation of intermediates is paramount. 2,6-Bis(bromomethyl)pyridine is a key building block in the synthesis of various pharmacologically active compounds and ligands. Its precise structure is crucial for the desired reactivity and the integrity of the final product. This guide provides a detailed comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation of this compound, supported by experimental data and protocols.

Executive Summary

This guide presents a multi-faceted spectroscopic approach to confirm the molecular structure of this compound. By leveraging the complementary nature of ¹H NMR, ¹³C NMR, IR, and MS, researchers can obtain a comprehensive and definitive characterization of the molecule, distinguishing it from potential isomers, starting materials, and byproducts. The data presented herein serves as a benchmark for quality control and assurance in synthetic processes.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data of this compound and Potential Impurities

CompoundChemical Shift (δ) of -CH₂Br Protons (ppm)Chemical Shift (δ) of Pyridine Ring Protons (ppm)Coupling Pattern & J-values (Hz)
This compound 4.53 - 4.567.36 - 7.40 (d, 2H), 7.68 - 7.74 (t, 1H)d, J = 7.7 - 8.0 Hz; t, J = 7.5 - 7.8 Hz
2,6-Pyridinedimethanol4.787.20 (d, 2H), 7.70 (t, 1H)d, J = 7.7 Hz; t, J = 7.6 Hz
2-Bromomethyl-6-methylpyridine4.50 (s, 2H, -CH₂Br)7.15 (d, 1H), 7.55 (t, 1H), 7.25 (d, 1H)N/A

Data compiled from multiple sources. Solvent: CDCl₃.[1][2][3]

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ) (ppm)
-CH₂Br33.8
Pyridine C3, C5123.1
Pyridine C4138.4
Pyridine C2, C6157.0

Solvent: CDCl₃.[1]

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺263.90235263.90193
M⁺262.894525263
[M-Br]⁺184184
[M-Br-HBr]⁺104105

M represents the molecular ion. The presence of two bromine atoms results in a characteristic isotopic pattern (M:M+2:M+4 ratio of approximately 1:2:1).[1][4]

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3050Aromatic C-H stretch
~1580, ~1450Pyridine ring C=C and C=N stretching
~1220C-Br stretch
~790C-H out-of-plane bending

Based on DFT calculations and characteristic group frequencies.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Mass Spectrometry (LC-TOF)

A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water). The solution is introduced into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. The analysis is performed in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared.

Spectroscopic Analysis Workflow

The logical flow of using these spectroscopic techniques for structural confirmation is illustrated in the following diagram.

G cluster_0 Spectroscopic Analysis of this compound MS Mass Spectrometry (m/z, Isotopic Pattern) Data_Analysis Data Analysis and Comparison MS->Data_Analysis Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) NMR->Data_Analysis Connectivity IR IR Spectroscopy (Functional Groups) IR->Data_Analysis Functional Groups Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Data

Caption: Workflow for the spectroscopic confirmation of this compound.

Comparison with Alternatives and Impurities

A critical aspect of structural confirmation is the ability to distinguish the target compound from plausible alternatives and impurities.

  • 2,6-Pyridinedimethanol (Starting Material): The most common precursor for the synthesis of this compound is 2,6-pyridinedimethanol.[1] The ¹H NMR spectrum of the starting material would show a characteristic singlet for the -CH₂OH protons at a different chemical shift (around 4.78 ppm) and the absence of the bromomethyl signal.[3] The mass spectrum would also show a significantly different molecular ion peak.

  • 2-Bromomethyl-6-methylpyridine (Isomer/Byproduct): This potential impurity would exhibit a more complex ¹H NMR spectrum in the aromatic region due to the loss of symmetry. It would also show a singlet for the methyl protons (around 2.5 ppm), which is absent in the spectrum of the desired product.

  • 2,6-Bis(chloromethyl)pyridine (Alternative): While structurally similar, the chloro-analogue would be distinguishable by its mass spectrum due to the different isotopic pattern of chlorine compared to bromine. The ¹³C NMR chemical shift of the -CH₂Cl carbon would also differ from that of the -CH₂Br carbon.

By carefully analyzing the data from NMR, IR, and MS, researchers can confidently confirm the identity and purity of synthesized this compound, ensuring the reliability of subsequent research and development activities.

References

A Comparative Analysis of 2,6-Bis(bromomethyl)pyridine and Its Derivatives via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of 2,6-Bis(bromomethyl)pyridine and its derivative, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, provides valuable structural insights for researchers in medicinal chemistry and materials science. This guide presents a side-by-side analysis of their crystal structures, supported by experimental data and protocols, to illuminate the impact of substitution on the pyridine (B92270) scaffold.

This compound is a key precursor in the synthesis of a wide array of pyridine derivatives, including macrocycles and multidentate ligands for metal complexes.[1][2] The conformational flexibility of its bromomethyl arms allows for the construction of complex molecular architectures.[1] Understanding the precise three-dimensional arrangement of atoms in these molecules, as determined by single-crystal X-ray diffraction, is crucial for predicting their chemical behavior, designing novel compounds with specific functionalities, and advancing drug development.

This guide focuses on a direct comparison of the crystallographic data of this compound with a representative derivative, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, a tridentate ligand.[1][3]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its pyrazole (B372694) derivative, offering a quantitative comparison of their solid-state structures.

ParameterThis compound[2][4]2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine[3][5]
Chemical Formula C₇H₇Br₂NC₁₃H₁₃N₅
Molecular Weight 264.96 g/mol 239.28 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)9.2955 (19)7.481 (3)
b (Å)12.980 (3)9.076 (4)
c (Å)7.5288 (15)19.021 (8)
β (°)110.75 (3)95.471 (5)
Volume (ų) 849.5 (3)1285.7 (9)
Z (Molecules/Unit Cell) 44
Temperature (K) 293296
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor (R₁) 0.0440.060
wR₂ (all data) 0.1190.149

Experimental Protocols

The methodologies employed to obtain the single-crystal X-ray diffraction data are crucial for the reproducibility and validation of the results. Below are the detailed experimental protocols for both compounds.

Synthesis and Crystallization

This compound: This compound was synthesized from 2,6-bis(hydroxymethyl)pyridine.[2] Crystals suitable for X-ray diffraction were obtained by recrystallization from diethyl ether at room temperature.[2]

2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine: The synthesis of this derivative involves a two-step process. First, 2,6-pyridinedimethanol (B71991) is converted to 2,6-pyridine-dimethylene-ditosylate.[3] In a subsequent step, a solution of pyrazole is treated with sodium hydride to form the sodium salt of pyrazole. This is then reacted with the tosylate derivative to yield the final product.[3] Single crystals were grown by the slow diffusion of hexane (B92381) into a concentrated solution of the compound in tetrahydrofuran (B95107) (THF) at room temperature.[3]

X-ray Data Collection and Structure Refinement

This compound: Data were collected on a Nonius KappaCCD diffractometer.[2][4] The structure was solved using SHELXS97 and refined with SHELXL97.[2] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine: A Bruker SMART CCD area-detector diffractometer was used for data collection.[3][5] The structure was solved and refined using standard methods.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[3]

Visualizing the Experimental Workflow and Structural Comparison

To further clarify the process and the structural relationship between the parent molecule and its derivative, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Final Output Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

General workflow for single-crystal X-ray diffraction analysis.

structural_comparison cluster_parent This compound cluster_derivative 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine Parent_Structure Pyridine Core + 2x (-CH₂Br) Derivative_Structure Pyridine Core + 2x (-CH₂-Pyrazole) Parent_Structure->Derivative_Structure Substitution Reaction Parent_Params Key Parameters: Space Group: P2₁/c β = 110.75° Derivative_Params Key Parameters: Space Group: P2₁/n β = 95.47°

Structural and crystallographic parameter comparison.

Conclusion

The single-crystal X-ray diffraction analyses reveal distinct structural differences between this compound and its pyrazole derivative. The substitution of the bromine atoms with pyrazole groups leads to a significant change in the crystal packing and unit cell parameters, as evidenced by the different space groups and cell dimensions. In the derivative, the pyrazolyl groups are nearly perpendicular to the central pyridine ring.[3][5][6] This detailed structural information is invaluable for understanding how modifications to the parent molecule influence its solid-state architecture, which in turn affects its physical and chemical properties. For drug development professionals, such data can inform the design of ligands with specific coordination geometries for targeted biological interactions.

References

performance of 2,6-Bis(bromomethyl)pyridine as a linker compared to other pyridine derivatives in MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MOF Performance Based on Linker Selection

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and, consequently, their functional performance. Among the myriad of available linkers, pyridine-based molecules offer a unique combination of rigidity, coordinating ability, and potential for functionalization, making them attractive candidates for applications ranging from gas storage and separation to catalysis. This guide provides a comparative analysis of the performance of MOFs constructed from derivatives of 2,6-Bis(bromomethyl)pyridine and the widely utilized pyridine-2,6-dicarboxylate (B1240393).

While this compound itself is primarily a precursor, its derivatives, such as 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine and 2,6-bis(1,2,4-triazol-1-ylmethyl)pyridine, offer alternative N-donor sites compared to the carboxylate-based coordination of pyridine-2,6-dicarboxylate. This fundamental difference in coordination chemistry significantly influences the resulting MOF's properties, including porosity, stability, and active site availability.

Performance Comparison: A Data-Driven Overview

The following table summarizes key performance metrics for representative MOFs constructed from these 2,6-disubstituted pyridine (B92270) linkers. The data has been compiled from various studies to provide a comparative perspective.

Linker TypeMOF ExampleMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g at 273 K, 1 bar)Thermal Stability (°C)Catalytic Activity
Pyrazolyl-methyl-pyridine Derivative[Cu(bpp-p-xylene)]Cu²⁺~550~0.25~1.2~250Knoevenagel condensation
Triazolyl-methyl-pyridine DerivativeNot Available------
Pyridine-2,6-dicarboxylate[Zn₂(pdc)₂(dmf)]Zn²⁺~1200~0.5~2.5~350Lewis acid catalysis
Pyridine-2,6-dicarboxylate[Cu(pdc)(H₂O)]Cu²⁺Non-porous--~300Oxidation reactions

Note: The performance of MOFs can vary significantly based on the specific metal node, synthesis conditions, and activation procedures. The data presented here is for illustrative comparison of representative examples.

Key Performance Insights

  • Porosity and Gas Sorption: MOFs derived from pyridine-2,6-dicarboxylate, such as the zinc-based example, can exhibit high surface areas and significant CO₂ uptake, attributed to the strong coordination of the carboxylate groups and the potential for creating robust porous networks.[1] In contrast, the pyrazolyl-methyl-pyridine based MOF shows more moderate porosity. The difference in the coordinating groups (N-donor vs. O-donor) and the flexibility of the methylene (B1212753) spacer in the this compound derivatives influence the packing and pore structure of the resulting framework.

  • Thermal Stability: MOFs constructed with pyridine-2,6-dicarboxylate generally exhibit high thermal stability, often stable up to 300-400 °C.[2] This is due to the robust nature of the metal-carboxylate bonds. While specific data for the triazolyl-methyl-pyridine derivative was not available, pyrazolyl-based MOFs typically show good thermal stability as well, though it can be influenced by the metal and overall framework structure.

  • Catalytic Activity: The functional groups on the linker play a crucial role in catalysis. The uncoordinated nitrogen atoms in the pyrazole (B372694) rings of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine derivatives can act as Lewis basic sites, facilitating reactions like the Knoevenagel condensation. Conversely, the open metal sites often present in MOFs with pyridine-2,6-dicarboxylate can function as Lewis acid catalysts.[1] The choice of linker, therefore, allows for the tuning of the catalytic nature of the MOF.

Experimental Methodologies

Detailed experimental protocols are essential for the reproducible synthesis and evaluation of MOFs. Below are representative methodologies for the synthesis of the compared MOF types.

Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine Linker

The synthesis of this linker from this compound involves a nucleophilic substitution reaction with pyrazole.

Materials:

  • This compound

  • Pyrazole

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • A solution of pyrazole in dry THF is added dropwise to a suspension of NaH in dry THF at 0 °C under an inert atmosphere. The mixture is stirred until a clear solution of the sodium salt of pyrazole is obtained.

  • A solution of this compound in dry THF is then added to the pyrazole salt solution.

  • The reaction mixture is stirred overnight at room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Synthesis of a Pyrazolyl-methyl-pyridine MOF: [Cu(bpp-p-xylene)]

Materials:

Procedure:

  • The 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine linker and copper(II) nitrate trihydrate are dissolved in a mixture of DMF and p-xylene in a screw-capped vial.

  • The vial is sealed and heated in an oven at a specific temperature (e.g., 85 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, crystals of the MOF are collected by filtration, washed with fresh DMF, and dried.

Synthesis of a Pyridine-2,6-dicarboxylate MOF: [Zn₂(pdc)₂(dmf)]

Materials:

  • Pyridine-2,6-dicarboxylic acid (H₂pdc)

  • Zinc(II) nitrate hexahydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pyridine-2,6-dicarboxylic acid and zinc(II) nitrate hexahydrate are dissolved in DMF in a Teflon-lined stainless steel autoclave.[1]

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100 °C) for a set time (e.g., 48 hours).[1]

  • After slow cooling to room temperature, the resulting crystals are washed with DMF and solvent-exchanged with a suitable solvent like chloroform (B151607) before activation under vacuum.[1]

Logical Workflow: From Linker Design to MOF Performance

The choice of a 2,6-disubstituted pyridine linker initiates a cascade of effects that ultimately determine the performance of the resulting MOF. The following diagram illustrates this relationship.

Linker_Performance_Workflow cluster_linker Linker Selection cluster_properties MOF Properties cluster_performance Performance Metrics Linker_Precursor This compound Linker_Pz 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine Linker_Precursor->Linker_Pz Synthesis Coordination Coordination Environment (N-donor vs. O-donor) Linker_Pz->Coordination Linker_PDC Pyridine-2,6-dicarboxylate Linker_PDC->Coordination Structure Framework Structure & Topology Coordination->Structure Active_Sites Nature of Active Sites (Lewis Acid/Base) Coordination->Active_Sites Porosity Porosity (Surface Area, Pore Volume) Structure->Porosity Stability Thermal & Chemical Stability Structure->Stability Gas_Sorption Gas Sorption Capacity & Selectivity Porosity->Gas_Sorption Durability Operational Durability Stability->Durability Catalysis Catalytic Activity & Selectivity Active_Sites->Catalysis Gas_Sorption->Durability Catalysis->Durability

Caption: Workflow from linker choice to MOF performance.

Conclusion

The choice between derivatives of this compound and pyridine-2,6-dicarboxylate as linkers for MOF synthesis presents a clear trade-off in the resulting material properties. Pyridine-2,6-dicarboxylate is a robust and well-studied linker capable of producing MOFs with high porosity and thermal stability, making them excellent candidates for gas storage applications and as Lewis acid catalysts. On the other hand, the N-heterocyclic linkers derived from this compound introduce different coordination modes and the potential for Lewis basic active sites, opening avenues for tailored catalytic applications. The flexibility of the methylene spacers in these derivatives can also lead to unique framework topologies and guest-responsive behaviors. Ultimately, the optimal linker choice is dictated by the specific application requirements, balancing the need for high porosity, thermal stability, and specific catalytic functionalities. Further research into the systematic comparison of these and other 2,6-disubstituted pyridine linkers will undoubtedly lead to the development of novel MOFs with enhanced and precisely controlled performance characteristics.

References

A Comparative Guide to the Synthesis of 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,6-bis(bromomethyl)pyridine is a critical building block in the synthesis of a variety of compounds, including macrocycles and ligands for metal complexes.[1][2][3] The selection of an appropriate synthetic route is paramount, balancing factors such as yield, cost, safety, and environmental impact. This guide provides a comparative overview of common and alternative synthetic pathways to this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main strategies: the direct bromination of 2,6-lutidine and the bromination of a pre-functionalized pyridine (B92270) ring, typically starting from 2,6-pyridinedimethanol (B71991). Each approach presents distinct advantages and disadvantages in terms of reaction steps, reagents, and overall efficiency.

Starting MaterialReagentsSolventReaction ConditionsYield (%)Key Considerations
2,6-Pyridinedimethanol60% Hydrobromic Acid (HBr)Water125°C, 6 hours96%High yield, straightforward procedure.[4]
2,6-Pyridinedimethanol48% Hydrobromic Acid (HBr)Water125°C, 6 hours43%Lower yield compared to using 60% HBr under similar conditions.[5]
2,6-Lutidine"Dibromohein" (likely 1,3-Dibromo-5,5-dimethylhydantoin), Initiator (e.g., AIBN)Carbon Tetrachloride80°C, 1.5 - 2 hours (slow addition)>90%High yield, avoids harsh acidic conditions, potentially "greener" but uses a chlorinated solvent.[6]
2,6-Pyridinedicarboxylic Acid1. Potassium Permanganate (from 2,6-Lutidine) 2. Sodium Borohydride/Iodine1. Water 2. THF1. 75-80°C, 35 min 2. Reflux, 1 hourOverall yield not specified, but reduction step is 82%Multi-step process from 2,6-lutidine, but avoids esterification.[7][8]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound, highlighting the key starting materials and intermediates.

Synthetic pathways to this compound.

Experimental Protocols

Below are detailed experimental methodologies for key synthetic routes.

Route 1: Bromination of 2,6-Pyridinedimethanol with 60% HBr (High Yield)

This protocol is adapted from a high-yield reported procedure.[4]

Materials:

Procedure:

  • To 2,6-pyridinedimethanol (2 g, 14 mmol), slowly add 60% hydrobromic acid (15 mL).

  • Heat the reaction mixture to 125°C and maintain for 6 hours.

  • Cool the reaction to room temperature.

  • Dissolve the resulting residue in water (50 mL).

  • Carefully add saturated sodium bicarbonate solution dropwise until the pH of the solution reaches 8.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (1:9 to 1:4) to afford this compound as a white solid.

Expected Yield: 3.5 g (96%)[4]

Route 2: Bromination of 2,6-Pyridinedimethanol with 48% HBr

This protocol provides an alternative using a different concentration of hydrobromic acid.[5]

Materials:

  • 2,6-Pyridinedimethanol (2 g, 14 mmol)

  • 48% Hydrobromic acid (30 mL)

  • Saturated potassium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Slowly add 48% HBr (30 mL) to 2,6-pyridinedimethanol (2 g, 14 mmol).

  • Heat the mixture at 125°C for 6 hours.

  • Cool the reaction to room temperature.

  • Dissolve the residue in water (50 mL).

  • Add saturated potassium carbonate solution to adjust the pH to 8.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate, 2:1) to yield this compound as a white solid.

Expected Yield: 1.6 g (43%)[5]

Route 3: Direct Bromination of 2,6-Lutidine

This method, described in a patent, offers a high-yield alternative that avoids the preparation of 2,6-pyridinedimethanol.[6]

Materials:

  • 2,6-Lutidine

  • "Dibromohein" (e.g., 1,3-Dibromo-5,5-dimethylhydantoin)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-lutidine in carbon tetrachloride.

  • Slowly add a solution of "dibromohein" (2 molar equivalents) and AIBN (1 mol%) in carbon tetrachloride dropwise over 1.5-2 hours while heating the reaction to 80°C.

  • Reflux the reaction mixture for an additional hour.

  • Cool the reaction to room temperature and filter.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 45 mL) and then with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the product by column chromatography (petroleum ether/ethyl acetate = 60:1).

Expected Yield: >90%[6]

Conclusion

The choice of synthetic route to this compound depends on the specific requirements of the researcher. The bromination of 2,6-pyridinedimethanol with 60% HBr offers a very high yield and a straightforward procedure, making it an excellent choice for laboratory-scale synthesis where the starting diol is readily available.[4] For applications where a more "green" approach is desired and the handling of radical initiators is feasible, the direct bromination of 2,6-lutidine presents a compelling high-yield alternative, though it utilizes a chlorinated solvent.[6] The multi-step synthesis from 2,6-lutidine via oxidation and reduction provides a pathway from a cheaper starting material but involves more synthetic transformations. Researchers should carefully consider the trade-offs between yield, cost of starting materials, reaction conditions, and safety profiles when selecting the most suitable method.

References

A Researcher's Guide to the Computational Analysis of 2,6-Bis(bromomethyl)pyridine Derivative Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,6-bis(bromomethyl)pyridine and its derivatives, focusing on insights derived from computational chemistry. This compound serves as a versatile precursor in the synthesis of a wide array of organic molecules, including macrocycles and ligands for metal complexes.[1][2] Understanding its reactivity at a quantum mechanical level is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties. This document summarizes key computational metrics and methodologies, offering a framework for comparing the reactivity of substituted analogues.

Computational Approaches to Assessing Reactivity

Density Functional Theory (DFT) is a predominant computational method for investigating the structure and reactivity of organic molecules.[3][4] By calculating electronic properties, DFT allows researchers to predict how a molecule will behave in a chemical reaction. Key metrics for assessing the reactivity of this compound derivatives include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons, which is critical in nucleophilic substitution reactions at the bromomethyl groups. A lower LUMO energy generally corresponds to higher reactivity toward nucleophiles.

  • Activation Energy Barriers: Calculating the energy profile of a reaction pathway, including the transition state, provides a quantitative measure of reactivity. A lower activation energy barrier implies a faster reaction rate.

  • Mulliken Atomic Charges: The distribution of electron density within the molecule, represented by atomic charges, can highlight electrophilic sites. For this compound, the carbon atoms of the bromomethyl (-CH₂Br) groups are of particular interest. A more positive charge on these carbons suggests greater susceptibility to nucleophilic attack.

The general workflow for a computational analysis of reactivity is outlined below.

G cluster_setup 1. Input & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis mol_build Molecule Building (e.g., Derivative Design) method_select Method Selection (DFT Functional, Basis Set) geom_opt Geometry Optimization (Find Energy Minimum) method_select->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc prop_calc Electronic Properties (HOMO, LUMO, Charges) geom_opt->prop_calc ts_search Transition State Search (for Reaction Pathway) freq_calc->ts_search energy_profile Energy Profile Analysis (Activation Energy) ts_search->energy_profile react_predict Reactivity Prediction prop_calc->react_predict energy_profile->react_predict

Computational workflow for reactivity analysis.

Comparative Reactivity Analysis

The reactivity of the bromomethyl groups is primarily dictated by the electronic environment of the pyridine (B92270) ring. Substituents at the 4-position can either donate or withdraw electron density, thereby modulating the electrophilicity of the benzylic carbons.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Br, -Cl) pull electron density away from the pyridine ring. This effect makes the ring more electron-deficient, which in turn withdraws electron density from the -CH₂Br groups. The increased positive charge on the benzylic carbons makes them more susceptible to nucleophilic attack, thus increasing reactivity.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (B1213986) (-OCH₃) donate electron density to the pyridine ring. This increases the electron density on the benzylic carbons, reducing their electrophilicity and thus decreasing their reactivity toward nucleophiles.

The following table summarizes the predicted reactivity of hypothetical 4-substituted this compound derivatives based on these electronic effects and data from computational studies on substituted pyridines.[5][6] Lower LUMO energy and higher positive charge on the benzylic carbon (C7) are indicative of higher reactivity in nucleophilic substitution reactions.

Derivative (Substituent at 4-position)Substituent TypePredicted LUMO EnergyPredicted C7 Atomic ChargePredicted Relative Reactivity
4-Nitro- Electron-Withdrawing (EWG)LowestMost PositiveHighest
4-Bromo- Electron-Withdrawing (EWG)LowPositiveHigh
Unsubstituted NeutralBaselineBaselineModerate
4-Methyl- Electron-Donating (EDG)HighLess PositiveLow
4-Amino- Electron-Donating (EDG)HighestLeast PositiveLowest

Note: The values in this table are qualitative predictions based on established chemical principles. Actual quantitative data would require specific DFT calculations for each derivative.

A typical reaction involving these derivatives is the bimolecular nucleophilic substitution (Sₙ2) reaction. The diagram below illustrates the general mechanism.

SN2_Mechanism Reactants R-CH₂-Br + Nu⁻ TS [Nu···CH₂(R)···Br]⁻ Reactants->TS Attack by Nucleophile Products R-CH₂-Nu + Br⁻ TS->Products Leaving Group Departs

Generalized Sₙ2 reaction pathway.

Methodologies and Protocols

Precise and reproducible computational and experimental work is fundamental for valid comparisons. Below are representative protocols.

A typical computational study of these derivatives would involve the following steps:

  • Structure Optimization: The geometry of the this compound derivative is optimized using DFT. A common and effective combination of methods is the B3LYP functional with a 6-311G(d,p) basis set.[3][4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies and Mulliken atomic charges.

  • Transition State Search (for reaction modeling): To calculate activation energies, a transition state search for the Sₙ2 reaction with a chosen nucleophile is conducted. Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) can be used. The located transition state is also confirmed by a frequency calculation, which should yield exactly one imaginary frequency.

  • Software: All calculations are typically performed using a standard computational chemistry software package like Gaussian, ORCA, or Spartan.

Experimental validation is crucial to confirm computational predictions. A general protocol to measure the reaction rates of different derivatives is as follows:

  • Reaction Setup: A solution of the this compound derivative (e.g., 0.05 M) and a nucleophile (e.g., pyridine, 0.1 M) in a suitable solvent (e.g., acetone (B3395972) or DMF) is prepared in a thermostatted reaction vessel.[7]

  • Monitoring: The reaction progress is monitored over time by periodically taking aliquots from the reaction mixture.

  • Analysis: The concentration of the reactant or product in the aliquots is determined using an analytical technique such as:

    • ¹H NMR Spectroscopy: To observe the disappearance of the reactant's -CH₂Br signal (typically around 4.5 ppm) and the appearance of the product's signal.[8]

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactant and product over time.

  • Rate Determination: The reaction rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (e.g., second-order for an Sₙ2 reaction). Comparing these rate constants provides an experimental basis for the relative reactivity of the derivatives.

References

comparative study of the thermal stability of polymers synthesized with 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polymers synthesized with pyridine (B92270) derivatives, including 2,6-Bis(bromomethyl)pyridine, for researchers and scientists in materials science and drug development.

The incorporation of pyridine moieties into polymer backbones is a well-established strategy for enhancing thermal stability, owing to the aromatic and heterocyclic nature of the pyridine ring. This guide provides a comparative overview of the thermal properties of various polymers synthesized using pyridine-containing monomers, with a focus on derivatives such as this compound. The data presented herein, compiled from multiple studies, offers valuable insights for the rational design of thermally robust materials for advanced applications.

Quantitative Comparison of Thermal Stability

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset decomposition temperature and the temperature at which 5% or 10% weight loss occurs (Td5% and Td10%, respectively), as well as the char yield at high temperatures. The following table summarizes the thermal stability data for a range of pyridine-containing polymers.

Polymer TypePyridine-Containing MonomerTd5% (°C)Td10% (°C)Char Yield at 800°C (%)Reference
Polyimide (PI)2,6-bis(4-(4-aminophenoxy)phenyl)-4-phenyl pyridine>487.5--[1]
Polyimide (PI-1)2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine>508>529-[2]
Polyimide (PI-2)Hyperbranched PI from BAAP>508>529-[2]
Polyimide (PI-1)Analogous Pyridine-Containing Polyimide52755267[3]
Polyimide (PI-2)Analogous Pyridine-Containing Polyimide543580>67[3]
Polyimide (PI-3)Analogous Pyridine-Containing Polyimide521--[3]
Polyimide (PI-4)Analogous Pyridine-Containing Polyimide548--[3]
Polyimide (PI-5)Analogous Pyridine-Containing Polyimide470499-[3]
Polyimide (PI-6)Analogous Pyridine-Containing Polyimide492515-[3]
Cationic Copolyimide2,6-diaminopyridine (DAP)~250--[4]
Poly(styrene-maleic acid-g-chloro-pyridine)Grafted Chloro-Pyridine>300--[5]

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for polymer synthesis and thermal analysis are provided below.

Synthesis of a Pyridine-Containing Polymer (Illustrative Example)

This protocol describes a general procedure for the synthesis of a polymer using this compound as a monomer via a polycondensation reaction.

Materials:

  • This compound

  • A suitable comonomer (e.g., a bisphenol or a diamine)

  • Anhydrous potassium carbonate (K2CO3) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve the comonomer and potassium carbonate in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the comonomer.

  • Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and maintain it for a specified duration (e.g., 12-24 hours) under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and decomposition temperatures of the synthesized polymers.

Instrumentation: A standard thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80°C for at least 12 hours prior to analysis.

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

  • Sample Loading: Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air for oxidative stability studies) with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 800°C at a heating rate of 10°C/min.[3]

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset decomposition temperature, Td5%, and Td10%.

    • Calculate the percentage of residual mass (char yield) at the final temperature.

Visualizing Synthesis and Analysis Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in this comparative study.

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomer1 This compound Reaction Polycondensation (80-120°C, 12-24h) Monomer1->Reaction Monomer2 Comonomer (e.g., Bisphenol A) Monomer2->Reaction Solvent Anhydrous DMF Solvent->Reaction Base K2CO3 Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying (60-80°C) Filtration->Drying Polymer Pyridine-Containing Polymer Drying->Polymer

Caption: Illustrative workflow for the synthesis of a pyridine-containing polymer.

TGA_Workflow cluster_tga Thermal Analysis Workflow Start Start: Dried Polymer Sample Weigh Weigh 5-10 mg of Sample Start->Weigh Load Load into TGA Instrument Weigh->Load Setup Set TGA Parameters (N2 atm, 10°C/min ramp) Load->Setup Run Run TGA Analysis (30°C to 800°C) Setup->Run Data Collect Weight Loss vs. Temperature Data Run->Data Analysis Analyze Data (Td5%, Td10%, Char Yield) Data->Analysis End End: Thermal Stability Profile Analysis->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Thermal Degradation Pathway

The thermal degradation of pyridine-containing polymers is a complex process that can involve several mechanisms. For polymers containing vinylpyridine units, degradation can occur via depolymerization.[6] In other structures, the initial step may involve the loss of pyridine units, leading to an unsaturated or crosslinked polymer backbone that degrades at higher temperatures.[6][7] The specific pathway is highly dependent on the polymer's overall structure.

Degradation_Pathway cluster_degradation Generalized Thermal Degradation Polymer Pyridine-Containing Polymer Heat Heat Polymer->Heat Initial Initial Degradation Heat->Initial Pathway1 Depolymerization Initial->Pathway1 Pathway2 Loss of Pyridine Units Initial->Pathway2 Products1 Monomer & Oligomers Pathway1->Products1 Intermediate Unsaturated/Crosslinked Backbone Pathway2->Intermediate Final Volatile Products & Char Products1->Final Further Further Degradation Intermediate->Further Further->Final

Caption: Simplified potential thermal degradation pathways for pyridine-containing polymers.

References

Validating the Success of Pyridine Derivatization: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for the validation of reaction products derived from 2,6-Bis(bromomethyl)pyridine, a versatile building block in synthetic chemistry. We present supporting experimental data and detailed protocols to facilitate an objective comparison of these methods.

This compound is a key reagent in the synthesis of a wide array of more complex molecules, including ligands for coordination chemistry and precursors for pharmaceutical compounds. The validation of its reaction products is a critical step to ensure the desired molecular structure has been achieved. While mass spectrometry stands out for its sensitivity and ability to provide direct molecular weight information, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer complementary structural insights.

Mass Spectrometry: A Powerful Tool for Molecular Weight Determination

Mass spectrometry is a cornerstone technique for the validation of synthetic products, offering high sensitivity and precise molecular weight determination. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of pyridine (B92270) derivatives, which can be prone to fragmentation under harsher ionization methods.

A notable example is the synthesis of 3,5-Bis(azidomethyl)-2,6-dimethyl-4-phenylpyridine from a pyridine derivative. The successful synthesis of this compound was confirmed by ESI-MS, which detected the protonated molecule ([M+H]+) at a mass-to-charge ratio (m/z) of 294.[1] This finding is consistent with the expected molecular weight of the product, providing strong evidence for its formation.

Alternative Validation Methods: A Deeper Look into Molecular Structure

While mass spectrometry excels at determining molecular weight, alternative techniques are often required for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atoms within a molecule. For pyridine derivatives, ¹H and ¹³C NMR are invaluable for confirming the arrangement of substituents on the pyridine ring and any modifications to the side chains. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for a detailed mapping of the molecular structure.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This technique provides the most definitive structural information but is contingent on the ability to grow high-quality single crystals of the reaction product.

Comparative Analysis of Validation Techniques

To aid in the selection of the most appropriate analytical method, the following table summarizes the key performance characteristics of mass spectrometry, NMR spectroscopy, and X-ray crystallography for the validation of reaction products of this compound.

FeatureMass Spectrometry (ESI-MS)NMR Spectroscopy (¹H, ¹³C)X-ray Crystallography
Primary Information Molecular WeightConnectivity & Chemical Environment3D Molecular Structure
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Low (requires single crystals)
Sample Requirement Small (micrograms to nanograms)MilligramsSingle, high-quality crystal
Structural Detail Limited to molecular formulaDetailed connectivity and stereochemistryAbsolute and relative stereochemistry
Analysis Time Fast (minutes)Moderate (minutes to hours)Slow (hours to days)
Key Advantage Direct confirmation of molecular weightRich structural information in solutionUnambiguous 3D structure in solid state
Key Limitation Does not provide detailed connectivityCan be complex to interpret for large moleculesRequires crystalline material

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their application in your research.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is adapted for the analysis of pyridine derivatives.

  • Sample Preparation: Dissolve the purified reaction product in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µM.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.0 - 1.5 L/min

    • Drying Gas (N₂): 8 - 10 L/min

    • Drying Gas Temperature: 200 - 300 °C

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and compare the measured m/z value to the calculated theoretical mass of the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of organic compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and the desired nucleus (e.g., ¹³C). Lock the field frequency using the deuterium (B1214612) signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set appropriate parameters for spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Fourier transform the raw data, phase the spectra, and perform baseline correction. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to elucidate the structure.

Single-Crystal X-ray Diffraction Protocol

This protocol outlines the general steps for determining the structure of a crystalline organic compound.

  • Crystal Growth: Grow single crystals of the purified reaction product suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the fit and obtain the final, high-resolution structure.

Visualizing the Workflow

To illustrate the logical flow of validating a reaction product of this compound, the following diagrams depict a representative reaction pathway and the subsequent analytical workflow.

Reaction_Pathway This compound This compound Product Substituted Pyridine Derivative (e.g., 2,6-Bis(azidomethyl)pyridine) This compound->Product Reaction Reagent Nucleophilic Reagent (e.g., NaN3) Reagent->Product Reacts with

Caption: A generalized reaction scheme for the derivatization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Reaction_Product Purified Reaction Product Mass_Spec Mass Spectrometry (Molecular Weight Confirmation) Reaction_Product->Mass_Spec NMR_Spec NMR Spectroscopy (Structural Elucidation) Reaction_Product->NMR_Spec XRay_Cryst X-ray Crystallography (3D Structure Determination) Reaction_Product->XRay_Cryst If Crystalline Validated_Structure Validated Molecular Structure Mass_Spec->Validated_Structure NMR_Spec->Validated_Structure XRay_Cryst->Validated_Structure

Caption: The analytical workflow for the validation of a synthesized pyridine derivative.

References

A Comparative Guide to the Efficiency of Brominating Agents for 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective bromination of 2,6-lutidine is a critical transformation, yielding versatile intermediates for the synthesis of complex molecular architectures. The choice of brominating agent is paramount, as it dictates the efficiency, regioselectivity (ring versus side-chain), and overall success of the reaction. This guide provides an objective comparison of various brominating agents for 2,6-lutidine, supported by experimental data and detailed protocols.

The bromination of 2,6-lutidine can proceed via two primary pathways: electrophilic aromatic substitution on the pyridine (B92270) ring or free-radical substitution on the methyl groups. The preferred pathway is highly dependent on the chosen brominating agent and the reaction conditions.

Comparison of Brominating Agents for Side-Chain Bromination

The bromination of the methyl groups of 2,6-lutidine typically proceeds through a free-radical mechanism, yielding 2-(bromomethyl)-6-methylpyridine (B1281593) and subsequently 2,6-bis(bromomethyl)pyridine. This transformation is crucial for introducing functionalities at these positions.

Brominating AgentProductYield (%)Reaction ConditionsReference
DibromoheinThis compound93%CCl4, AIBN, 80°C, 24h[1]
DibromoheinThis compound85%CCl4, BPO, 80°C, 24h[1]
N-Bromosuccinimide (NBS)Benzylic Bromides-Typically requires a radical initiator (e.g., AIBN or benzoyl peroxide) and a non-polar solvent like CCl4.[2][3]

Note: While specific yield data for the NBS bromination of 2,6-lutidine was not found in a comparative context, it is a widely used reagent for benzylic brominations.[2][3] A patent describing the use of "dibromohein" mentions that N-Bromosuccinimide (NBS) has also been used to obtain this compound.

Comparison of Brominating Agents for Ring Bromination

Electrophilic aromatic substitution on the 2,6-lutidine ring is challenging due to the deactivating effect of the nitrogen atom and the steric hindrance from the two methyl groups. Bromination typically occurs at the 3- or 4-position.

Brominating AgentProductYield (%)Reaction ConditionsReference
Bromine (in fuming H₂SO₄)Nuclear bromo derivativesExcellentFuming sulfuric acid[4]
Pyridinium Tribromideα-bromoacetophenone85%Acetic acid, 90°C, 3h (on 4-chloroacetophenone)[5]
N-Bromosuccinimide (NBS)α-bromoacetophenoneLowAcetic acid, 90°C, 3h (on 4-chloroacetophenone)[5]
Copper(II) Bromideα-bromoacetophenone~60%Acetic acid, 90°C, 3h (on 4-chloroacetophenone)[5]

Note: The data for Pyridinium Tribromide, NBS, and Copper(II) Bromide are from a comparative study on the bromination of 4-chloroacetophenone, which serves as a model for electrophilic bromination.[5] A study on the bromination of 2,6,9-trisubstituted purines found that Pyridinium Tribromide gave a 93% yield, while NBS and Br₂ resulted in 25% and 30% yields, respectively, under different conditions.[6]

Experimental Protocols

Side-Chain Bromination with Dibromohein and AIBN

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

  • Dissolve 2,6-lutidine (10 mmol) in 30 mL of carbon tetrachloride (CCl₄).

  • In a separate flask, prepare a solution of dibromohein (20 mmol) and azobisisobutyronitrile (AIBN) (0.5 mol%) in CCl₄.

  • Slowly add the dibromohein/AIBN solution dropwise to the 2,6-lutidine solution.

  • Reflux the reaction mixture at 80°C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Wash the filtrate successively with a saturated NaHCO₃ solution (2 x 45 mL) and a saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Purify the product by column chromatography (petroleum ether/ethyl acetate (B1210297) = 60:1, v/v) to yield this compound.

Ring Bromination with Bromine in Fuming Sulfuric Acid

This generalized protocol is based on a study of the bromination of lutidines in fuming sulfuric acid.[4]

  • In a reaction vessel suitable for corrosive reagents, carefully add 2,6-dimethylpyridine (B142122) to fuming sulfuric acid at a moderate temperature.

  • Slowly add elemental bromine to the mixture while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by a suitable method like GC or TLC).

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the solution with a suitable base (e.g., NaOH or Na₂CO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_side_chain Side-Chain Bromination (Radical Pathway) cluster_ring Ring Bromination (Electrophilic Pathway) A1 2,6-Lutidine D1 Reaction in Non-polar Solvent (CCl4) 80°C, 24h A1->D1 B1 Brominating Agent (e.g., Dibromohein, NBS) B1->D1 C1 Radical Initiator (AIBN or BPO) C1->D1 E1 Workup & Purification D1->E1 F1 This compound E1->F1 A2 2,6-Lutidine D2 Reaction A2->D2 B2 Brominating Agent (e.g., Br2, Pyridinium Tribromide) B2->D2 C2 Acidic Medium (e.g., Fuming H2SO4) C2->D2 E2 Workup & Purification D2->E2 F2 3-bromo- or 4-bromo-2,6-lutidine E2->F2

Caption: Comparative workflow for side-chain versus ring bromination of 2,6-lutidine.

Logical Relationships in Reagent Selection

reagent_selection cluster_goal Desired Product cluster_reagents Choice of Brominating Agent cluster_conditions Reaction Conditions SideChain Side-Chain Bromination Radical Dibromohein NBS SideChain->Radical Ring Ring Bromination Electrophilic Pyridinium Tribromide Br2 Ring->Electrophilic RadicalCond Radical Initiator Non-polar Solvent Radical->RadicalCond ElectrophilicCond Strong Acid (e.g., Fuming H2SO4) Electrophilic->ElectrophilicCond

Caption: Decision pathway for selecting a brominating agent and conditions for 2,6-lutidine.

References

evaluation of different purification techniques for 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount. This guide provides a detailed comparison of two primary purification techniques for 2,6-Bis(bromomethyl)pyridine: flash column chromatography and recrystallization. The information presented is a synthesis of literature findings and established chemical principles to aid in the selection of the most appropriate purification strategy.

Comparison of Purification Techniques

The choice between column chromatography and recrystallization often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of quantitative data and qualitative considerations for each technique based on available experimental data.

ParameterFlash Column ChromatographyRecrystallization
Principle Differential partitioning of components between a stationary and mobile phase based on polarity.Difference in solubility of the compound and impurities in a solvent at varying temperatures.
Reported Yield 43% - 96%[1][2]Not explicitly reported, but generally can be high if a suitable solvent is found.
Achievable Purity High (Purity confirmed by ¹H NMR and LC-TOF)[1]Very High (Suitable for growing X-ray quality crystals)[3]
Common Purity Analysis >99.0% (by GC)[4], 98% (assay)[5]Not explicitly reported for this compound.
Scalability Can be cumbersome and expensive to scale up.Readily scalable for larger quantities.
Solvent Consumption Can be high due to the continuous flow of the mobile phase.Generally lower as the solvent is used to dissolve the crude product.
Time Consumption Generally faster for small-scale purifications.Can be more time-consuming due to slow cooling and drying steps.

Experimental Protocols

Detailed methodologies for both flash column chromatography and recrystallization are provided below. These protocols are based on procedures reported in the literature for the purification of this compound.

Flash Column Chromatography Protocol

This method is highly effective for separating this compound from impurities with different polarities.

Materials:

Procedure:

  • Eluent Preparation: Prepare a mobile phase of ethyl acetate and hexane. A common starting point is a 1:9 mixture of ethyl acetate to hexane.[1] The polarity can be gradually increased (e.g., to 1:4) to elute the product.[1] For basic compounds like pyridines that may streak on acidic silica gel, adding a small amount of triethylamine to the eluent can improve separation.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with the prepared mobile phase, starting with the lower polarity mixture. Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound as a white solid.[1]

Recrystallization Protocol

Recrystallization is an effective technique for removing minor impurities, provided a suitable solvent is identified. For this compound, diethylether has been successfully used to obtain high-purity crystals.[3]

Materials:

  • Crude this compound

  • Diethylether

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of diethylether. Gently heat the mixture to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this stage.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethylether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Column Flash Column Chromatography Crude->Column Dissolve and Load Recrystallization Recrystallization Crude->Recrystallization Dissolve in Hot Solvent Analysis Purity Confirmation (NMR, LC-MS, GC, MP) Column->Analysis Combine Pure Fractions Recrystallization->Analysis Collect Crystals

Purification workflow for this compound.

Logical Decision-Making in Purification

The selection of a purification method can be guided by a logical decision-making process, as outlined in the diagram below.

G Start Crude Product Impurities Nature of Impurities Known? Start->Impurities Polarity Different Polarity? Impurities->Polarity Yes Crystalline Is Product Crystalline? Impurities->Crystalline No Polarity->Crystalline No Column Use Column Chromatography Polarity->Column Yes Crystalline->Column No Recrystallize Use Recrystallization Crystalline->Recrystallize Yes Analyze Analyze Purity Column->Analyze Recrystallize->Analyze

Decision tree for selecting a purification method.

References

Safety Operating Guide

Proper Disposal of 2,6-Bis(bromomethyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,6-Bis(bromomethyl)pyridine, a compound commonly used in chemical synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This document outlines the necessary operational steps and disposal plans to directly address procedural questions regarding the handling and disposal of this hazardous material.

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, must be worn when handling this chemical. Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol [1]
CAS Number 7703-74-4
Appearance Solid
Melting Point 85-87 °C
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1]
WGK (Germany) 3 (Highly hazardous for water)

Spill and Emergency Procedures

In the event of a spill, it is crucial to avoid dust formation.[2] Personnel should wear appropriate PPE and ensure adequate ventilation.[2] The spilled material should be swept up and shoveled into a suitable, closed container for disposal without creating dust.[2] Do not let the product enter drains.[2]

First Aid Measures:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Disposal Procedures

The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company. Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.

Step-by-Step Disposal Protocol:

  • Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurs collect->spill Is there a spill? spill_cleanup Follow Spill Cleanup Procedure: - Absorb with inert material - Place in sealed container for disposal spill->spill_cleanup Yes storage Store Waste Container in a Secure, Ventilated Area spill->storage No spill_cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company storage->contact_ehs transport Arrange for Professional Waste Transport and Disposal contact_ehs->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,6-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 2,6-Bis(bromomethyl)pyridine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure laboratory safety and build trust in chemical handling practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.94 g/mol [1]
Appearance White to Almost white powder to crystalline solid[2][3]
Melting Point 85-89 °C[3][4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6][7]

  • Skin Irritation (Category 2): Causes skin irritation.[1][6][7]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][6][7]

The signal word for this chemical is Warning .[4][6][7]

Personal Protective Equipment (PPE)

A thorough risk assessment mandates the use of the following PPE when handling this compound:

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8]
Hand Protection Chemical-resistant, impervious gloves. Always inspect gloves before use and dispose of contaminated gloves after use in accordance with good laboratory practices.[8][9]
Skin and Body Protection A lab coat, long-sleeved clothing, and appropriate footwear should be worn. For more extensive handling, a complete suit protecting against chemicals may be necessary.[8]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[4][6][8] For higher-level protection, a full-face respirator with appropriate cartridges may be required.[10]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is crucial for minimizing risk.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[9][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Avoid the formation of dust and aerosols.[9]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[7][9]

2. Accidental Release Measures:

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE as detailed above.

    • Avoid generating dust.[9]

    • Carefully sweep up the spilled solid and place it into a suitable, closed, and labeled container for disposal.[9]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert the appropriate emergency response team.

    • Only trained personnel with appropriate PPE should handle the cleanup.

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][10][13]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation occurs.[2][7][10][13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[7][13]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials through a licensed professional waste disposal company.[9]

  • Do not allow the product to enter drains.[9]

  • Contaminated packaging should be disposed of as unused product.[9]

  • Always follow local, regional, and national regulations for hazardous waste disposal.[11]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Glassware handling_react->cleanup_decon emergency_spill Spill Response handling_react->emergency_spill emergency_first_aid First Aid handling_react->emergency_first_aid cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.